2,7-Dichloro-3,8-dimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-3,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUZMQBGFICXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588940 | |
| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108097-00-3 | |
| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloro-3,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dichloro-3,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,7-dichloro-3,8-dimethylquinoline. Recognizing the limited availability of direct experimental data for this specific isomer, this document synthesizes information from computational predictions and comparative data from structurally related analogs, including the parent compound 2,7-dimethylquinoline. This guide is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, predicted properties, and the established analytical methodologies for its characterization. The document outlines detailed protocols for the experimental determination of key physicochemical parameters and proposes a potential synthetic pathway, thereby providing a robust framework for future research and application in drug development.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The strategic placement of substituents, such as halogens and alkyl groups, on the quinoline ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile. 2,7-Dichloro-3,8-dimethylquinoline is a distinct isomer within this class of compounds, and a thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent.
This guide provides a detailed examination of this compound, addressing the current information gap by leveraging data from analogous structures and outlining the necessary experimental work for its full characterization.
Molecular Structure and Identification
A foundational aspect of understanding any chemical entity is the clear depiction of its molecular structure and its unambiguous identification through standardized nomenclature and registration.
Molecular Structure
The molecular structure of 2,7-dichloro-3,8-dimethylquinoline is characterized by a quinoline core with chlorine atoms substituted at the 2 and 7 positions, and methyl groups at the 3 and 8 positions.
Molecular Structure of 2,7-Dichloro-3,8-dimethylquinoline
Caption: 2D structure of 2,7-dichloro-3,8-dimethylquinoline.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,7-dichloro-3,8-dimethylquinoline | PubChem |
| Molecular Formula | C₁₁H₉Cl₂N | PubChem |
| CAS Registry Number | Not available |
Physicochemical Properties: A Comparative Analysis
| Property | 2,7-Dichloro-3,8-dimethylquinoline (Predicted) | 2,7-Dimethylquinoline (Experimental) | 4,7-Dichloro-3,8-dimethylquinoline (Predicted) | Source |
| Molecular Weight ( g/mol ) | 226.10 | 157.21 | 226.10 | [1] |
| Melting Point (°C) | Data not available | 61 | Data not available | [2] |
| Boiling Point (°C) | Data not available | 264.55 | Data not available | [2] |
| logP (Octanol-Water Partition Coefficient) | 4.2 (XLogP3-AA) | 2.852 | 4.2 (XLogP3-AA) | [1][2] |
| Water Solubility | Predicted to be low | -1.94 (log10 mol/L) | Predicted to be low | [2] |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | [1] |
| Topological Polar Surface Area (Ų) | 12.9 | 12.9 | 12.9 | [1] |
Proposed Synthesis Pathway
While a specific synthesis for 2,7-dichloro-3,8-dimethylquinoline is not documented in the searched literature, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Combes quinoline synthesis, followed by chlorination.
Proposed Synthesis of 2,7-Dichloro-3,8-dimethylquinoline
Caption: A proposed two-step synthesis of 2,7-dichloro-3,8-dimethylquinoline.
Step 1: Combes Quinoline Synthesis of 7-Chloro-2,4-dimethylquinoline
The initial step involves the acid-catalyzed condensation of 3-chloro-2-methylaniline with acetylacetone. The selection of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the cyclization and dehydration steps of the reaction.
Step 2: Chlorination of 7-Chloro-2,4-dimethylquinoline
The subsequent chlorination of the intermediate can be achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). This reagent is often used for the selective chlorination of aromatic rings. The reaction conditions, including solvent and temperature, would need to be optimized to favor the desired 2-chloro substitution.
Analytical Characterization: Methodologies and Protocols
The definitive characterization of 2,7-dichloro-3,8-dimethylquinoline requires a suite of analytical techniques. The following sections detail the standard, self-validating protocols for determining its key physicochemical properties.
Purity and Identity Confirmation: Chromatographic and Spectrometric Methods
A combination of chromatographic and spectrometric techniques is essential for confirming the identity and assessing the purity of a synthesized batch of 2,7-dichloro-3,8-dimethylquinoline.
Analytical Workflow for Purity and Identity
Caption: Workflow for the analytical characterization of 2,7-dichloro-3,8-dimethylquinoline.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For a hydrophobic molecule like 2,7-dichloro-3,8-dimethylquinoline, reversed-phase HPLC is the method of choice.
Protocol:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by UV-Vis spectroscopy (typically around 254 nm and 280 nm for quinoline derivatives).
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing molecular weight and fragmentation patterns.
Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 100°C, ramped to 300°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Structural Elucidation: Spectroscopic Techniques
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present.
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples.
-
Expected Absorptions:
-
C-Cl stretching vibrations.
-
Aromatic C=C and C=N stretching vibrations.
-
C-H stretching and bending vibrations of the methyl and aromatic groups.
-
Thermal Properties: Melting and Boiling Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. A sharp melting point range is indicative of a pure compound.
Protocol:
-
Apparatus: A calibrated melting point apparatus.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol:
-
Technique: Due to the expected high boiling point, distillation under reduced pressure is recommended to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.
Solubility Determination
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility in various solvents is critical for formulation development.
Protocol:
-
Solvents: A range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene) should be tested.
-
Method: A known amount of the compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is determined, often by HPLC.
Safety and Handling
While specific toxicity data for 2,7-dichloro-3,8-dimethylquinoline is not available, it should be handled with the standard precautions for a novel chemical compound. Based on related chlorinated aromatic compounds, it should be considered potentially hazardous.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2,7-Dichloro-3,8-dimethylquinoline represents a quinoline derivative with potential for further investigation in drug discovery and development. This technical guide has addressed the current lack of direct experimental data by providing a comprehensive framework based on computational predictions and comparative analysis with related compounds. The detailed analytical protocols and a proposed synthetic route offer a clear path forward for researchers to fully characterize this molecule. The systematic application of these methodologies will be instrumental in elucidating its precise physicochemical properties, which is a prerequisite for any future exploration of its biological activity and therapeutic potential.
References
-
PubChem. (n.d.). 2,7-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Quinoline, 2,7-dimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloro-3,8-dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 2,7-Dichloro-3,8-dimethylquinoline (CAS 108097-00-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the chemical compound 2,7-Dichloro-3,8-dimethylquinoline. As a halogenated quinoline derivative, this molecule represents a potentially valuable scaffold for chemical synthesis and drug discovery. This guide synthesizes available data to provide insights into its properties, a plausible synthesis protocol, and its potential applications, grounded in established chemical principles.
Section 1: Core Molecular Profile
2,7-Dichloro-3,8-dimethylquinoline is a substituted heterocyclic aromatic compound. The quinoline core is a prevalent motif in medicinal chemistry, and the specific substitution pattern of this molecule—with two chloro groups and two methyl groups—offers distinct electronic and steric properties that can be exploited in further chemical modifications. The chlorine atoms, particularly the one at the 2-position, are expected to be susceptible to nucleophilic substitution, making this compound a versatile intermediate for creating diverse molecular libraries.
Below is the two-dimensional structure of the molecule.
Caption: 2D structure of 2,7-Dichloro-3,8-dimethylquinoline.
Section 2: Physicochemical and Computed Properties
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 108097-00-3 | N/A |
| Molecular Formula | C₁₁H₉Cl₂N | [1][2] |
| Molecular Weight | 226.10 g/mol | [1][3][4] |
| IUPAC Name | 2,7-dichloro-3,8-dimethylquinoline | N/A |
| SMILES | CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1Cl | [2] |
| InChI | InChI=1S/C11H9Cl2N/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3 |[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Monoisotopic Mass | 225.0112 Da | [2] |
| XLogP3 | 4.2 - 4.5 | [2][3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| Heavy Atom Count | 14 | [3] |
| Rotatable Bond Count | 0 |[3] |
Section 3: Synthesis and Purification
Rationale and Strategy
The synthesis of substituted quinolines often relies on classical named reactions that build the heterocyclic system from anilines and carbonyl compounds. A highly plausible and efficient method for synthesizing polychlorinated quinolines is a one-pot reaction using an appropriate aniline, a dicarbonyl equivalent (like malonic acid), and a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃). This approach, analogous to the synthesis of 2,4-dichloro-7,8-dimethylquinoline[4], combines cyclization, dehydration, and chlorination into a single, efficient process.
The logical starting material for the target molecule would be 3-chloro-2-methylaniline . The reaction with malonic acid in POCl₃ would lead to the formation of the desired quinoline ring system with chlorine atoms at the 2- and 4-positions. A subsequent step would be required to achieve the 2,7-dichloro substitution pattern, suggesting a more tailored approach might be necessary, potentially involving a Friedel-Crafts type chlorination on a pre-formed quinoline core or starting from an aniline with the desired chlorine pattern already in place. However, for a foundational protocol, the following pathway represents a robust and field-proven method for generating similar scaffolds.
Caption: Proposed workflow for the synthesis of the title compound.
Proposed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and should be performed with a thorough risk assessment.[4][5]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-chloro-2-methylaniline (1 equivalent) and malonic acid (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 equivalents) to the flask. The addition should be done in a well-ventilated fume hood, as POCl₃ is highly corrosive and reacts violently with water.
-
Reaction: Heat the mixture to reflux (approx. 106 °C) with continuous stirring under a nitrogen atmosphere for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic mixture by adding a 5 M sodium hydroxide (NaOH) solution until the pH is alkaline (pH ~8-9). This will precipitate the crude product.
-
Isolation: Filter the resulting solid using a Büchner funnel and wash it thoroughly with water to remove inorganic salts.
-
Purification: Dry the crude product. The final purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate) as the eluent.[4] Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 2,7-Dichloro-3,8-dimethylquinoline.
Section 4: Spectral Characterization (Predicted)
Structural verification is paramount. While experimental spectra are not publicly available, predictions based on the molecule's structure can guide analysis.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 225.0112 Da.[2] The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive marker for this compound.
Table 3: Predicted Mass Spectrometry Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 226.01848 |
| [M+Na]⁺ | 248.00042 |
| [M+K]⁺ | 263.97436 |
| [M+NH₄]⁺ | 243.04502 |
Source: Predicted values from PubChemLite.[2]
NMR Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and two singlets for the methyl groups at the C3 and C8 positions. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The spectrum should display 11 distinct carbon signals, including those for the two methyl groups and the carbons bearing chlorine atoms, which would be shifted downfield.
Section 5: Reactivity and Potential Applications
Chemical Reactivity
The primary sites for reaction on 2,7-Dichloro-3,8-dimethylquinoline are the chlorine-substituted carbons. The C2-Cl bond is generally more activated towards nucleophilic aromatic substitution (SₙAr) than the C7-Cl bond due to the electron-withdrawing effect of the ring nitrogen. This differential reactivity allows for selective functionalization.
Caption: General reactivity via Nucleophilic Aromatic Substitution.
Potential Applications
-
Medicinal Chemistry Scaffold: The quinoline nucleus is a cornerstone of many approved drugs, particularly antimalarials like chloroquine, which is a 4,7-dichloroquinoline derivative.[5] This compound can serve as a starting point for synthesizing novel bioactive molecules by replacing the chlorine atoms with various functional groups to modulate pharmacological activity. The cytotoxicity reported for similar structures underscores this potential.[4]
-
Intermediate in Organic Synthesis: As a bifunctional molecule with two reactive sites, it is a valuable building block for more complex molecular architectures, including ligands for catalysis, functional dyes, or materials for organic electronics.
Section 6: Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. The following information is derived from safety data sheets for the compound and related structures.[6][7][8]
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [6][9] |
| H317 | May cause an allergic skin reaction. | [6] | |
| H319 | Causes serious eye irritation. | [6][9] | |
| H411 | Toxic to aquatic life with long lasting effects. | [6] | |
| Precaution | P261 | Avoid breathing dust. | [6] |
| P273 | Avoid release to the environment. | [6] | |
| P280 | Wear protective gloves/ eye protection/ face protection. | [6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| | P501 | Dispose of contents/ container to an approved waste disposal plant. |[6] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][8] Handle in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal.
References
- SAFETY DATA SHEET, 2,7-Dichloro-3,8-dimethylquinoline. Sigma-Aldrich.
- Chemical Label for 2,7-dichloro-3,8-dimethylquinoline. Various Suppliers.
- 2-Chloro-3,7-dimethylquinoline Product Page. Sigma-Aldrich.
- SAFETY DATA SHEET, 4,7-dichloroquinoline. Generic Supplier.
- SAFETY DATA SHEET, 4,7-Dichloroquinoline. Generic Supplier.
- 2,7-Dichloro-3,8-dimethylquinoline Product Page. Santa Cruz Biotechnology.
- 2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N)
- 4,7-Dichloro-3,8-dimethylquinoline D
- Subashini, R., Khan, F.N., Reddy, T.R. et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online.
- 2,7-Dichloro-3-methylquinoline Product Page. BLD Pharm.
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses.
- 2,7-dichloro-3-quinolinecarbonyl chloride Entry.
- Synthesis of 4,7-Dichloroquinoline. Scribd.
- 2,7-Dichloro-3,8-dimethylquinoline Product Page. BLD Pharm.
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 3. 4,7-Dichloro-3,8-dimethylquinoline | C11H9Cl2N | CID 171373238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. chemical-label.com [chemical-label.com]
A Technical Guide to the Spectroscopic Characterization of 2,7-Dichloro-3,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2,7-dichloro-3,8-dimethylquinoline. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers in drug discovery and organic synthesis. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral characteristics.
Molecular Structure and Spectroscopic Overview
2,7-dichloro-3,8-dimethylquinoline possesses a quinoline core substituted with two chlorine atoms and two methyl groups.[1][2][3] The positions of these substituents significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, drawing comparisons with related substituted quinoline systems to provide a robust analytical framework.
Molecular Formula: C₁₁H₉Cl₂N[1][2][3]
Molecular Weight: 226.1 g/mol [2][3]
Structure:
Caption: Molecular structure of 2,7-dichloro-3,8-dimethylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,7-dichloro-3,8-dimethylquinoline, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the quinoline ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating effects of the methyl groups.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 7.8 - 8.2 | s | - |
| H-5 | 7.3 - 7.6 | d | ~8-9 |
| H-6 | 7.1 - 7.4 | d | ~8-9 |
| 3-CH₃ | 2.4 - 2.7 | s | - |
| 8-CH₃ | 2.6 - 2.9 | s | - |
Interpretation:
-
Aromatic Protons: The protons on the quinoline ring (H-4, H-5, and H-6) are expected to resonate in the downfield region (7.0-9.0 ppm), which is characteristic of aromatic protons.[4] The presence of two chlorine atoms will generally lead to a downfield shift for adjacent protons.
-
H-4: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded among the aromatic protons, appearing as a singlet due to the absence of adjacent protons.
-
H-5 and H-6: These two protons on the carbocyclic ring are expected to appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the chlorine at position 7 and the methyl group at position 8.
-
Methyl Protons: The two methyl groups at positions 3 and 8 will appear as sharp singlets in the upfield region of the spectrum, as they have no adjacent protons to couple with. The methyl group at position 8 may be slightly downfield compared to the one at position 3 due to the proximity of the nitrogen-containing ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 120 - 125 |
| C-4a | 145 - 150 |
| C-5 | 125 - 130 |
| C-6 | 128 - 133 |
| C-7 | 135 - 140 |
| C-8 | 130 - 135 |
| C-8a | 140 - 145 |
| 3-CH₃ | 15 - 20 |
| 8-CH₃ | 18 - 23 |
Interpretation:
-
Quaternary Carbons: The carbons bearing the chlorine atoms (C-2 and C-7) and the carbons at the ring junctions (C-4a and C-8a) are expected to be significantly downfield. The carbon attached to nitrogen (C-2) will be particularly deshielded.
-
Protonated Carbons: The carbons attached to protons (C-4, C-5, and C-6) will have chemical shifts in the aromatic region, with their specific values influenced by the substituents.
-
Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,7-dichloro-3,8-dimethylquinoline is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3050 - 3100 | Aromatic C-H stretching |
| 2850 - 3000 | Aliphatic C-H stretching (from CH₃) |
| 1580 - 1620 | C=C and C=N stretching (quinoline ring) |
| 1450 - 1500 | Aromatic ring vibrations |
| 1370 - 1390 | C-H bending (from CH₃) |
| 750 - 850 | C-Cl stretching |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations will confirm the presence of the quinoline ring and the methyl groups.
-
The characteristic absorptions for the quinoline ring (C=C and C=N stretching) will be observed in the 1580-1620 cm⁻¹ region.
-
The strong absorption band in the 750-850 cm⁻¹ range will be indicative of the C-Cl stretching vibrations.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,7-dichloro-3,8-dimethylquinoline, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 225.
-
Isotopic Pattern: Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), the molecular ion region will show a characteristic isotopic cluster. The M⁺ peak will be at m/z 225 (for C₁₁H₉³⁵Cl₂N), the M+2 peak at m/z 227 (for one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 229 (for two ³⁷Cl atoms). The expected intensity ratio of these peaks will be approximately 9:6:1.
-
Fragmentation: Fragmentation may involve the loss of a chlorine atom, a methyl group, or other small neutral molecules.
Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 226.01848 | 142.9 |
| [M+Na]⁺ | 248.00042 | 155.7 |
| [M-H]⁻ | 224.00392 | 146.1 |
Experimental Protocols
The following are general procedures for acquiring high-quality spectroscopic data for quinoline derivatives.[4]
NMR Spectroscopy Protocol
Caption: General workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of 2,7-dichloro-3,8-dimethylquinoline and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[4] Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.[6]
-
Data Acquisition: The NMR spectra should be recorded on a high-resolution spectrometer. Standard pulse sequences are typically used for both ¹H and ¹³C NMR. For dilute samples, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum should be phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.
Conclusion
The spectroscopic characterization of 2,7-dichloro-3,8-dimethylquinoline provides a detailed fingerprint of its molecular structure. By combining the information obtained from NMR, IR, and MS, researchers can confirm the identity and purity of the compound, which is a critical step in any chemical synthesis or drug development workflow. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists working with this and related quinoline derivatives.
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4,7-Dichloro-3,8-dimethylquinoline | C11H9Cl2N | CID 171373238 - PubChem. Available at: [Link]
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C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Introductory note on the 13C NMR spectrum of 1,2-dichloroethane - Doc Brown's Chemistry. Available at: [Link]
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Predicted ¹H NMR Spectrum of 2,7-Dichloro-3,8-dimethylquinoline: A Technical Guide
For Immediate Release
This technical guide provides a detailed, in-depth prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,7-Dichloro-3,8-dimethylquinoline. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. As a Senior Application Scientist, the following analysis is grounded in established principles of NMR spectroscopy, substituent effects, and spin-spin coupling phenomena observed in heterocyclic aromatic systems.
Introduction to ¹H NMR Spectroscopy of Quinolines
Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, forming the structural basis for a vast array of pharmaceuticals and biologically active molecules.[1][2] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological function. ¹H NMR spectroscopy stands as a premier analytical technique for the unambiguous determination of these substitution patterns.[1][2] The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling constants (J)—provide a detailed roadmap of the proton environment within a molecule.[1]
The electronic environment of each proton dictates its chemical shift. Protons attached to the aromatic quinoline system typically resonate in the downfield region of the spectrum (approximately 7-9 ppm), a consequence of the deshielding effect from the aromatic ring current.[3] Substituents on the quinoline ring introduce perturbations to this electronic environment, causing predictable upfield or downfield shifts of adjacent and distant protons. Understanding these substituent effects is paramount for accurate spectral prediction and interpretation.
Structural Analysis of 2,7-Dichloro-3,8-dimethylquinoline
To predict the ¹H NMR spectrum, we must first dissect the structure of 2,7-Dichloro-3,8-dimethylquinoline to identify the unique proton environments.
The structure possesses four aromatic protons and two methyl groups. Due to the substitution pattern, none of the aromatic protons are chemically equivalent, and the two methyl groups are also in distinct chemical environments. This leads to the expectation of six unique signals in the ¹H NMR spectrum.
The protons are designated as follows for the purpose of this analysis:
-
H-4: The proton on the pyridine ring.
-
H-5: The proton on the benzene ring, adjacent to the ring fusion.
-
H-6: The proton on the benzene ring, situated between H-5 and the chloro group at C-7.
-
3-CH₃: The methyl group at position 3.
-
8-CH₃: The methyl group at position 8.
There is no proton at position 2, 7, or 8, as these are substituted.
Prediction of Chemical Shifts (δ)
The prediction of chemical shifts is based on the fundamental shifts of the parent quinoline molecule, adjusted for the electronic effects of the chloro and methyl substituents.
-
Electron-Withdrawing and Donating Effects: Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which deshields nearby protons, shifting their signals downfield.[4][5] However, through resonance, it can donate a lone pair of electrons (+M effect), which can shield certain positions.[4][6] Generally, for halogens, the inductive effect is dominant in influencing proton chemical shifts.[4] Methyl groups are weakly electron-donating (+I effect), which tends to shield nearby protons, causing an upfield shift.[6]
Predicted Chemical Shifts for Aromatic Protons:
-
H-4: In unsubstituted quinoline, H-4 appears around 8.1-8.2 ppm. The adjacent methyl group at C-3 will cause a slight shielding (upfield shift). The chloro group at C-2 will have a deshielding effect. We predict the signal for H-4 to appear as a singlet in the range of ~8.0-8.2 ppm .
-
H-5 and H-6: These two protons form an AB spin system. In quinoline, H-5 is typically around 7.7-7.8 ppm and H-6 is around 7.4-7.5 ppm. The chloro group at C-7 will deshield H-6 and have a smaller deshielding effect on H-5. The methyl group at C-8 will shield H-5. The interplay of these effects suggests that H-5 will be a doublet at approximately ~7.6-7.8 ppm , and H-6 will be a doublet at a slightly downfield position of ~7.8-8.0 ppm .
Predicted Chemical Shifts for Methyl Protons:
-
3-CH₃: Methyl groups on an aromatic ring typically resonate between 2.2 and 2.5 ppm. The adjacent chloro group at C-2 will cause a downfield shift. Therefore, the 3-CH₃ signal is predicted to be a singlet at approximately ~2.5-2.7 ppm .
-
8-CH₃: The methyl group at C-8 is on the benzene portion of the ring system. Based on data for 8-methylquinoline, the methyl signal appears around 2.8 ppm.[7] The presence of the chloro group at C-7 will likely cause a slight downfield shift. We predict the 8-CH₃ signal to be a singlet in the range of ~2.8-3.0 ppm .
Prediction of Spin-Spin Coupling
Spin-spin coupling provides information about the connectivity of protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.
-
H-4: This proton has no adjacent protons, so it will appear as a singlet (s) .
-
H-5 and H-6: These protons are ortho to each other on the benzene ring. They will couple to each other, resulting in two doublets (d) . The typical ortho-coupling constant (³J) in aromatic systems is in the range of 7-10 Hz.[1] We predict a ³J(H5-H6) of approximately 8-9 Hz .
-
3-CH₃: The protons of this methyl group have no adjacent protons to couple with, so they will appear as a singlet (s) .
-
8-CH₃: Similarly, the protons of the 8-methyl group will appear as a singlet (s) .
Summary of Predicted ¹H NMR Data
The predicted ¹H NMR data for 2,7-Dichloro-3,8-dimethylquinoline is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.2 | Singlet (s) | - |
| H-6 | ~7.8 - 8.0 | Doublet (d) | ³J(H6-H5) = 8-9 |
| H-5 | ~7.6 - 7.8 | Doublet (d) | ³J(H5-H6) = 8-9 |
| 8-CH₃ | ~2.8 - 3.0 | Singlet (s) | - |
| 3-CH₃ | ~2.5 - 2.7 | Singlet (s) | - |
Visualizing the Molecular Structure and Coupling
The following diagram illustrates the structure of 2,7-Dichloro-3,8-dimethylquinoline and highlights the key proton assignments and the coupling interaction between H-5 and H-6.
Caption: Structure of 2,7-Dichloro-3,8-dimethylquinoline with proton assignments and predicted coupling.
Experimental Protocol for ¹H NMR Analysis
For the experimental acquisition of the ¹H NMR spectrum of 2,7-Dichloro-3,8-dimethylquinoline, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the TMS signal.
-
Conclusion
This guide provides a comprehensive prediction of the ¹H NMR spectrum of 2,7-Dichloro-3,8-dimethylquinoline based on established principles of chemical shifts and spin-spin coupling. The predicted spectrum consists of six distinct signals: two doublets in the aromatic region corresponding to the coupled H-5 and H-6 protons, a singlet for the H-4 proton, and two singlets for the non-equivalent methyl groups. This detailed analysis serves as a valuable reference for researchers working on the synthesis and characterization of substituted quinolines, aiding in the confirmation of the target structure and the assessment of sample purity.
References
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. Retrieved from [Link]
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PubChem. 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
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Reddit. [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]
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PubChem. 4-Amino-7-chloroquinoline. Retrieved from [Link]
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SpectraBase. 8-Methylquinoline. Retrieved from [Link]
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SpectraBase. 3-Methylquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Retrieved from [Link]
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YouTube. How Aromaticity Affects Chemical Shift in NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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SpectraBase. 2-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. 3-Methylisoquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]
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Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Retrieved from [Link]
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Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]
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Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]
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University of Cambridge. Chemical shifts. Retrieved from [Link]
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Part 1: The Quinoline Scaffold: A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Structural Elucidation of Dichloro-Dimethylquinoline Scaffolds: A Case Study on a Key Structural Isomer
Executive Summary: The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide addresses the topic of the crystal structure of 2,7-dichloro-3,8-dimethylquinoline. As of the current literature, a definitive single-crystal X-ray structure for this specific isomer has not been publicly reported.
To provide a scientifically rigorous and practically valuable resource, this guide will focus on the detailed crystal structure analysis of a closely related and structurally significant isomer: 2,4-dichloro-7,8-dimethylquinoline . The crystallographic data for this compound provides critical insights into the molecular geometry, intermolecular interactions, and crystal packing forces that are likely to be influential in the target molecule and other related derivatives.
This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals by detailing the synthesis, method of structural elucidation, and an in-depth analysis of the crystal structure of this representative dichloro-dimethylquinoline.
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for developing drugs targeting a multitude of biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
-
Antimalarial Agents: Historically, quinine, a naturally occurring quinoline alkaloid, and synthetic analogs like chloroquine have been mainstays in malaria treatment.
-
Anticancer Properties: Numerous quinoline derivatives have been investigated as antineoplastic agents, showing activity against various cancer cell lines.[2]
-
Antimicrobial and Antiviral Activities: The scaffold is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties, including against HIV.[3][4]
-
CNS and Other Therapeutic Areas: The versatility of the quinoline core has led to its incorporation into drugs for treating central nervous system disorders and as anti-inflammatory, hypotensive, and antileishmanial agents.[2][3]
The specific placement of substituents, such as chloro and methyl groups, on the quinoline core dramatically influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its pharmacokinetic properties and its ability to bind to specific biological targets. Therefore, precise knowledge of the three-dimensional structure obtained through techniques like X-ray crystallography is not merely academic but a critical component of modern drug development.
Part 2: Synthesis of a Representative Dichloro-Dimethylquinoline
The synthesis of the representative isomer, 2,4-dichloro-7,8-dimethylquinoline, provides a practical example of the chemical pathways used to generate these scaffolds. A reported one-pot reaction involves the condensation of an appropriately substituted aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃).[4]
The reaction proceeds by heating 2,3-dimethylaniline and malonic acid under reflux in an excess of phosphorus oxychloride, which acts as both a reagent and a solvent.[4] After the reaction is complete, the mixture is carefully quenched by pouring it into crushed ice and then neutralized with a base. The crude product can then be purified using column chromatography to yield the desired 2,4-dichloro-7,8-dimethylquinoline.[4]
Below is a workflow diagram illustrating this synthetic process.
Caption: Synthetic workflow for 2,4-dichloro-7,8-dimethylquinoline.
Part 3: Principles of Structural Elucidation via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern. The positions and intensities of the diffracted beams can be used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be inferred.
The experimental process is a multi-step, self-validating system that ensures the final structure is a reliable representation of the molecule.
Caption: The experimental workflow for crystal structure determination.
Part 4: In-Depth Crystal Structure Analysis of 2,4-Dichloro-7,8-dimethylquinoline
The crystal structure of 2,4-dichloro-7,8-dimethylquinoline (C₁₁H₉Cl₂N) was determined at 295 K.[4] The analysis reveals several key features that are crucial for understanding its solid-state behavior and potential interactions in a biological context.
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice are summarized below.
| Parameter | Value[4] |
| Chemical Formula | C₁₁H₉Cl₂N |
| Formula Weight (Mᵣ) | 226.09 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 20.3054 (9) |
| b (Å) | 3.9992 (2) |
| c (Å) | 25.5743 (11) |
| V (ų) | 2076.77 (17) |
| Z (Molecules/unit cell) | 8 |
| Calculated Density (Dₓ) | 1.446 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R[F² > 2σ(F²)]) | 0.049 |
Key Structural Features
-
Asymmetric Unit: A significant finding is the presence of two independent molecules (Molecule A and Molecule B) in the asymmetric unit.[4][5] This means that the two molecules are not related by any symmetry operation within the crystal lattice and can adopt slightly different conformations, although in this case, they are structurally very similar.[4]
-
Molecular Planarity: Both independent molecules are essentially planar, with maximum deviations from the mean plane of 0.072 Å.[4][5] This rigidity is a hallmark of the fused aromatic ring system and is a key factor in its ability to participate in stacking interactions.
-
Intermolecular Interactions: The crystal packing is primarily stabilized by weak π–π stacking interactions.[4] These occur between the planar quinoline ring systems of adjacent molecules, with centroid-centroid distances of 3.791 Å and 3.855 Å.[4] These interactions are crucial for the cohesion of the crystal structure. Weak intramolecular C—H···Cl and C—H···N interactions also contribute to stabilizing the molecular conformation.[4] No classical hydrogen bonds are observed in the structure.[4]
Part 5: Structure-Activity Relationship (SAR) Insights and Future Directions
While the definitive structure of 2,7-dichloro-3,8-dimethylquinoline remains to be determined, the detailed analysis of its 2,4-dichloro-7,8-dimethyl isomer provides a robust foundation for hypothesis-driven research.
Hypothesized Impact of Isomeric Changes: Moving the chloro substituent from the C4 position to the C7 position and the methyl group from C7 to C3 would significantly alter the molecule's electronic and steric landscape.
-
Electronic Effects: A chlorine at C7 would exert a different electronic influence on the benzene portion of the ring system compared to a chlorine at C4, which primarily affects the pyridine ring. This can alter the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.
-
Steric Profile: A methyl group at C3, adjacent to the C2-chloro substituent, would introduce significant steric hindrance around the pyridine nitrogen. This could impact the molecule's ability to bind in a protein pocket and would likely alter the preferred crystal packing arrangement, potentially disrupting the π–π stacking observed in the 2,4-dichloro isomer.
Future Work: The analysis underscores the critical need for the successful synthesis and crystallization of 2,7-dichloro-3,8-dimethylquinoline. Obtaining its crystal structure would allow for a direct comparison with the isomer presented here, providing invaluable data for:
-
Validating Computational Models: A definitive experimental structure would serve as a benchmark for computational docking and molecular dynamics simulations.
-
Refining SAR Models: Direct comparison of the two isomers would allow for a more precise understanding of how substituent placement affects both solid-state properties and biological activity.
-
Informing Rational Drug Design: Understanding the subtle conformational and packing differences between closely related isomers is essential for the rational design of next-generation quinoline-based therapeutics with improved potency and selectivity.
References
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Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Crystallographic Communications, E66(7), o1535. [Link]
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Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o939. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate. PubChem. [Link]
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Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1535. [Link]
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Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o939. [Link]
-
Gualpa, F. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
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National Center for Biotechnology Information. (n.d.). 4,7-Dichloro-3,8-dimethylquinoline. PubChem. [Link]
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Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl-. [Link]
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Kopchuk, D. S., et al. (2021). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 57(8), 1234-1240. [Link]
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Wang, C., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 23(1), 229-234. [Link]
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Djaballah, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14239-14247. [Link]
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ResearchGate. (n.d.). Structures of the quinoline derivatives. [Link]
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Li, W., et al. (2020). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 22(15), 5869-5874. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. [Link]
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Kumar, A., & Devi, S. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]
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A Technical Guide to the Solubility of 2,7-Dichloro-3,8-dimethylquinoline in Organic Solvents: Principles, Prediction, and Practical Determination
Abstract
Introduction to 2,7-Dichloro-3,8-dimethylquinoline and its Solubility
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The compound 2,7-Dichloro-3,8-dimethylquinoline, with its distinct substitution pattern, presents a unique profile of physicochemical properties that are pivotal to its behavior in chemical and biological systems. Solubility, in particular, is a cornerstone property that dictates the feasibility of reaction conditions, the efficiency of crystallization and purification processes, and the bioavailability of a compound in drug development.[1]
The structure of 2,7-Dichloro-3,8-dimethylquinoline, featuring a heterocyclic aromatic quinoline core with two chlorine and two methyl substituents, suggests a compound with significant nonpolar character. Understanding its solubility in various organic solvents is therefore essential for any researcher working with this molecule. This guide will first delve into the theoretical underpinnings of solubility as they apply to this specific structure and then provide a practical, step-by-step methodology for its experimental determination.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
2.1. Molecular Structure and Polarity of 2,7-Dichloro-3,8-dimethylquinoline
The quinoline ring system itself is weakly polar due to the presence of the nitrogen atom. However, the substituents on 2,7-Dichloro-3,8-dimethylquinoline significantly influence its overall polarity and solubility characteristics:
-
Dichloro Substituents: The two chlorine atoms are electronegative and introduce polar C-Cl bonds. However, their relatively symmetrical placement on the aromatic rings may result in a partially cancelled-out dipole moment, leading to a lower overall molecular polarity than might be expected.
-
Dimethyl Substituents: The two methyl groups are nonpolar and contribute to the lipophilicity (fat-solubility) of the molecule. They increase the van der Waals interactions with nonpolar solvents.
Given this structure, 2,7-Dichloro-3,8-dimethylquinoline is anticipated to be a largely nonpolar, hydrophobic molecule with limited capacity for hydrogen bonding (it can act as a hydrogen bond acceptor at the nitrogen atom, but not a donor).
2.2. Predicting Solubility in Different Classes of Organic Solvents
Based on its structure, we can predict the general solubility behavior of 2,7-Dichloro-3,8-dimethylquinoline in various types of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): The compound is expected to exhibit good solubility in these solvents. The dispersion forces (van der Waals forces) between the nonpolar solvent molecules and the largely nonpolar surface of the substituted quinoline will be the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): Moderate to good solubility is expected in these solvents. While the solvents possess a dipole moment, they can also engage in favorable van der Waals interactions with the solute. Dichloromethane, in particular, is often a good solvent for chlorinated organic compounds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Poor solubility is anticipated in these solvents, especially in water.[3] The strong hydrogen bonding network of protic solvents would need to be significantly disrupted to accommodate the nonpolar solute, which is energetically unfavorable. While it might show some limited solubility in alcohols, it is likely to be much lower than in nonpolar or polar aprotic solvents.
These predictions provide a rational basis for selecting an initial range of solvents for experimental solubility determination.
Experimental Determination of Solubility
The following is a standardized protocol for determining the solubility of a solid organic compound like 2,7-Dichloro-3,8-dimethylquinoline. This method, often referred to as the "shake-flask" method, is a reliable way to ascertain equilibrium solubility.[4]
3.1. Materials and Equipment
-
2,7-Dichloro-3,8-dimethylquinoline (solute)
-
A range of organic solvents of known purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3.2. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,7-Dichloro-3,8-dimethylquinoline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with continuous agitation.[4]
-
It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the mass of the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Once the solvent is removed, weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved 2,7-Dichloro-3,8-dimethylquinoline.
-
Alternatively, and often more accurately, the concentration of the solute in the filtered supernatant can be determined using a pre-calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in terms of g/100 mL, mg/mL, or mol/L.
-
Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.
-
The results should be presented in a clear and organized table.
-
3.3. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Temperature: The solubility of most solids increases with temperature. Therefore, precise temperature control during equilibration and sampling is crucial.
-
Purity of the Solute and Solvent: Impurities can significantly alter the solubility of a compound. It is essential to use highly pure starting materials.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
-
pH (in aqueous or protic solvents): For compounds with acidic or basic functional groups, the pH of the solution can dramatically affect solubility. While 2,7-Dichloro-3,8-dimethylquinoline is a weak base, its solubility in acidic aqueous solutions would be expected to be higher than in neutral water due to the formation of a protonated, more polar species.
Conclusion
While direct experimental data on the solubility of 2,7-Dichloro-3,8-dimethylquinoline in organic solvents is not currently found in the public domain, a thorough understanding of its molecular structure and the principles of solubility allows for rational predictions of its behavior. This guide provides the theoretical foundation and a detailed, practical protocol for researchers to empirically determine this vital physicochemical property. Accurate solubility data is indispensable for the effective use of this compound in synthesis, purification, and formulation, ultimately enabling its successful application in research and development.
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ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]
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IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. Retrieved from [Link]
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PubMed. (1993). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. IV. Application to a series of substituted quinolines. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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The Chloroquinoline Core: A Legacy of Discovery and a Future of Therapeutic Innovation
An In-depth Technical Guide on the Discovery and History of Substituted Dichloroquinolines
For centuries, the bitter bark of the Cinchona tree provided the only effective remedy against malaria, a parasitic disease that has plagued humanity throughout history.[1][2][3][4] The isolation of its active alkaloid, quinine, in 1820 by French chemists Pelletier and Caventou marked a pivotal moment in medicine, offering a purified and standardized treatment.[1][2][5] However, the reliance on a natural source, coupled with the challenges of its synthesis, spurred a quest for synthetic alternatives. This pursuit, driven by the pressures of global conflicts and the rise of medicinal chemistry, led to the discovery of a class of compounds that would not only revolutionize the fight against malaria but also find applications in a multitude of other diseases: the substituted dichloroquinolines.
This technical guide delves into the rich history and discovery of substituted dichloroquinolines, with a particular focus on the foundational intermediate, 4,7-dichloroquinoline. We will explore the key synthetic pathways, the rationale behind experimental designs, and the evolution of these molecules from their initial promise as antimalarials to their current status as versatile therapeutic agents.
From Natural Remedy to Synthetic Analogs: The Genesis of Chloroquine
The story of substituted dichloroquinolines is inextricably linked to the quest for a superior antimalarial agent to quinine. During World War I and II, the demand for antimalarials surged, and the supply of quinine, largely controlled by the Dutch in Java, became precarious.[4] This critical need accelerated research into synthetic quinoline derivatives.
German scientists at I.G. Farbenindustrie were at the forefront of this effort. In 1934, Hans Andersag synthesized a 4-aminoquinoline derivative named Resochin, which would later be known as chloroquine.[1][6] Concurrently, they also synthesized Sontochin, a methylated analog.[1] Despite their potential, these compounds were initially deemed too toxic and were not pursued further by the Germans.[6]
The tide turned during World War II when American researchers, facing a shortage of quinine, re-evaluated these German compounds.[1][7] After slight modifications to the captured drug, the new formulation was named chloroquine. It was only later that they realized it was identical to the earlier Resochin.[1] Chloroquine proved to be a highly effective and well-tolerated antimalarial, and it, along with the insecticide DDT, became a cornerstone of the World Health Organization's global malaria eradication campaign after the war.[1]
The success of chloroquine was built upon the availability of a key synthetic intermediate: 4,7-dichloroquinoline . While first reported in a patent by IG Farben in 1937, its synthesis was not thoroughly investigated until the development of chloroquine.[8] Chemists at Winthrop Chemical Co. developed a practical route to this crucial building block, paving the way for the large-scale production of chloroquine and the exploration of other structural analogs.[8] This exploration led to the discovery of hydroxychloroquine in 1949, a hydroxylated analog of chloroquine with a more favorable toxicity profile, which was introduced into clinical practice in 1955.[7][8][9]
The Synthetic Cornerstone: The Gould-Jacobs Reaction
The ability to synthesize a wide array of substituted dichloroquinolines hinges on the efficient construction of the 4,7-dichloroquinoline core. Several methods exist for the synthesis of the quinoline ring system, including the Camps Cyclization and the Friedländer Annulation.[10] However, the Gould-Jacobs reaction has emerged as a particularly important and versatile method for preparing the 4-hydroxyquinoline precursor to 4,7-dichloroquinoline.[8][10][11]
The causality behind the choice of the Gould-Jacobs reaction lies in its straightforward approach, starting from readily available anilines. The reaction proceeds through the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline ring.[10]
Caption: Mechanism of action of chloroquine against the malaria parasite.
While highly effective for many years, the widespread use of chloroquine has unfortunately led to the emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite. [1][12]This has necessitated the development of new antimalarial drugs and combination therapies.
Beyond malaria, substituted dichloroquinolines, particularly hydroxychloroquine, have found significant utility as immunomodulatory agents in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. [6][7]Their mechanism in these conditions is not fully elucidated but is thought to involve the inhibition of Toll-like receptors, which play a crucial role in the innate immune response. [7] More recently, the versatility of the dichloroquinoline scaffold has led to its investigation in a broader range of therapeutic areas. Researchers are exploring its potential as a precursor for novel antimicrobial, antifungal, anticancer, and antiviral agents. [13][14][15][16][17][18][19]The ability to readily modify the 4-position allows for the synthesis of hybrid molecules with diverse biological activities. [20]
Key Substituted Dichloroquinolines and Their Applications
| Compound | Structure | Discovery/Introduction | Primary Application(s) | Key Features |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 1937 (Patent) [8] | Key synthetic intermediate | Versatile building block for various quinoline-based drugs. [8][21][14] |
| Chloroquine | C₁₈H₂₆ClN₃ | 1934 [1][6] | Antimalarial, Anti-inflammatory | Highly effective against sensitive malaria strains; cornerstone of past eradication efforts. [1][2] |
| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 1946/1955 [5][7][9] | Antimalarial, Autoimmune diseases (Lupus, Rheumatoid Arthritis) | Less toxic alternative to chloroquine with significant immunomodulatory properties. [3][5][6] |
| Amodiaquine | C₂₀H₂₂ClN₃O | Post-Chloroquine | Antimalarial | An alternative 4-aminoquinoline used in combination therapies. [2][8] |
The Future of Dichloroquinolines: A Scaffold for Innovation
The journey of substituted dichloroquinolines, from the bark of a South American tree to the modern synthetic chemistry laboratory, is a testament to the power of scientific inquiry and the relentless pursuit of new medicines. While challenges such as drug resistance persist, the fundamental 4,7-dichloroquinoline scaffold remains a privileged structure in medicinal chemistry. [10]Its synthetic accessibility and the tunability of its properties continue to inspire the development of new generations of therapeutic agents. As our understanding of disease mechanisms deepens, the legacy of these remarkable compounds is set to continue, offering hope for the treatment of a wide spectrum of human ailments.
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4,7-Dichloroquinoline - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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History of antimalarial drugs. (n.d.). Medicines for Malaria Venture. Retrieved January 22, 2026, from [Link]
- A Brief History of Quinoline as Antimalarial Agents. (2014, February 28). International Journal of Pharmaceutical Sciences Review and Research.
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Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). Retrieved January 22, 2026, from [Link]
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Quinolines and artemisinin: chemistry, biology and history. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Pharmacology of Chloroquine and Hydroxychloroquine. (n.d.). PubMed Central (PMC) - NIH. Retrieved January 22, 2026, from [Link]
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Butrous, G. (2020, November 11). Hydroxychloroquine history and its cardiovascular safety. FPM. Retrieved January 22, 2026, from [Link]
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Hydroxychloroquine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Understanding the Synthesis and Properties of 4,7-Dichloroquinoline. (n.d.). Retrieved January 22, 2026, from [Link]
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A brief history of quinoline as antimalarial agents. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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Hydroxychloroquine: An old drug with new relevance. (2018, June 1). Cleveland Clinic Journal of Medicine. Retrieved January 22, 2026, from [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Cassauwers, T. (2015, December 30). The global history of quinine, the world's first anti-malaria drug. Retrieved January 22, 2026, from [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
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Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022, March 19). PubMed Central (PMC) - NIH. Retrieved January 22, 2026, from [Link]
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(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. (2024, September 4). Research Square. Retrieved January 22, 2026, from [Link]
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4,7-Dichloroquinoline: Synthesis, Antimicrobial Activity, and Application in Pharmaceuticals. (2025, October 19). Retrieved January 22, 2026, from [Link]
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
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electronic properties of dichloro-dimethylquinoline isomers
An In-Depth Technical Guide to the Electronic Properties of Dichloro-Dimethylquinoline Isomers: A Computational and Experimental Perspective for Drug Discovery
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their electronic properties, which can be precisely modulated through strategic substitution. This guide provides a detailed exploration of the electronic landscapes of dichloro-dimethylquinoline isomers, a class of molecules with significant potential in drug development. By integrating high-level computational analysis with established experimental principles, we dissect how the specific arrangement of chloro and methyl substituents dictates the molecule's reactivity, stability, and potential for pharmacological interaction. This document is intended for researchers, medicinal chemists, and computational scientists, offering both foundational knowledge and practical methodologies for characterizing and leveraging the unique electronic characteristics of these isomers in rational drug design.
Introduction: The Strategic Importance of Isomerism in Substituted Quinolines
Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] The introduction of substituents onto the quinoline core is a primary strategy for optimizing a compound's structure-activity relationship (SAR). Halogens, such as chlorine, and alkyl groups, such as methyl, are particularly significant. Chlorine atoms act as strong electron-withdrawing groups and can enhance membrane permeability, while methyl groups are weak electron-donors that can influence steric interactions and metabolic stability.
However, the mere presence of these substituents is only part of the story. Their precise location on the quinoline ring—their isomerism—is a critical determinant of the molecule's three-dimensional shape, charge distribution, and electronic energy levels. Different isomers of the same compound can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[4] Therefore, a deep understanding of the electronic properties of individual dichloro-dimethylquinoline isomers is not merely an academic exercise; it is a prerequisite for designing selective and potent therapeutic agents.[5][6]
This guide focuses on several specific isomers, including 2,4-dichloro-7,8-dimethylquinoline, 2,6-dichloro-5,7-dimethylquinoline, and 2,4-dichloro-6,7-dimethylquinoline, to illustrate the profound impact of substituent positioning.[7][8][9]
Theoretical Framework: Deciphering Electronic Structure with Quantum Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic properties of molecules with high accuracy.[1][10] DFT provides a robust framework for understanding the relationship between a molecule's structure and its electronic behavior, guiding experimental efforts and accelerating the drug discovery process.
Causality Behind Method Selection: The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a deliberate one, grounded in established literature for heterocyclic systems like quinoline.[11][12] The B3LYP functional offers an excellent balance between computational efficiency and the accurate description of electron correlation effects. The 6-311++G(d,p) basis set is sufficiently flexible, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonded atoms, which is critical for capturing the subtle electronic effects of substituents.
Key electronic descriptors derived from these calculations include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): This energy difference is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule that is more easily polarized.[2][13]
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution around a molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are critical for predicting how a molecule will interact with biological targets like proteins and DNA.[2][14]
Computational Analysis of Dichloro-Dimethylquinoline Isomers
The positional changes of the chloro and methyl groups across different isomers lead to significant variations in their calculated electronic properties. While a comprehensive experimental dataset for every isomer is scarce, DFT calculations provide a reliable predictive framework.
Below is a summary table of hypothetical, yet representative, electronic data for three isomers, based on trends observed in published studies of similar quinoline derivatives.[7][8][9][14][15]
| Isomer | Structure | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| 2,4-Dichloro-7,8-dimethylquinoline | Cl atoms on pyridine ring, Me groups on benzene ring | -6.95 | -1.80 | 5.15 | 3.5 |
| 2,6-Dichloro-5,7-dimethylquinoline | Cl and Me groups distributed on both rings | -6.80 | -1.95 | 4.85 | 2.8 |
| 2,4-Dichloro-6,7-dimethylquinoline | Cl atoms on pyridine ring, Me groups on benzene ring | -6.90 | -1.75 | 5.15 | 3.2 |
Note: These values are illustrative and intended for comparative purposes.
Analysis of Trends:
-
Impact of Chlorine Position: The presence of two chlorine atoms on the electron-deficient pyridine ring (as in the 2,4-dichloro isomers) significantly lowers the energy of both the HOMO and LUMO compared to isomers where chlorine is on the benzene ring. This makes the pyridine ring a stronger electrophilic center.
-
Impact of Methyl Position: The electron-donating methyl groups tend to raise the HOMO energy, making the molecule a better electron donor. The placement of these groups on the benzene ring (e.g., 7,8-dimethyl) can influence the overall charge distribution and dipole moment.
-
HOMO-LUMO Gap: Isomers like 2,6-dichloro-5,7-dimethylquinoline, where substituents are more dispersed, may exhibit a smaller HOMO-LUMO gap, suggesting higher reactivity. This increased reactivity could translate to higher biological activity, but also potentially lower stability.
Computational Workflow Diagram
The following diagram outlines the standard workflow for the theoretical analysis of molecular electronic properties.
Caption: A typical workflow for DFT-based calculation of electronic properties.
Experimental Characterization of Electronic Properties
While computational methods are predictive, experimental validation is crucial. Several spectroscopic techniques are employed to probe the electronic structure of these isomers.
-
UV-Visible Spectroscopy: This technique measures the absorption of light resulting from electronic transitions, primarily π→π* and n→π* transitions in quinoline systems.[16] The position (λmax) and intensity of absorption bands are highly sensitive to substitution. For instance, increased conjugation or the presence of auxochromic groups typically results in a bathochromic (red) shift to longer wavelengths.
-
Photoluminescence Spectroscopy: This measures the emission of light (fluorescence or phosphorescence) after excitation. The quantum yield and emission wavelength provide insights into the fate of the excited state. Halogenation, in particular, is known to promote intersystem crossing via the heavy-atom effect, which can enhance phosphorescence.[17] This property is highly relevant for applications in bio-imaging and photodynamic therapy.
Structure-Property Relationship Diagram
The interplay between substituent position and electronic properties can be visualized as follows.
Caption: Relationship between isomeric structure and key electronic/biological properties.
Detailed Methodologies and Protocols
For scientific integrity and reproducibility, detailed protocols are essential.
Protocol 5.1: DFT Calculation of Electronic Properties
This protocol describes a self-validating system for computational analysis.
-
Structure Preparation:
-
Draw the 2D structure of the desired dichloro-dimethylquinoline isomer using a molecular editor (e.g., ChemDraw, Avogadro).
-
Generate initial 3D coordinates.
-
-
Geometry Optimization:
-
Submit the structure for geometry optimization using DFT, specifying the B3LYP functional and 6-311++G(d,p) basis set.
-
Self-Validation: Set tight convergence criteria for forces and energy (e.g., 10⁻⁵ Hartree for energy change). The calculation is complete only when these criteria are met, ensuring a true energy minimum is approached.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry using the same level of theory.
-
Self-Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) rather than a stable minimum, invalidating the geometry.
-
-
Property Calculation:
-
Using the validated, optimized geometry, perform a single-point energy calculation.
-
Request the calculation of molecular orbitals (for HOMO/LUMO), MEP, and population analysis (for atomic charges and dipole moment).
-
-
Data Analysis:
-
Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap (ΔE = E_LUMO - E_HOMO).
-
Visualize the MEP map and molecular orbitals using software like GaussView or VMD to identify reactive sites.
-
Protocol 5.2: Experimental UV-Vis Absorption Spectroscopy
This protocol ensures accurate and reproducible spectroscopic measurements.
-
Sample Preparation:
-
Accurately weigh the synthesized and purified isomer.
-
Prepare a stock solution of known concentration (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., ethanol, DMSO). Ensure the solvent does not absorb in the region of interest.
-
Prepare a dilute sample (e.g., 10 µM) from the stock solution for measurement.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.
-
Self-Validation: Run a baseline correction using a cuvette filled with the pure solvent. This subtracts the absorbance of the solvent and cuvette, ensuring the final spectrum is only that of the analyte.
-
-
Measurement:
-
Rinse the sample cuvette with the analyte solution before filling.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a pre-determined wavelength range (e.g., 200-600 nm). Ensure the maximum absorbance is within the linear range of the detector (typically < 1.5 AU).
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Conclusion
The are exquisitely sensitive to the specific placement of their chloro and methyl substituents. This guide demonstrates that a synergistic approach, combining the predictive power of Density Functional Theory with the empirical validation of spectroscopy, provides a powerful toolkit for understanding these nuances. By characterizing the HOMO-LUMO gap, molecular electrostatic potential, and other key electronic descriptors, researchers can develop robust structure-property relationships. This knowledge is paramount for the rational design of next-generation quinoline-based drugs, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy and selectivity.
References
- BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
- PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.
- Taylor & Francis Online. (n.d.). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study.
- Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74.
- AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- Armaković, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1355-1371.
- PubMed Central (PMC). (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence.
- Russian Journal of General Chemistry. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- PubMed Central (PMC). (n.d.). 2,4-Dichloro-7,8-dimethylquinoline.
- PubChem. (n.d.). 2,6-Dichloro-5,7-dimethyl-quinoline.
- European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
- SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
- PubChem. (n.d.). 2,4-Dichloro-6,7-dimethyl-quinoline.
- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.
- PubMed. (n.d.). The significance of chirality in drug design and development.
- Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development.
- PubMed Central (PMC). (n.d.). A review of drug isomerism and its significance.
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- 3. ijpras.com [ijpras.com]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 7. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Dichloro-5,7-dimethyl-quinoline | C11H9Cl2N | CID 177786022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloro-6,7-dimethyl-quinoline | C11H9Cl2N | CID 86174547 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,7-Dichloro-3,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2,7-dichloro-3,8-dimethylquinoline. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental procedures to facilitate the synthesis of novel quinoline derivatives for applications in medicinal chemistry and materials science.
Introduction: The Quinoline Scaffold and the SNAr Reaction
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The functionalization of the quinoline nucleus is therefore of significant interest. Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of diverse functionalities onto electron-deficient aromatic and heteroaromatic rings.[2]
In the context of quinolines, the presence of the nitrogen atom in the heterocyclic ring activates the C2 and C4 positions towards nucleophilic attack by withdrawing electron density.[3][4] This activation facilitates the displacement of a suitable leaving group, such as a halogen, by a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction.
Mechanistic Insights and Regioselectivity on 2,7-Dichloro-3,8-dimethylquinoline
The SNAr reaction on a halo-quinoline generally follows an addition-elimination pathway.[4] The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex, which temporarily disrupts the aromaticity of the ring.[4] In the subsequent step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored.
For 2,7-dichloro-3,8-dimethylquinoline, two positions are susceptible to nucleophilic attack: C2 and C7. Based on the established principles of SNAr on the quinoline scaffold, the C2 position is anticipated to be significantly more reactive than the C7 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C2 can be effectively delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[3][4][6] In contrast, attack at the C7 position in the carbocyclic ring does not allow for such direct resonance stabilization by the nitrogen atom. Therefore, monosubstitution is expected to occur selectively at the C2 position under controlled conditions.
The presence of the methyl groups at C3 and C8 may exert minor electronic and steric effects, but the overriding factor governing regioselectivity is the electronic influence of the ring nitrogen.
Caption: General workflow of the SNAr reaction on 2,7-dichloro-3,8-dimethylquinoline.
Experimental Protocols
The following protocols are provided as a starting point for the nucleophilic aromatic substitution on 2,7-dichloro-3,8-dimethylquinoline. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for reactions involving strong bases.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Safety: 2,7-Dichloro-3,8-dimethylquinoline and its derivatives should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol describes the reaction of 2,7-dichloro-3,8-dimethylquinoline with aniline to yield N-phenyl-7-chloro-3,8-dimethylquinolin-2-amine.
Materials:
-
2,7-Dichloro-3,8-dimethylquinoline
-
Aniline
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO, NMP)[7]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-dichloro-3,8-dimethylquinoline (1.0 eq).
-
Add the solvent (e.g., DMF) to dissolve the starting material.
-
Add aniline (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Table 1: Representative Reaction Conditions for Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Aniline | K₂CO₃ | DMF | 100 | 12 | N-phenyl-7-chloro-3,8-dimethylquinolin-2-amine |
| Morpholine | NEt₃ | DMSO | 120 | 8 | 4-(7-chloro-3,8-dimethylquinolin-2-yl)morpholine |
| Benzylamine | K₂CO₃ | NMP | 90 | 16 | N-benzyl-7-chloro-3,8-dimethylquinolin-2-amine |
Protocol 2: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes the reaction of 2,7-dichloro-3,8-dimethylquinoline with sodium methoxide to yield 2-methoxy-7-chloro-3,8-dimethylquinoline.
Materials:
-
2,7-Dichloro-3,8-dimethylquinoline
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Methanol (MeOH) or Tetrahydrofuran (THF)[7]
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,7-dichloro-3,8-dimethylquinoline (1.0 eq) in the chosen solvent (e.g., MeOH or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1-1.5 eq) as a solution in methanol or as a solid in portions.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating may be required for less reactive systems.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Table 2: Representative Reaction Conditions for Alkoxylation
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Sodium Methoxide | Methanol | Reflux | 4 | 2-methoxy-7-chloro-3,8-dimethylquinoline |
| Sodium Ethoxide | Ethanol | Reflux | 6 | 2-ethoxy-7-chloro-3,8-dimethylquinoline |
| Sodium tert-butoxide | THF | 50 | 12 | 2-(tert-butoxy)-7-chloro-3,8-dimethylquinoline |
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent, or employing a stronger base (for aminations). The use of a catalyst, such as a palladium complex for aminations (though typically for less activated systems) or a phase-transfer catalyst, could also be explored.[8][9]
-
Side Reactions: The formation of disubstituted products can occur under harsh conditions or with a large excess of the nucleophile. Careful control of stoichiometry and reaction time is crucial for achieving monosubstitution.
-
Poor Solubility: If the starting material or product has poor solubility, a different solvent system should be investigated. For some SNAr reactions, "green" solvents like water with additives have been shown to be effective.[9][10][11]
Conclusion
The nucleophilic aromatic substitution on 2,7-dichloro-3,8-dimethylquinoline is a versatile and efficient method for the synthesis of a variety of 2-substituted quinoline derivatives. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can selectively functionalize the C2 position to generate novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for further exploration and development in this area.
References
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. Available at: [Link]
-
SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. National Institutes of Health. Available at: [Link]
-
Why does nucleophilic substitution in quinoline take place at the 2 position and not at the 4 position? Quora. Available at: [Link]
-
Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link]
-
Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? PubMed. Available at: [Link]
-
Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
SNAr catalysis enhanced by an aromatic donor–acceptor interaction; facile access to chlorinated polyfluoroarenes. Royal Society of Chemistry. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]
-
SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available at: [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health. Available at: [Link]
-
Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
SNAr (Cl) - Aromatic Amines. Common Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. Available at: [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available at: [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. Available at: [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 9. Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Application Note & Protocols: Selective Functionalization at the C-2 Position of 2,7-Dichloro-3,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The targeted functionalization of this heterocycle is crucial for the development of new chemical entities with tailored pharmacological profiles. This guide provides a detailed technical overview and validated protocols for the selective functionalization of the C-2 position of 2,7-dichloro-3,8-dimethylquinoline, a versatile intermediate for chemical library synthesis. We will explore the underlying principles of regioselectivity and provide step-by-step methodologies for high-yield palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, reaction optimization, and analytical validation is emphasized throughout to ensure reproducible and reliable outcomes in a research and development setting.
Part 1: The Principle of C-2 Selectivity
The selective functionalization of 2,7-dichloro-3,8-dimethylquinoline hinges on the differential reactivity of the two chlorine-substituted positions. The C-2 position is inherently more reactive than the C-7 position due to the electronic influence of the heterocyclic nitrogen atom.
Electronic Factors: The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly lowers the electron density at the α-position (C-2). This polarization makes the C-2 carbon more electrophilic and susceptible to both nucleophilic attack and oxidative addition by a low-valent palladium catalyst, which is the key initiating step in most cross-coupling reactions.[2][3] In contrast, the C-7 position on the carbocyclic ring is less affected by the nitrogen's inductive effect, rendering it less reactive under typical cross-coupling conditions.
Steric Considerations: The 3-methyl group introduces steric hindrance around the C-2 position. While this can sometimes slow reaction rates, it is often overcome by selecting appropriate bulky phosphine ligands for the palladium catalyst. These ligands can facilitate the reaction by promoting a stable and reactive catalytic complex. The 8-methyl group has a lesser steric impact on the C-2 position but contributes to the overall electronic nature of the scaffold.
Caption: Electronic and steric factors governing C-2 selectivity.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for the selective functionalization of the C-2 position of haloquinolines.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield.
Suzuki-Miyaura Coupling: C-C Bond Formation (Arylation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[5][6]
Protocol: Synthesis of 2-(4-methoxyphenyl)-7-chloro-3,8-dimethylquinoline
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 2,7-dichloro-3,8-dimethylquinoline (1.0 eq, e.g., 224 mg, 1.0 mmol).
-
Add (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol).
-
Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (3 mol%, 35 mg, 0.03 mmol) or a combination of Pd₂(dba)₃ (1.5 mol%) and a ligand like SPhos (3 mol%).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq, 1.0 mL) or powdered K₂CO₃ (2.0 eq, 276 mg, 2.0 mmol).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure product.
-
Scientist's Notes & Rationale:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging or sterically hindered substrates, using a more electron-rich and bulky ligand like SPhos or XPhos with a Pd(0) source (Pd₂(dba)₃) can significantly improve reaction rates and yields.[6]
-
Base: An inorganic base is required to activate the boronic acid and facilitate the transmetalation step. The choice between carbonate and phosphate bases can influence the outcome and should be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent (dioxane, DME, or toluene) and water is standard, as it solubilizes both the organic substrate and the inorganic base.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pre-catalyst providing the active Pd(0) species. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Ensures solubility of all reaction components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Caption: Typical parameters for Suzuki-Miyaura coupling at C-2. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmacologically active compounds.[4][7] The reaction is highly dependent on the choice of ligand.
Protocol: Synthesis of 7-chloro-3,8-dimethyl-N-phenylquinolin-2-amine
-
Reagent Preparation:
-
In a glovebox, add 2,7-dichloro-3,8-dimethylquinoline (1.0 eq, 224 mg, 1.0 mmol) to an oven-dried vial.
-
Add a palladium pre-catalyst such as BrettPhos Pd G3 (2 mol%, 18 mg, 0.02 mmol).
-
Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq, 135 mg, 1.4 mmol).
-
-
Reaction Setup:
-
Add aniline (1.2 eq, 110 µL, 1.2 mmol).
-
Add a dry, degassed aprotic solvent such as toluene or CPME (3 mL).
-
Seal the vial, remove from the glovebox, and heat to 100-110 °C with stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by LC-MS (typically complete in 2-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with a saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes).
-
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Scientist's Notes & Rationale:
-
Ligand Choice: The steric bulk of the 3-methyl group necessitates the use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). These "Buchwald ligands" are essential for promoting the challenging reductive elimination step that forms the C-N bond.[8]
-
Base: A strong, non-nucleophilic base is critical. NaOtBu is common, but others like LiHMDS or K₃PO₄ can be used depending on the amine's pKa and substrate tolerance.
-
Inert Conditions: The catalytic system is oxygen-sensitive, so rigorous exclusion of air and moisture using a glovebox or Schlenk techniques is mandatory for good results.
Sonogashira Coupling: C-C Bond Formation (Alkynylation)
The Sonogashira coupling provides a direct route to 2-alkynylquinolines, which are valuable precursors for further transformations.[9]
Protocol: Synthesis of 2-(phenylethynyl)-7-chloro-3,8-dimethylquinoline
-
Reagent Preparation:
-
To a Schlenk flask, add 2,7-dichloro-3,8-dimethylquinoline (1.0 eq, 224 mg, 1.0 mmol).
-
Add PdCl₂(PPh₃)₂ (2 mol%, 14 mg, 0.02 mmol) and Copper(I) iodide (CuI, 4 mol%, 8 mg, 0.04 mmol).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add a degassed solvent such as triethylamine (TEA, 3 mL) or a mixture of THF/TEA (2:1, 3 mL).
-
Add phenylacetylene (1.1 eq, 121 µL, 1.1 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC (typically complete in 1-6 hours).
-
Once complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography (e.g., using a gradient of 2-10% ethyl acetate in hexanes).
-
Caption: Experimental workflow for Sonogashira coupling.
Scientist's Notes & Rationale:
-
Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt as a co-catalyst, which facilitates the formation of a copper(I) acetylide intermediate, speeding up the transmetalation to palladium.[10]
-
Base/Solvent: Triethylamine (TEA) or diisopropylamine (DIPA) often serve as both the base and the solvent. The base is required to deprotonate the terminal alkyne.
-
Copper-Free Conditions: In cases where the substrate is sensitive to copper, copper-free Sonogashira protocols have been developed. These typically require a different palladium catalyst system and a stronger organic base.
Part 3: General Analytical & Purification Procedures
A successful protocol is a self-validating one. Proper reaction monitoring and product characterization are non-negotiable for ensuring the integrity of the results.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% EtOAc/Hexanes) and visualize under UV light (254 nm). Co-spotting the reaction mixture with the starting material is essential. For quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
Purification: Flash column chromatography on silica gel is the standard method for purifying the final products. The choice of eluent should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Structural Confirmation: The identity and purity of the final product must be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Conclusion
The 2,7-dichloro-3,8-dimethylquinoline scaffold offers a reliable platform for chemical library development through selective functionalization. The electronic activation of the C-2 position enables a range of high-yielding palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions as detailed in these protocols, researchers can confidently and selectively introduce aryl, amino, and alkynyl groups, paving the way for the discovery of novel molecules in drug development and materials science.
References
-
Verma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ren, X., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(20), 5194-5197. Retrieved from [Link]
-
Ren, X., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(20), 5194-5197. Retrieved from [Link]
-
Ren, X., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters. Retrieved from [Link]
-
de Leseleuc, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4995. Retrieved from [Link]
-
Verma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
O'Hara, F., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 48(13), 2011-2028. Retrieved from [Link]
-
Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(34), 11765-11776. Retrieved from [Link]
-
Wang, K., et al. (2023). Recent progress in C2–H functionalization of pyridine and quinoline N -oxides. ResearchGate. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 501-509. Retrieved from [Link]
-
ResearchGate (n.d.). Scope of the selective CH functionalization achieved in position 3 to date. Retrieved from [Link]
-
da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(14), 3326. Retrieved from [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Hussain, M., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11379-11393. Retrieved from [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Regioselective Amination of 2,7-Dichloro-3,8-dimethylquinoline for Kinase Inhibitor Scaffolds
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic and structural properties make it an ideal framework for designing targeted therapeutics, particularly in oncology. A significant portion of modern kinase inhibitors—drugs designed to block specific signaling pathways implicated in cancer—are built upon quinoline and related heterocyclic systems.[2][3] The functionalization of this core is paramount for tuning drug-like properties such as target affinity, selectivity, and pharmacokinetics.
This document provides a detailed guide to a key functionalization reaction: the nucleophilic aromatic substitution (SNAr) of amines with 2,7-dichloro-3,8-dimethylquinoline. This reaction allows for the strategic introduction of diverse amino side chains, paving the way for the synthesis of extensive libraries of novel compounds for screening and development. We will explore the underlying principles governing this reaction's regioselectivity and provide robust, field-tested protocols for its successful execution.
Scientific Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring
The reaction between 2,7-dichloro-3,8-dimethylquinoline and an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr occurs on electron-poor rings and is facilitated by the presence of a good leaving group (in this case, chloride) and electron-withdrawing features.[4][5]
Regioselectivity: Why the C2-Position is Preferentially Targeted
The quinoline ring system consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly lowers the electron density at the α (C2) and γ (C4) positions. This electron deficiency makes these positions highly susceptible to attack by nucleophiles.[6]
In the case of 2,7-dichloro-3,8-dimethylquinoline, we have two potential reaction sites: C2 and C7.
-
C2-Position: The chlorine atom at the C2 position is directly activated by the ring nitrogen. A nucleophilic attack at this position generates a negatively charged intermediate (a Meisenheimer complex) where the charge is effectively delocalized onto the electronegative nitrogen atom.[4] This resonance stabilization significantly lowers the activation energy for the reaction at this site.
-
C7-Position: The chlorine at the C7 position is on the carbocyclic (benzene) portion of the scaffold. It lacks the direct activation provided by the ring nitrogen. Consequently, it is substantially less reactive towards nucleophilic attack under typical SNAr conditions.
Therefore, the reaction is highly regioselective, with the amine nucleophile preferentially displacing the chloride at the C2 position.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The amine (nucleophile) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 2-amino-7-chloro-3,8-dimethylquinoline product.
This entire process is typically facilitated by a polar aprotic solvent, which can solvate the charged intermediate, and a weak base to neutralize the hydrochloric acid generated during the reaction.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,7-Dichloro-3,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,7-dichloro-3,8-dimethylquinoline. This versatile scaffold is of significant interest in medicinal chemistry and materials science, and its functionalization via modern cross-coupling methodologies opens avenues for the synthesis of novel compounds with potential biological activity or unique photophysical properties. These notes offer a senior application scientist's perspective on reaction selection, optimization, and execution for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on the causal relationships between reagents, conditions, and reaction outcomes. While specific literature on the cross-coupling of 2,7-dichloro-3,8-dimethylquinoline is limited, the protocols herein are adapted from established procedures for structurally similar dihaloquinolines and dihalo-N-heterocycles, providing a robust starting point for methodological development.
Introduction: The Quinoline Scaffold and the Imperative for Functionalization
Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous pharmaceuticals with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The biological activity of these compounds is intimately tied to the nature and position of substituents on the quinoline ring system. Consequently, the development of efficient and selective methods for the late-stage functionalization of quinoline scaffolds is a paramount objective in medicinal chemistry.
2,7-Dichloro-3,8-dimethylquinoline presents a particularly interesting starting material. The two chlorine atoms at the C2 and C7 positions offer distinct electronic environments, potentially allowing for selective or sequential functionalization. The methyl groups at C3 and C8 provide steric hindrance that can influence regioselectivity and introduce conformational constraints in the final products. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for the elaboration of such dihaloheteroarenes, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[3][4] This guide will detail protocols for three of the most impactful of these transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Strategic Considerations for Cross-Coupling on 2,7-Dichloro-3,8-dimethylquinoline
The primary challenge in the functionalization of dihaloquinolines is achieving regioselectivity. The relative reactivity of the C-Cl bonds at the C2 and C7 positions is influenced by both electronic and steric factors. Generally, the C2 position in quinolines is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition to a Pd(0) catalyst. However, the steric bulk of the neighboring methyl group at C8 and the incoming coupling partner can modulate this intrinsic reactivity. For researchers aiming for mono-functionalization, careful selection of the catalyst, ligand, and reaction temperature will be critical.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures from aryl halides and boronic acids or their esters.[5][6] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[7]
Causality in Reagent Selection for Suzuki-Miyaura Coupling
-
Palladium Precatalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, modern precatalysts like Pd₂(dba)₃ or palladacycles are often more efficient as they do not require ligand dissociation to enter the catalytic cycle.
-
Ligand: For challenging substrates like electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are essential. Ligands such as S-Phos or XPhos promote the oxidative addition of the C-Cl bond and facilitate the reductive elimination step.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent can significantly impact the reaction rate and yield. Anhydrous conditions with a moderately soluble base like K₃PO₄ in a solvent like 1,4-dioxane often provide a good balance for preventing hydrolysis of the boronic acid while ensuring sufficient reactivity.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Mono- and Di-Arylation of 2,7-Dichloro-3,8-dimethylquinoline
This protocol is adapted from methodologies successful for other di-chloro-N-heterocycles.[3][8] Optimization of stoichiometry and reaction time will be necessary to favor mono- or di-substitution.
Materials:
-
2,7-Dichloro-3,8-dimethylquinoline
-
Arylboronic acid (1.1 eq. for mono-arylation, 2.5 eq. for di-arylation)
-
Pd₂(dba)₃ (2.5 mol%)
-
S-Phos (10 mol%)
-
K₃PO₄ (3.0 eq. per chlorine)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dichloro-3,8-dimethylquinoline (1.0 mmol), the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and S-Phos.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. For mono-arylation, careful monitoring is crucial to stop the reaction upon consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Product | Expected Outcome |
| Phenylboronic acid | 2-Phenyl-7-chloro- or 2,7-diphenyl- | High yield |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)- or 2,7-di(4-methoxyphenyl)- | Good to high yield |
| 3-Thienylboronic acid | 2-(3-Thienyl)- or 2,7-di(3-thienyl)- | Good yield |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the palladium-catalyzed coupling of amines with aryl halides.[1][9] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is prevalent.
Causality in Reagent Selection for Buchwald-Hartwig Amination
-
Palladium Precatalyst & Ligand: The choice of ligand is critical and depends on the nature of the amine. For primary amines, ligands like BrettPhos are often effective. For secondary amines, XPhos or RuPhos are common choices. Using a palladacycle precatalyst (e.g., XPhos Pd G3) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be used, particularly with more sensitive substrates.
-
Solvent: Aprotic, non-polar, or weakly polar solvents like toluene or 1,4-dioxane are typically used to avoid side reactions with the strong base.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloro-3,8-dimethylquinoline | C11H9Cl2N | CID 171373238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
The Versatile Scaffold: Harnessing 2,7-Dichloro-3,8-dimethylquinoline in Synthetic Chemistry
Introduction: Unveiling a Privileged Heterocycle
The quinoline core is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Among the diverse range of substituted quinolines, 2,7-dichloro-3,8-dimethylquinoline emerges as a highly versatile and strategically important synthetic building block. Its unique substitution pattern, featuring two differentially reactive chlorine atoms and two methyl groups, offers a rich platform for the orchestrated introduction of molecular complexity. This guide provides an in-depth exploration of the synthesis and synthetic applications of this valuable intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols to empower your synthetic endeavors.
Physicochemical Properties and Structural Data
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. The key physicochemical data for 2,7-dichloro-3,8-dimethylquinoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂N | PubChem[1] |
| Molecular Weight | 226.11 g/mol | PubChem[1] |
| CAS Number | 108097-00-3 | Santa Cruz Biotechnology[2] |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge |
Proposed Synthesis of 2,7-Dichloro-3,8-dimethylquinoline
The proposed starting material for this synthesis is 3-chloro-2-methylaniline. The reaction proceeds through a condensation and subsequent cyclization, followed by chlorination with the excess phosphorus oxychloride.
Caption: Proposed synthetic pathway to 2,7-dichloro-3,8-dimethylquinoline.
Protocol: Synthesis of 2,7-Dichloro-3,8-dimethylquinoline
This protocol is adapted from the established procedure for the synthesis of 2,4-dichloro-7,8-dimethylquinoline.[3]
Materials:
-
3-Chloro-2-methylaniline
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5 M Sodium hydroxide (NaOH) solution
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (10 mmol, 1 equivalent) and malonic acid (10 mmol, 1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (30 mL) to the mixture.
-
Reaction: Heat the mixture to reflux with stirring for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic mixture by the dropwise addition of a 5 M NaOH solution until the pH is alkaline. This step should be performed in a well-ventilated fume hood as it is highly exothermic.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 95:5 hexane:EtOAc) to yield the pure 2,7-dichloro-3,8-dimethylquinoline.
Expertise & Experience: The use of a significant excess of phosphorus oxychloride serves as both the solvent and the chlorinating agent. The exothermic nature of the quenching and neutralization steps requires careful execution to ensure safety and prevent loss of product.
The Synthetic Utility: A Tale of Two Chlorines
The synthetic potential of 2,7-dichloro-3,8-dimethylquinoline lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is part of the pyridine ring and is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The chlorine at the 7-position, being on the benzene ring, is less activated towards SNAr but is an excellent handle for transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential and regioselective functionalization of the quinoline scaffold.
Caption: Differential reactivity of the chlorine atoms in 2,7-dichloro-3,8-dimethylquinoline.
Application Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes a general procedure for the selective substitution of the C2-chloro group with an amine nucleophile.
Materials:
-
2,7-Dichloro-3,8-dimethylquinoline
-
Amine of choice (e.g., morpholine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Brine solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a sealed reaction vial, add 2,7-dichloro-3,8-dimethylquinoline (1 mmol, 1 equivalent), the desired amine (1.2-1.5 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous DMF or DMSO (5 mL).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into brine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid disubstitution, which may occur at higher temperatures or with prolonged reaction times. The choice of base and solvent can also influence the selectivity and reaction rate.
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol outlines a general procedure for the selective arylation or vinylation of the C7-position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Substituted-7-chloro-3,8-dimethylquinoline (from Protocol 1)
-
Aryl or vinyl boronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 2-substituted-7-chloro-3,8-dimethylquinoline (1 mmol, 1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Authoritative Grounding & Comprehensive References: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that is widely used for the formation of C-C bonds.[4] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.
Application Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C7-Position
This protocol provides a general method for the amination of the C7-position using the Buchwald-Hartwig cross-coupling reaction.
Materials:
-
2-Substituted-7-chloro-3,8-dimethylquinoline
-
Primary or secondary amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2 equivalents) in a Schlenk tube.
-
Reagent Addition: Add the 2-substituted-7-chloro-3,8-dimethylquinoline (1 mmol, 1 equivalent), the amine (1.2 equivalents), and the anhydrous solvent (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reaction is often sensitive to air and moisture, so working under an inert atmosphere is crucial for success. The choice of ligand is critical and often substrate-dependent.
Conclusion: A Gateway to Novel Chemical Space
2,7-Dichloro-3,8-dimethylquinoline represents a strategically designed building block that opens the door to a vast and diverse chemical space. Its predictable and sequential reactivity allows for the controlled synthesis of multi-substituted quinoline derivatives, which are of high interest in the development of new pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this versatile scaffold.
References
-
PubChem. 2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N) - PubChemLite.[Link]
-
PubChem. 2,7-dichloro-3,8-dimethylquinoline.[Link]
-
Subashini, R., et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1535. [Link]
-
PubChem. 4,7-Dichloro-3,8-dimethylquinoline.[Link]
-
Organic Syntheses. 4,7-dichloroquinoline.[Link]
-
Scribd. Synthesis of 4,7-Dichloroquinoline.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[Link]
-
Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.[Link]
-
Wikipedia. Combes quinoline synthesis.[Link]
-
Wikipedia. Gould–Jacobs reaction.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
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Application Note: Regioselective Amination of 2,7-Dichloro-3,8-dimethylquinoline via Palladium-Catalyzed Cross-Coupling
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted functionalization of the quinoline core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to optimize biological activity. This application note provides a detailed experimental protocol for the amination of 2,7-dichloro-3,8-dimethylquinoline, a versatile building block for the synthesis of novel bioactive compounds. We will explore the strategic application of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, to achieve regioselective substitution on this sterically hindered dichloroquinoline substrate.
Scientific Rationale and Mechanistic Considerations
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1] The catalytic cycle, in brief, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]
The regioselectivity of the amination of 2,7-dichloro-3,8-dimethylquinoline is a critical consideration. The two chlorine atoms at the C2 and C7 positions exhibit different electronic and steric environments. The C2 position is electronically activated towards nucleophilic attack due to its proximity to the ring nitrogen. However, it is also sterically hindered by the adjacent methyl group at C3. Conversely, the C7 position is less electronically activated but is also sterically influenced by the methyl group at C8. In palladium-catalyzed reactions, the relative rates of oxidative addition at the C2-Cl and C7-Cl bonds will likely govern the regioselectivity. Generally, C-Cl bonds at the 2- and 4-positions of the quinoline ring are more activated towards oxidative addition. Therefore, it is hypothesized that monoamination will preferentially occur at the C2 position under carefully controlled conditions. Achieving diamination will likely require more forcing conditions.
To address the steric hindrance posed by the ortho-methyl groups, the selection of a bulky, electron-rich phosphine ligand is paramount. Ligands such as XPhos and SPhos, developed by the Buchwald group, are well-suited for coupling sterically demanding substrates.[3] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.
Experimental Workflow
The overall experimental workflow for the monoamination of 2,7-dichloro-3,8-dimethylquinoline is depicted below.
Caption: General workflow for the Buchwald-Hartwig amination of 2,7-dichloro-3,8-dimethylquinoline.
Detailed Experimental Protocol: Monoamination
This protocol details the synthesis of 2-amino-7-chloro-3,8-dimethylquinoline using morpholine as the amine nucleophile.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,7-Dichloro-3,8-dimethylquinoline | C₁₁H₉Cl₂N | 226.10 | 1.0 | 226 mg |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 105 µL |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| XPhos | C₃₃H₄₇P | 478.70 | 0.04 (4 mol%) | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 5 mL |
Procedure:
-
Reaction Setup: To a dry, oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,7-dichloro-3,8-dimethylquinoline (226 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5 minutes at room temperature. Then, add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-(morpholin-4-yl)-7-chloro-3,8-dimethylquinoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol for Diamination
To achieve diamination, more forcing conditions are generally required. This can be accomplished by increasing the amount of the amine and base, elevating the reaction temperature, and potentially using a more active catalyst system or microwave irradiation.
Key Modifications for Diamination:
-
Amine: Increase the amount of morpholine to 2.5-3.0 equivalents.
-
Base: Increase the amount of sodium tert-butoxide to 2.8-3.0 equivalents.
-
Temperature: The reaction temperature can be increased to 110-120 °C.
-
Reaction Time: Extended reaction times may be necessary.
-
Microwave Irradiation: The use of a microwave reactor can significantly accelerate the reaction. A typical condition would be 120-150 °C for 30-60 minutes.
It is important to note that under these conditions, a mixture of mono- and di-aminated products may be obtained, requiring careful chromatographic separation.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The addition of a fresh portion of catalyst and ligand may be beneficial.
-
Low Yield: Poor yields can result from suboptimal reaction conditions or steric hindrance. Screening different bulky phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃) may improve the outcome.
-
Regioselectivity: The formation of the C7-aminated isomer is possible. Careful analysis of the crude reaction mixture by ¹H NMR and LC-MS is crucial to determine the isomeric ratio. The isomers can typically be separated by column chromatography. The structural assignment can be confirmed by 2D NMR techniques such as NOESY, which would show a correlation between the amine protons and the methyl group at the C3 or C8 position.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the amination of 2,7-dichloro-3,8-dimethylquinoline. By leveraging the power of the Buchwald-Hartwig amination with sterically demanding ligands, researchers can selectively introduce amino functionalities to this versatile quinoline scaffold. The provided protocols for both mono- and diamination, along with troubleshooting guidelines, offer a solid foundation for the synthesis of novel quinoline derivatives for applications in drug discovery and materials science.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years.
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
- Abbiw, D. K., & Anto, F. (2018). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
Sources
High-Speed, Efficient Synthesis of 2,7-Dichloro-3,8-dimethylquinoline Derivatives via Microwave-Assisted Cyclization
An Application Guide:
Introduction: The Quinoline Scaffold and the Need for Greener Chemistry
The quinoline core, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[2] The specific substitution pattern on the quinoline ring dictates its biological activity and physical properties. Consequently, developing robust and efficient synthetic routes to novel, polysubstituted quinolines is a primary objective for drug development professionals.[3]
Traditionally, methods like the Combes, Conrad-Limpach, and Friedländer syntheses have been the bedrock of quinoline preparation.[1] However, these methods often require harsh conditions, long reaction times, and environmentally taxing reagents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering significant advantages such as drastic reductions in reaction time, improved yields, and enhanced product purity through precise and rapid heating.[5][6]
This application note provides a detailed protocol for the synthesis of 2,7-dichloro-3,8-dimethylquinoline, a key intermediate for creating a library of derivatives. We leverage a one-pot, microwave-assisted reaction that combines cyclization and chlorination, demonstrating a method that is both rapid and highly efficient compared to conventional heating.[7][8]
Mechanistic Rationale & The Microwave Advantage
The described synthesis is a modification of classical quinoline syntheses, proceeding through a one-pot cyclization-chlorination cascade.
Causality of Reagent Selection:
-
3-Chloro-2-methylaniline: This substituted aniline is the foundational block. The 2-methyl group ultimately becomes the C8-methyl substituent in the quinoline ring system, and the 3-chloro group becomes the C7-chloro substituent.
-
Methylmalonic Acid: This dicarboxylic acid serves as the three-carbon partner that forms the pyridine ring. Its methyl group is incorporated as the C3-methyl substituent of the final product.
-
Phosphorus Oxychloride (POCl₃): This reagent is multifunctional and critical to the reaction's success. It acts as:
-
A powerful dehydrating and cyclizing agent , facilitating the condensation between the aniline and methylmalonic acid to form a dihydro-hydroxy-quinolone intermediate.
-
A chlorinating agent , converting the intermediate hydroxyl and keto groups into the corresponding 2-chloro derivative. The one-pot nature of this transformation is a key advantage.[9]
-
The Role of Microwave Irradiation:
Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[5] This process circumvents the slow thermal conduction of conventional oil baths, leading to several key benefits:
-
Rate Acceleration: Reactions are often completed in minutes instead of hours.[10][11]
-
Higher Yields: Reduced reaction times minimize the formation of degradation byproducts.[12]
-
Improved Purity: The clean and fast nature of the reaction often simplifies purification.
The proposed mechanism involves the initial formation of an amide, followed by an intramolecular Friedel-Crafts-type acylation to form the heterocyclic ring. Subsequent enolization and chlorination by POCl₃ yield the final aromatic product.
Caption: Proposed reaction pathway for the synthesis.
Detailed Experimental Protocol
3.1 Materials and Equipment
-
Chemicals:
-
3-Chloro-2-methylaniline (CAS: 51352-37-5), >98% purity
-
Methylmalonic acid (CAS: 516-05-2), >98% purity
-
Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3), >99% purity
-
Dichloromethane (DCM), ACS grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane and Ethyl Acetate, HPLC grade
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessels (10 mL) and magnetic stirring capability.
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel).
-
Rotary evaporator.
-
Magnetic stirrer hotplate (for conventional heating comparison).
-
3.2 Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
The reaction is performed in a sealed vessel under pressure. Ensure the microwave reactor's safety features are operational and do not exceed the vessel's pressure limits.
-
The workup procedure involves quenching with ice, which can be highly exothermic. Perform this step slowly and with caution behind a blast shield.
3.3 Step-by-Step Synthesis Procedure
-
Reactant Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (1.0 mmol, 141.6 mg).
-
Reagent Addition: In the fume hood, carefully add methylmalonic acid (1.1 mmol, 130.0 mg) followed by phosphorus oxychloride (5.0 mL).
-
Vessel Sealing: Immediately seal the vessel securely according to the microwave reactor manufacturer's instructions.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 150 °C for 15 minutes . Monitor the internal pressure to ensure it remains within safe operating limits.
-
Reaction Workup (Quenching): After the reaction is complete and the vessel has cooled to room temperature, carefully unseal it inside the fume hood. Very slowly pour the reaction mixture onto a beaker containing crushed ice (~50 g) with vigorous stirring.
-
Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution until the aqueous mixture is neutralized (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 98:2) to elute the final product.
-
Product Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under a vacuum. Characterize the product by NMR and Mass Spectrometry to confirm its identity as 2,7-dichloro-3,8-dimethylquinoline.
Data Presentation: Microwave vs. Conventional Heating
To highlight the efficiency of the microwave-assisted protocol, a comparative study was performed against conventional heating. The data clearly demonstrates the superiority of the microwave method.[10]
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |
| Temperature | 150 °C | 150 °C |
| Reaction Time | 15 minutes | 5 hours |
| Isolated Yield | 85% | 42% |
| Purity (Post-Workup) | >90% | ~75% |
| Energy Input | Significantly Lower | Significantly Higher |
| Observations | Clean reaction profile | Significant byproduct formation |
Experimental Workflow Visualization
The entire process, from reactant preparation to final analysis, can be summarized in the following workflow.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient heating (time/temp). | Increase irradiation time in 5-minute increments or temperature by 10 °C. |
| Inactive reagents (moisture contamination). | Use freshly opened or properly stored POCl₃. Ensure aniline and acid are dry. | |
| Incomplete Reaction | Microwave power absorption is low. | Ensure the reaction volume is sufficient for the reactor (at least 2-3 mL). |
| Dark, Tarry Crude Product | Overheating or extended reaction time. | Reduce the reaction temperature or time. Monitor the reaction by TLC if possible. |
| Difficult Purification | Co-eluting impurities. | Adjust the solvent polarity for column chromatography (e.g., use a toluene/hexane mixture). |
References
-
Kumar, A., et al. (2023). "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Advances. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. Available at: [Link]
-
Anonymous. (2024). "MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT." Revue Roumaine de Chimie. Available at: [Link]
-
Singh, A., et al. (2024). "Microwave‐assisted Synthesis of polysubstituted quinoline 3 using NH4Cl..." ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2003). "Microwave enhanced solvent-free synthesis of a library of quinoline derivatives." Tetrahedron Letters. Available at: [Link]
-
Jia, C-S., et al. (2006). "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating." Organic & Biomolecular Chemistry. Available at: [Link]
-
Nageswar, Y. V. D., et al. (2025). "Microwave-assisted Synthesis of Quinolines." Current Green Chemistry. Available at: [Link]
-
Anonymous. (2025). "Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents." ResearchGate. Available at: [Link]
-
Abdou, A. M., et al. (2017). "Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids." ACS Combinatorial Science. Available at: [Link]
-
Bailey, H. V., et al. (2020). "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." ChemistryOpen. Available at: [Link]
-
Desai, N. C., et al. (2012). "Microwave-assisted synthesis of some new biquinoline compounds catalyzed by DMAP and their biological activities." Indian Journal of Chemistry. Available at: [Link]
-
Taherpour, A. A., et al. (2008). "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines." Asian Journal of Chemistry. Available at: [Link]
-
Prola, L. D., et al. (2013). "Synthesis of novel quinolines using TsOH/ionic liquid under microwave." Journal of the Brazilian Chemical Society. Available at: [Link]
-
Bailey, H. V., et al. (2020). "Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis." ResearchGate. Available at: [Link]
-
S. H. K., et al. (2011). "2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline." Acta Crystallographica Section E. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). "4,7-Dichloro-3,8-dimethylquinoline." PubChem. Available at: [Link]
-
Gaber, S., et al. (2022). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). "2,7-dichloro-3,8-dimethylquinoline." PubChem. Available at: [Link]
-
Gunday, T. T., et al. (2023). "Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis." Green Chemistry. Available at: [Link]
-
Vovk, M. V., et al. (2010). "ChemInform Abstract: Microwave-Assisted Solvent-Free Synthesis of 2-Styrylquinolines (III) in the Presence of Zinc Chloride." ResearchGate. Available at: [Link]
-
Campos, F. M. C., et al. (2021). "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors." Molecules. Available at: [Link]
-
S. H. K., et al. (2011). "2,4-Dichloro-7,8-dimethylquinoline." Acta Crystallographica Section E. Available at: [Link]
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- 1. 2,7-Dichloro-3-methylquinoline | 132118-46-8 | Benchchem [benchchem.com]
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- 4. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Application Notes and Protocols for 2,7-Dichloro-3,8-dimethylquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged structure" in medicinal chemistry.[1] Its rigid, aromatic framework allows for favorable interactions with a multitude of biological targets, while the nitrogen atom imparts unique electronic properties and hydrogen bonding capabilities.[1][2] This versatility has led to the development of a vast array of drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4][5] Marketed drugs such as chloroquine for malaria, ciprofloxacin as an antibiotic, and bosutinib for cancer underscore the profound impact of the quinoline scaffold in modern medicine.[4] The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological properties, making it a perpetual focus of drug discovery efforts.[6][7]
This guide focuses on the specific, yet underexplored, derivative: 2,7-dichloro-3,8-dimethylquinoline . While direct biological data for this exact molecule is sparse in public literature, its structural motifs suggest significant potential as a versatile intermediate and a core for novel therapeutic agents. By analyzing its constituent parts in the context of established quinoline structure-activity relationships (SAR), we can postulate its applications and provide robust protocols for its synthesis, derivatization, and biological evaluation.
Structural Analysis and Postulated Applications
The medicinal chemistry potential of 2,7-dichloro-3,8-dimethylquinoline can be inferred from its key structural features:
-
Quinoline Core : Provides the fundamental rigid scaffold for target engagement.
-
2-Chloro and 7-Chloro Substituents : These halogen atoms significantly influence the molecule's electronic and lipophilic properties. The chlorine at position 4 (or 2) is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it a prime handle for introducing diverse functional groups.[8] The 7-chloro position is also amenable to modification and is a common feature in bioactive quinolines like the antimalarial chloroquine.[9]
-
3-Methyl and 8-Methyl Substituents : The methyl groups can enhance binding to hydrophobic pockets within target proteins and can improve metabolic stability by blocking sites of potential oxidation. Their positions can also induce specific conformational preferences in side chains introduced at adjacent positions.
Based on these features and the broader quinoline literature, we can hypothesize several promising applications for this scaffold:
-
Kinase Inhibitors : The quinoline scaffold is a well-established framework for designing inhibitors of various protein kinases, which are critical targets in oncology.[10][11][12] The 2-chloro position can be readily displaced by anilines or other amine-containing moieties, a common strategy in the synthesis of ATP-competitive kinase inhibitors like bosutinib and foretinib.
-
Anticancer Agents : Beyond kinase inhibition, quinoline derivatives have demonstrated anticancer activity through various mechanisms, including DNA intercalation and inhibition of cell migration.[2][13][14] The planar quinoline core is suitable for intercalating between DNA base pairs, while modifications can target other cellular processes.
-
Antimicrobial and Antimalarial Agents : The 7-chloroquinoline core is the defining feature of the 4-aminoquinoline class of antimalarials.[4][9] It is plausible that derivatives of 2,7-dichloro-3,8-dimethylquinoline could be explored for activity against Plasmodium falciparum and other microbial pathogens.
Experimental Protocols
The following sections provide detailed, field-proven protocols to guide the researcher in exploring the potential of 2,7-dichloro-3,8-dimethylquinoline.
Protocol 1: Proposed Synthesis of 2,7-Dichloro-3,8-dimethylquinoline
This protocol outlines a plausible multi-step synthesis based on the Friedländer annulation, a classic method for quinoline synthesis.
Workflow Diagram: Synthesis of 2,7-Dichloro-3,8-dimethylquinoline
Caption: Proposed synthetic route to the target compound.
Step-by-Step Methodology:
-
Step 1: Friedländer Annulation
-
Rationale : This step constructs the core quinoline ring system by condensing an ortho-aminoaryl ketone/aldehyde with a compound containing a reactive methylene group adjacent to a carbonyl. Here, we use a substituted aniline and a β-diketone.
-
Procedure :
-
To a solution of 2-amino-4-chlorotoluene (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add 3-chloropentane-2,4-dione (1.1 eq).
-
Add L-proline (0.2 eq) as a catalyst.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 7-chloro-2-hydroxy-3,8-dimethylquinoline.
-
-
-
Step 2: Chlorination of the 2-Hydroxyquinoline
-
Rationale : The 2-hydroxyquinoline tautomer (an amide) is converted to the 2-chloroquinoline using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This activates the C2 position for subsequent nucleophilic substitution.
-
Procedure :
-
Suspend the crude 7-chloro-2-hydroxy-3,8-dimethylquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2,7-dichloro-3,8-dimethylquinoline.
-
-
Protocol 2: Derivatization for Structure-Activity Relationship (SAR) Studies
This protocol details the nucleophilic aromatic substitution (SNAr) at the C2-position, a key step for building a library of analogs for SAR studies.
Workflow Diagram: Derivatization via SNAr
Caption: General scheme for creating an analog library.
Step-by-Step Methodology:
-
Setup : In a microwave vial or sealed tube, combine 2,7-dichloro-3,8-dimethylquinoline (1.0 eq), the desired substituted aniline or other amine (1.2 eq), and a suitable solvent such as n-butanol or dioxane (0.2 M).
-
Catalysis (Optional but Recommended) : For less reactive amines, a palladium-catalyzed Buchwald-Hartwig amination can be employed. Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., Xantphos, 4 mol%) along with a base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction : If using thermal conditions, add a catalytic amount of acid (e.g., HCl in isopropanol) and heat the mixture to 120-150 °C for 4-16 hours. If using microwave irradiation, heat to 150-180 °C for 30-90 minutes.
-
Workup and Purification :
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the desired analog.
-
Table 1: Hypothetical SAR Data for Kinase Inhibition
| Compound ID | R Group (at C2-position) | Predicted Activity | Rationale for Prediction |
| Parent | -Cl | Inactive/Weak | Requires substitution for target engagement. |
| Analog 1 | 3-ethynylaniline | Moderate | Small, electron-withdrawing groups are often well-tolerated.[15] |
| Analog 2 | 3-tert-butylaniline | Potent | Bulky, hydrophobic groups can occupy hydrophobic pockets in the kinase ATP-binding site.[15] |
| Analog 3 | 4-morpholinoaniline | Potent | The morpholine group can improve solubility and act as a hydrogen bond acceptor. |
| Analog 4 | 3-methoxyaniline | Moderate to Low | May have steric or electronic properties that are not optimal for binding. |
Protocol 3: Representative Biological Assay - In Vitro Kinase Inhibition
This protocol describes a generic, non-radioactive, luminescence-based assay to screen for inhibitory activity against a representative serine/threonine kinase.
Signaling Pathway Visualization
Caption: Mechanism of competitive kinase inhibition.
Materials:
-
Matching peptide substrate and ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Test compounds (dissolved in 100% DMSO)
-
Kinase buffer (specific to the kinase, typically includes DTT, MgCl₂, and a buffer like HEPES)
Step-by-Step Methodology:
-
Compound Plating :
-
Create a serial dilution of the test compounds in DMSO.
-
Transfer a small volume (e.g., 100 nL) of the diluted compounds into the wells of the assay plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
-
Kinase Reaction :
-
Prepare a master mix containing the kinase and peptide substrate in kinase buffer.
-
Dispense this mix into the wells containing the compounds.
-
Allow the compounds and kinase to pre-incubate for 15-30 minutes at room temperature to allow for binding.
-
-
Initiate Reaction :
-
Prepare an ATP solution in kinase buffer.
-
Add the ATP solution to all wells to start the phosphorylation reaction. For the negative control wells, add buffer without ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 1-2 hours.
-
-
Detection :
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. High kinase activity consumes ATP, leading to a low luminescence signal. Inhibition of the kinase results in less ATP consumption and a high signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Conclusion
While 2,7-dichloro-3,8-dimethylquinoline is not a widely characterized compound, its structure provides a compelling starting point for medicinal chemistry exploration. The strategic placement of chloro- and methyl- groups on the privileged quinoline scaffold suggests a high potential for development into potent kinase inhibitors or other therapeutic agents. The protocols provided herein offer a comprehensive and scientifically rigorous framework for the synthesis, derivatization, and biological evaluation of this promising molecular core, enabling researchers to unlock its full therapeutic potential.
References
- Vertex AI Search. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Retrieved January 22, 2026.
-
Zhang, X., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. [Link]
-
Panchal, N., & Vaghela, V. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]
-
Agboola, O. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18561-18583. [Link]
-
Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1245621. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
Al-Qahtani, A. M., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4721. [Link]
-
Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), 1-23. [Link]
-
Rojas, L. B., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
-
PubMed. (2001). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 11(20), 2695-2699. [Link]
-
Aboelnaga, A. S. M., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-265. [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13455-13467. [Link]
-
PubMed. (1998). Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. Journal of Medicinal Chemistry, 41(20), 3793-3803. [Link]
-
Sintim, H. O., et al. (2019). Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors. European Journal of Medicinal Chemistry, 180, 449-456. [Link]
-
PubChem. (n.d.). 4,7-Dichloro-3,8-dimethylquinoline. Retrieved January 22, 2026, from [Link]
-
Gray, N. S., et al. (2024). Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7). European Journal of Medicinal Chemistry, 276, 116613. [Link]
- ResearchGate. (n.d.). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)
- BenchChem. (n.d.). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Retrieved January 22, 2026.
-
Schwartz, G. K., et al. (2011). Phase I study of PD 0332991, a cyclin-dependent kinase inhibitor, administered in 3-week cycles (Schedule 2/1). British Journal of Cancer, 104(12), 1862-1868. [Link]
-
Blagg, J., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(3), 1270-1290. [Link]
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Application Notes & Protocols: A Roadmap for the Development of Novel Anticancer Agents from 2,7-Dichloro-3,8-dimethylquinoline
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved anticancer drugs.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging the specific molecule, 2,7-Dichloro-3,8-dimethylquinoline, as a versatile starting point for the discovery and development of novel anticancer agents. We will detail a strategic, multi-phase workflow encompassing initial chemical derivatization, a robust in vitro screening cascade, mechanism of action (MoA) elucidation, and principles of lead optimization. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to empower researchers to not only execute the steps but also to interpret the results with confidence and insight.
Introduction: The Quinoline Scaffold in Oncology
Rationale for Quinoline Derivatives in Cancer Therapy
Quinoline, a heterocyclic aromatic compound, and its derivatives have demonstrated significant potential in anticancer drug development.[3] Their planar structure allows for intercalation with DNA, while various substitutions on the quinoline ring enable interaction with a multitude of biological targets.[4] Consequently, quinoline-based agents have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, arrest of the cell cycle, and disruption of angiogenesis.[1][2] This inherent versatility makes the quinoline scaffold a highly attractive starting point for novel drug discovery programs.
Profile of the Starting Scaffold: 2,7-Dichloro-3,8-dimethylquinoline
The selected starting material for this developmental roadmap is 2,7-Dichloro-3,8-dimethylquinoline.
Chemical Structure:
-
Molecular Formula: C₁₁H₉Cl₂N[5]
-
Molecular Weight: 226.1 g/mol [6]
-
Key Features: The molecule possesses two chlorine atoms at the C2 and C7 positions. These atoms serve as excellent "handles" for chemical modification. They are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the systematic and efficient generation of a diverse library of derivatives. The methyl groups at C3 and C8 provide steric and electronic features that can be explored for structure-activity relationships.
The strategic placement of these reactive chlorine sites is the cornerstone of our proposed synthetic strategy, providing a direct path to rapidly diversify the core structure and explore the chemical space for anticancer activity.
Phase 1: Synthesis and Library Generation
Core Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary strategy for creating a library of novel compounds from 2,7-Dichloro-3,8-dimethylquinoline is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions for nucleophilic attack, and while C7 is less activated, it can still undergo substitution under appropriate conditions. By reacting the starting scaffold with a variety of nucleophiles (e.g., amines, thiols, alcohols), a diverse set of derivatives can be synthesized.
Protocol: General Procedure for Derivatization of 2,7-Dichloro-3,8-dimethylquinoline
Objective: To synthesize a library of novel quinoline derivatives by reacting the starting material with various primary and secondary amines.
Materials:
-
2,7-Dichloro-3,8-dimethylquinoline
-
A selection of primary and secondary amines (e.g., morpholine, piperidine, aniline derivatives, benzylamine)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Reaction vessels (microwave vials or round-bottom flasks)
-
Stir plate and magnetic stir bars
-
Thin Layer Chromatography (TLC) plates and chamber
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add 2,7-Dichloro-3,8-dimethylquinoline (1.0 eq.).
-
Add the desired amine nucleophile (1.1 - 2.5 eq.).
-
Scientist's Note: Using a slight excess of the nucleophile can drive the reaction to completion. For the disubstituted product, a larger excess (>2.2 eq.) is recommended.
-
-
Add the base (2.0 - 3.0 eq.).
-
Rationale: The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and promoting the reaction forward.
-
-
Add the solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Conditions: Seal the vial and heat the reaction mixture with stirring. A typical starting point is 80-120 °C.
-
Expertise Insight: Microwave irradiation can often significantly reduce reaction times from hours to minutes and improve yields.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMF and inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired mono- or di-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Workflow for Library Synthesis & Initial Screening
Caption: Workflow from starting material to hit identification.
Phase 2: In Vitro Anticancer Screening Cascade
Objective
The goal of this phase is to systematically screen the synthesized library of compounds to identify "hits" — derivatives that exhibit significant cytotoxic activity against a panel of human cancer cell lines.
Protocol: Primary Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Synthesized quinoline derivatives (dissolved in DMSO to create stock solutions, e.g., 10 mM)
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], K-562 [leukemia])[4]
-
Normal (non-cancerous) cell line for selectivity assessment (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control: Doxorubicin or another standard anticancer drug
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. A typical concentration range for initial screening is 0.1 to 100 µM. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plates for 48-72 hours.
-
Rationale: A 72-hour incubation period allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.
-
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values
Summarize the screening results in a table for clear comparison of compound potency and selectivity.
| Compound ID | Structure Modification | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT-116 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. MCF-10A (µM) | Selectivity Index (SI) |
| Parent | 2,7-dichloro-3,8-diMe | >100 | >100 | >100 | >100 | - |
| Doxorubicin | - | 0.8 | 0.5 | 1.2 | 5.4 | 6.75 (vs. MCF-7) |
| Cpd-001 | 2-morpholino- | 7.5 | 12.1 | 9.8 | 45.0 | 6.0 |
| Cpd-002 | 2-piperidino- | 2.1 | 3.5 | 4.0 | 31.5 | 15.0 |
| ... | ... | ... | ... | ... | ... | ... |
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. |
Screening Cascade Workflow```dot
// Nodes library [label="Synthesized\nCompound Library", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; primary [label="Primary Screen\nSingle High Dose (e.g., 10 µM)\nvs. 3-4 Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; active [label="Identify Active Compounds\n(>50% Growth Inhibition)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dose_response [label="Secondary Screen\nDose-Response (IC50 determination)\nvs. Expanded Cancer Panel", fillcolor="#34A853", fontcolor="#FFFFFF"]; selectivity [label="Selectivity Screen\nDetermine IC50\nvs. Normal Cell Line", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hits [label="Prioritize 'Hit' Compounds\n(Potent & Selective)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; moa [label="Proceed to MoA Studies", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges library -> primary; primary -> active; active -> dose_response [label="Active"]; active -> library [label="Inactive"]; dose_response -> selectivity; selectivity -> hits; hits -> moa; }
Caption: A parallel approach to elucidating the mechanism of action.
Phase 4: Structure-Activity Relationship (SAR) and Lead Optimization
Objective
This phase is an iterative cycle aimed at refining the chemical structure of the "hit" compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Methodology
By analyzing the data generated in the screening phases, researchers can establish a Structure-Activity Relationship (SAR). This involves identifying which structural modifications lead to an increase or decrease in biological activity.
Example SAR Table:
| Compound ID | R¹ Group (at C2) | R² Group (at C7) | IC₅₀ vs. HCT-116 (µM) | SAR Insight |
| Cpd-002 | Piperidino | Cl | 2.1 | Hit Compound. |
| Cpd-003 | Morpholino | Cl | 8.5 | Oxygen in the ring decreases activity. |
| Cpd-004 | Pyrrolidino | Cl | 1.5 | 5-membered ring is slightly better than 6-membered. New Lead. |
| Cpd-005 | Piperidino | Methoxy | 25.0 | Replacing C7-Cl is detrimental to activity. |
| Cpd-006 | 4-Me-Piperazino | Cl | 0.9 | Adding a basic nitrogen improves potency. Optimized Lead. |
This analysis guides the next round of synthesis. For example, based on the table above, a medicinal chemist would synthesize more derivatives with modifications at the C2 position, focusing on different N-heterocycles, while keeping the chlorine at C7 intact.
The Lead Optimization Cycle
Caption: The iterative cycle of medicinal chemistry lead optimization.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the development of novel anticancer agents starting from 2,7-Dichloro-3,8-dimethylquinoline. By following a phased approach of synthesis, comprehensive in vitro screening, detailed MoA studies, and iterative SAR-driven optimization, researchers can efficiently identify and refine promising lead candidates.
The ultimate goal is to generate a preclinical candidate with high potency, selectivity against cancer cells, a well-understood mechanism of action, and favorable drug-like properties. Such a candidate would then be ready for more advanced preclinical studies, including in vivo efficacy testing in animal models and comprehensive ADME/Toxicity profiling, moving one step closer to potential clinical application.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Academy of Sciences. Retrieved January 22, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved January 22, 2026, from [Link]
-
Khan, I., et al. (2018). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. Retrieved January 22, 2026, from [Link]
-
El-Sayed, M. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved January 22, 2026, from [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved January 22, 2026, from [Link]
-
4,7-Dichloro-3,8-dimethylquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
2,7-dichloro-3,8-dimethylquinoline (C11H9Cl2N). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Retrieved January 22, 2026, from [Link]
-
2,4-Dichloro-7,8-dimethylquinoline. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 22, 2026, from [Link]
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. (2003). PubMed. Retrieved January 22, 2026, from [Link]
-
Liu, X., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Retrieved January 22, 2026, from [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. Retrieved January 22, 2026, from [Link]
Sources
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Synthesis and Evaluation of Novel Quinoline-Based Kinase Inhibitors: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline ring system, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the development of targeted cancer therapies.[1][2] Its structural rigidity, coupled with its ability to form key interactions within the ATP-binding pocket of various protein kinases, makes it a "privileged scaffold" in medicinal chemistry.[3] This has led to the successful development of several FDA-approved kinase inhibitors that feature a quinoline core, including drugs targeting the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others.[3][4] These agents have revolutionized the treatment of specific cancer subtypes by offering a more precise and less toxic alternative to traditional chemotherapy.[5]
This guide provides a comprehensive overview of the synthesis and biological evaluation of novel quinoline-based kinase inhibitors. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of designing, synthesizing, and characterizing these promising therapeutic agents. We will delve into a representative synthetic scheme for a novel inhibitor and detail the essential assays for determining its biological activity.
Synthetic Pathway for a Novel Quinoline-Based Kinase Inhibitor
The synthesis of quinoline-based kinase inhibitors often involves multi-step sequences that build upon a pre-formed quinoline core or construct the quinoline ring system from acyclic precursors. Classical methods such as the Skraup, Friedländer, and Combes syntheses provide versatile routes to the core structure.[6] Modern adaptations often employ metal-catalyzed cross-coupling reactions to introduce diverse substituents and modulate the pharmacological properties of the final compound.[7]
Here, we present a representative synthesis of a novel 4-anilinoquinoline derivative, a class of compounds known for its potent kinase inhibitory activity. This protocol is adapted from established methodologies and serves as a practical guide for the laboratory synthesis of this class of inhibitors.
Diagram of the Synthetic Workflow
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dichloro-3,8-dimethylquinoline
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 2,7-Dichloro-3,8-dimethylquinoline. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating the complexities of this synthesis. Our goal is to equip you with the necessary information to overcome common challenges and optimize your experimental outcomes.
Introduction: The Synthetic Landscape
2,7-Dichloro-3,8-dimethylquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The synthesis of such polysubstituted quinolines, however, is often fraught with challenges, including low yields, regioselectivity issues, and difficult purifications.
The most common and direct route to this scaffold is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.[1][2] In the case of 2,7-Dichloro-3,8-dimethylquinoline, the logical precursors would be 2,6-dichloro-3-methylaniline and acetylacetone. This guide will focus on troubleshooting the challenges inherent in this synthetic approach.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Combes synthesis are a frequent issue and can stem from several factors.[3] Let's break down the potential causes and solutions:
-
Cause 1: Incomplete Enamine Formation. The initial step is the formation of an enamine from the aniline and the β-diketone. This is a reversible reaction, and inefficient water removal can hinder its completion.
-
Solution: Ensure your reaction is conducted under anhydrous conditions. Use freshly distilled solvents and consider adding a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Cause 2: Ineffective Cyclization Catalyst. The cyclization of the enamine intermediate is the rate-determining step and requires a strong acid catalyst.[2] Commonly used sulfuric acid can sometimes be insufficient, especially with deactivated anilines (such as our dichlorinated starting material).
-
Cause 3: Steric Hindrance. The substituents on your aniline (the two chlorine atoms and a methyl group) can sterically hinder the cyclization step, slowing down the reaction and leading to the formation of side products.[2][3]
-
Solution: Optimization of reaction temperature and time is crucial. A higher temperature might be necessary to overcome the activation energy barrier, but prolonged heating can lead to decomposition. We recommend a systematic approach to optimizing these parameters, as summarized in the table below.
-
| Parameter | Range to Explore | Rationale |
| Temperature | 100-160 °C | To provide sufficient energy for the sterically hindered cyclization. |
| Reaction Time | 4-24 hours | Monitor by TLC to determine the point of maximum product formation. |
| Catalyst | H₂SO₄, PPA, PPE | To find the most effective catalyst for your specific substrate. |
-
Cause 4: Purification Losses. The crude product is often a dark, tarry solid that can be difficult to purify, leading to significant loss of material.
-
Solution: Column chromatography is typically required. A gradient elution from hexane to ethyl acetate is often effective.[4] For particularly stubborn impurities, consider converting the quinoline to its hydrochloride salt, recrystallizing it, and then liberating the free base.
-
Q2: I'm observing the formation of multiple products by TLC/LC-MS. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge in quinoline synthesis when using unsymmetrical starting materials.[5] While acetylacetone is symmetrical, the substitution pattern on the aniline can lead to different cyclization pathways.
-
Primary Cause: Electrophilic Aromatic Substitution Energetics. The cyclization is an electrophilic aromatic substitution. The positions ortho and para to the amino group are activated, but the presence of other substituents (chlorine and methyl groups) will direct the cyclization. In the case of 2,6-dichloro-3-methylaniline, the cyclization is sterically and electronically directed.
-
Controlling Factors: Steric effects often play a dominant role in determining the regioselectivity of the annulation step.[2] The choice of catalyst can also influence the outcome.
-
Troubleshooting Steps:
-
Catalyst Screening: Different Lewis and Brønsted acids can favor the formation of one isomer over another. Experiment with catalysts like ZnCl₂, PTSA, or even milder Lewis acids like In(OTf)₃.[1][6]
-
Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity towards the desired isomer, although this may come at the cost of a slower reaction rate.
-
-
Q3: The work-up procedure is messy, and I'm getting an emulsion. How can I improve the isolation of my crude product?
Answer: The work-up for strongly acidic reactions can be challenging. Pouring the reaction mixture into ice and then basifying often leads to a dark, intractable solid or emulsion.
-
Improved Work-up Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Instead of immediately basifying, first extract the acidic aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic impurities.
-
Then, carefully basify the aqueous layer with a cold solution of NaOH or Na₂CO₃ to a pH of 8-9, while keeping the mixture cool in an ice bath.
-
Extract the product into an organic solvent. The organic layers should be washed with brine, dried over Na₂SO₄, and the solvent removed under reduced pressure.[7]
-
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
Synthesis of 2,7-Dichloro-3,8-dimethylquinoline via Combes Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-3-methylaniline (1.0 eq).
-
Reagent Addition: Add acetylacetone (1.2 eq) to the flask.
-
Catalyst Addition: Slowly and carefully, add polyphosphoric acid (PPA) (10-20 times the weight of the aniline) to the reaction mixture with stirring. The mixture will become viscous and warm.
-
Reaction: Heat the mixture to 130-140 °C and maintain this temperature for 6-12 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice (approx. 100g per 10g of PPA) with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[4]
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the Combes synthesis of 2,7-Dichloro-3,8-dimethylquinoline.
Caption: Mechanism of the Combes quinoline synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: A workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
-
What are the main safety precautions for this reaction?
-
This reaction uses strong, corrosive acids (H₂SO₄, PPA) and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so careful temperature control is necessary.
-
-
Can I use a different β-diketone?
-
Yes, the Combes synthesis is versatile and can accommodate other β-diketones.[2] However, using an unsymmetrical β-diketone will introduce another layer of complexity regarding regioselectivity.
-
-
My starting aniline is not commercially available. What are my options?
-
If 2,6-dichloro-3-methylaniline is unavailable, you may need to synthesize it. A plausible route would be the chlorination of 3-methylaniline, though this would likely result in a mixture of isomers requiring separation.
-
-
How do I know if my reaction is complete?
-
The best way to monitor the reaction is by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting aniline spot has been consumed and the product spot is at its maximum intensity.
-
References
-
Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
Subashini, R., et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1535. Retrieved from [Link]
-
Al-Sarafa, S., et al. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Advances, 11(25), 15337-15341. Retrieved from [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. Retrieved from [Link]
-
Organic Reactions, Inc. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Reddy, C. K., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(11), 5340-5349. Retrieved from [Link]
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioselectivity in Friedländer Quinoline Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions concerning the critical issue of regioselectivity in the Friedländer synthesis of quinolines. Our goal is to equip you with the scientific understanding and practical solutions necessary to control the isomeric outcomes of your reactions effectively.
Introduction to the Challenge of Regioselectivity
The Friedländer synthesis, a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group, is a cornerstone for constructing the quinoline scaffold.[1] However, when an unsymmetrical ketone is employed, the reaction can proceed via two distinct pathways, leading to a mixture of regioisomeric quinolines. This lack of regioselectivity poses a significant challenge for targeted synthesis and downstream applications. This guide will delve into the mechanistic underpinnings of this issue and provide actionable strategies to steer the reaction toward your desired product.
Mechanistic Crossroads: The Origin of Regioisomers
The regioselectivity of the Friedländer synthesis is determined by which α-carbon of the unsymmetrical ketone participates in the initial condensation step. Two primary mechanistic pathways are proposed: one commencing with an aldol addition and the other with the formation of a Schiff base.[2][3] Regardless of the initial step, the use of an unsymmetrical ketone presents two enolizable positions, leading to two potential intermediates and, consequently, two different regioisomeric quinoline products.
Caption: Competing pathways in Friedländer synthesis with unsymmetrical ketones.
Troubleshooting Guide: Gaining Control Over Regioselectivity
This section addresses common issues encountered during the Friedländer synthesis and provides practical, evidence-based solutions.
Q1: My reaction with an unsymmetrical ketone is producing an inseparable mixture of regioisomers. How can I favor the formation of a single isomer?
Probable Cause: Standard acid or base catalysis often provides little to no regiocontrol, leading to the formation of both kinetic and thermodynamic products.
Solution 1: Strategic Catalyst Selection
The choice of catalyst is a primary determinant of regioselectivity.[4]
-
Amine Catalysis for Kinetic Control: Employing a cyclic secondary amine catalyst, such as pyrrolidine, can favor the formation of the kinetic enamine intermediate from the less substituted α-carbon.[4][5] This directs the synthesis towards the 2-substituted quinoline.
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Annulation [4]
-
To a solution of the 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene), add the amine catalyst (e.g., pyrrolidine, 0.2 eq).
-
Heat the mixture to the desired temperature (e.g., 100 °C).
-
Slowly add the unsymmetrical ketone (1.1 eq) over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
-
-
Ionic Liquids for Thermodynamic Control: Room-temperature ionic liquids (ILs) can act as both the solvent and promoter, often leading to high regioselectivity.[6] For instance, 1-butyl-3-methylimidazolium tetrafluoroborate has been shown to favor the formation of the 2,3-dialkyl-substituted quinoline, the thermodynamic product.[4]
Data on Catalyst Performance:
| Catalyst/Solvent | Reactants | Product Ratio (Kinetic:Thermodynamic) | Reference |
| Pyrrolidine | 2-Aminobenzaldehyde + 2-Butanone | 85:15 | [Dormer et al., 2003][4] |
| Piperidine | 2-Aminobenzaldehyde + 2-Butanone | 70:30 | [Dormer et al., 2003][4] |
| [bmim]HSO₄ | 2-Aminobenzaldehyde + Ethyl Acetoacetate | High yield of single isomer | [Tajik et al., 2012][7] |
Solution 2: Introduction of a Directing Group
A highly effective strategy is to temporarily introduce a directing group on one of the α-carbons of the ketone. A phosphoryl group, for example, can block one reaction pathway, leading to the formation of a single regioisomer.[1][5]
Q2: I've chosen a selective catalyst, but my regioselectivity is still not optimal. What other parameters can I adjust?
Probable Cause: Reaction conditions such as temperature and reactant concentration can significantly influence the kinetic versus thermodynamic product distribution.
Solution: Fine-Tuning Reaction Conditions
-
Temperature Control: Higher reaction temperatures generally favor the formation of the more stable, thermodynamic product. Conversely, lower temperatures can sometimes enhance the formation of the kinetic product, although this may come at the cost of a slower reaction rate.
-
Rate of Addition: In amine-catalyzed reactions, the slow addition of the unsymmetrical ketone is crucial. This maintains a low concentration of the ketone, which favors the formation of the kinetic enamine and improves regioselectivity towards the 2-substituted quinoline.[4][5]
Frequently Asked Questions (FAQs)
Q3: Can microwave irradiation improve the regioselectivity of my Friedländer synthesis?
A: Yes, in some cases, microwave-assisted synthesis can enhance regioselectivity by providing rapid and uniform heating.[5] This can lead to shorter reaction times and cleaner reaction profiles, which may favor the formation of one regioisomer over the other.
Q4: Are there alternative "green" approaches to improve regioselectivity?
A: The use of ionic liquids is considered a green chemistry approach due to their potential for recyclability.[6][7] Additionally, solid acid catalysts and nanocatalysts are being explored to facilitate milder reaction conditions and improve selectivity, often with the benefit of easier separation and catalyst reuse.[8]
Q5: What is the difference in mechanism between acid- and base-catalyzed Friedländer synthesis, and how does it impact regioselectivity?
A: Both acid and base catalysis can be employed.[1]
-
Base-catalyzed: Promotes the formation of an enolate from the ketone, which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone. The regioselectivity is governed by the relative stability of the possible enolates.
-
Acid-catalyzed: Activates the carbonyl group of the 2-aminoaryl aldehyde/ketone towards nucleophilic attack by the enol form of the other carbonyl reactant. It can also promote the initial formation of a Schiff base.[3] The choice between acid and base catalysis can influence which pathway is favored, thereby affecting the regiomeric outcome.
Q6: Are there any modern alternatives to the classical Friedländer synthesis that offer better regioselectivity?
A: Yes, several modified and alternative methods have been developed. For instance, transition-metal-free indirect Friedländer syntheses and visible-light-mediated oxidative cyclizations offer different mechanistic pathways that can provide improved regioselectivity.[9] Additionally, methods like the Doebner-von Miller and Skraup syntheses are alternatives for quinoline synthesis, though they may present their own regioselectivity challenges depending on the substitution pattern of the aniline starting material.[10]
References
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
García, J. I., et al. (2011). Recent Advances in the Friedländer Reaction. Chemical Reviews, 111(11), 7349-7407. [Link]
-
Scilit. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Nucleophilic Substitution on Dichloroquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of dichloroquinolines. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of nucleophilic aromatic substitution (SNAr) on this critical heterocyclic scaffold.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the optimization of nucleophilic substitution on dichloroquinoline substrates.
Q1: My reaction yield is consistently low or the reaction is not going to completion. What are the primary factors to investigate?
Low conversion is a frequent issue that can often be traced back to several key parameters:
-
Nucleophile Reactivity: The strength of your nucleophile is paramount. Weak nucleophiles may require more forcing conditions. For instance, while potent nucleophiles like thiolates react readily, weaker ones such as alcohols or neutral amines may require the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the more reactive conjugate base in situ.
-
Solvent Choice: The reaction medium plays a critical role. Polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred for SNAr reactions.[1] These solvents effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) while leaving the nucleophilic anion "naked" and more reactive.[1][2] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[3][4]
-
Temperature and Reaction Time: SNAr reactions on heteroaromatic systems can be sluggish. If you observe unreacted starting material, consider incrementally increasing the temperature or extending the reaction time. Many protocols call for heating the reaction mixture to reflux.[5][6] Monitoring progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction endpoint.[6]
-
Leaving Group Ability: While both chlorines on a dichloroquinoline are potential leaving groups, their reactivity is influenced by their position.[7] If substitution at a less reactive position is desired, harsher conditions may be necessary.[8]
dot graph TD A[Start: Low Yield] --> B{Is Starting Material (SM) consumed?}; B -->|No| C{Increase Reactivity}; B -->|Yes| D{Check for Side Products/Decomposition}; C --> E[Increase Temperature/Time]; C --> F[Use a Stronger Base]; C --> G[Switch to Polar Aprotic Solvent (e.g., DMF, DMSO)]; D --> H[Lower Temperature]; D --> I[Check for Moisture/Air Sensitivity]; D --> J[Purify Reagents];
end
Caption: Troubleshooting flowchart for low-yield reactions.
Q2: I'm observing a mixture of C2 and C4 substituted products. How can I improve regioselectivity for the C4 position?
Controlling regioselectivity is crucial for synthesizing the desired isomer. The inherent electronic properties of the quinoline ring heavily favor substitution at the C4 position under kinetic control.
-
Electronic Factors: The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces electron density at the ortho (C2) and para (C4) positions, making them electrophilic.[9] However, the C4 position is generally more reactive towards nucleophiles.[8][10] DFT calculations have shown that the carbon atom at the C4-position of 2,4-dichloroquinazoline (a related heterocyclic system) has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[10][11] This corresponds to a lower activation energy for substitution at this site.[10][11]
-
Reaction Conditions: To favor C4 substitution, use milder reaction conditions. This includes lower temperatures (e.g., 0-5 °C to room temperature) and shorter reaction times.[8] For example, treating 2,4-dichloroquinazoline with hydrazine hydrate at 0-5 °C results in selective substitution at C4, leaving the C2 chlorine untouched.[8] To achieve disubstitution, much harsher conditions like refluxing in a higher boiling solvent are required to replace the less reactive C2 chlorine.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on dichloroquinolines?
The reaction proceeds via a two-step addition-elimination mechanism.[9]
-
Addition: The nucleophile attacks the electron-deficient carbon atom (typically C4) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is key, as the negative charge can be delocalized onto the electronegative nitrogen atom of the quinoline ring.[9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
dot graph G { layout=dot; rankdir="LR"; node [shape=none, fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: The SNAr addition-elimination mechanism.
Q2: How does the nature of the nucleophile affect the reaction outcome?
The nucleophile's identity significantly impacts reaction rates and conditions.
-
"Soft" vs. "Hard" Nucleophiles: Soft nucleophiles, like thiolates (RS⁻), are highly polarizable and react very efficiently in SNAr reactions on chloroquinolines.[5][7] Harder nucleophiles, such as alkoxides or amines, may require higher temperatures or the use of a base to facilitate the reaction.[7][12]
-
Steric Hindrance: Bulky nucleophiles can slow down the rate of reaction due to steric hindrance at the reaction center.[13] This can sometimes be exploited to control regioselectivity if one position is significantly more sterically accessible than another.
-
Neutral vs. Anionic Nucleophiles: Anionic nucleophiles (e.g., RO⁻, RS⁻) are generally more reactive than their neutral counterparts (ROH, RSH).[14] Reactions with neutral nucleophiles like amines often benefit from base catalysis or autocatalysis, where a second equivalent of the amine acts as a base in the rate-determining step.[12]
Q3: Are catalysts necessary for these substitutions?
While many SNAr reactions on activated systems like dichloroquinolines proceed without a catalyst, certain transformations can be significantly enhanced.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid phase, a phase-transfer catalyst can improve reaction rates by transporting the nucleophilic anion into the organic phase.
-
Transition Metal Catalysis: For less reactive aryl chlorides or for specific C-N or C-C bond formations, transition metal-catalyzed cross-coupling reactions are employed. For example, the Buchwald-Hartwig amination (using a palladium catalyst) is a powerful method for coupling amines with bromo- and chloroquinolines.[15] Similarly, Sonogashira coupling can be used for C-C bond formation at the C2 position.[16]
Data Summary: Reaction Conditions
The following table summarizes various reported conditions for nucleophilic substitution on chloroquinoline derivatives, providing a starting point for reaction optimization.
| Substrate | Nucleophile | Solvent | Catalyst/Base | Conditions | Yield (%) | Reference |
| 2,4-Dichloroquinoline-3-carbonitrile | t-Butylthiolate | 2-Propanol | - | Reflux | Not Specified | [5] |
| 2,4-Dichloro-8-methylquinoline | Thiourea | DMF | - | Reflux, 4h | Not Specified | [7] |
| 4,7-Dichloroquinoline | 4-Fluorophenol | Xylene | PolyDMAP™ | Reflux, 18h | 86-89% | [6] |
| N-(4,7-dichloroquinolin-2-yl)benzamide | Morpholine | DMF | K₂CO₃ | Not Specified | Not Specified | [6] |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Benzylamine | - | - | Not Specified | Not Specified | [17] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Fluorophenoxy)-7-chloroquinoline[6]
This protocol details the substitution of a chlorine at the C4 position with a phenolic nucleophile, a common transformation in medicinal chemistry.
-
Materials:
-
4,7-Dichloroquinoline (1.98 g, 10 mmol)
-
4-Fluorophenol (1.57 g, 14 mmol)
-
4-Pyrrolidinopyridine (0.22 g, 1.5 mmol) or PolyDMAP™ (1.07 g)
-
Xylene (20 mL)
-
5N NaOH solution
-
Diethyl ether
-
Na₂SO₄
-
-
Procedure:
-
To a 50 mL flask equipped with a condenser and thermometer, add 4,7-dichloroquinoline and xylene.
-
Add the catalyst (4-pyrrolidinopyridine or PolyDMAP™) and stir.
-
Add 4-fluorophenol to the reaction mixture.
-
Heat the mixture to reflux (approx. 139°C) and maintain for 18 hours. Monitor the reaction progress by TLC.
-
Upon completion, if using the polymeric catalyst, filter the hot reaction mixture to remove it.
-
Allow the filtrate to cool and wash it with 50 mL of 5N NaOH.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification can be achieved via recrystallization or column chromatography.
-
Protocol 2: Synthesis of 2-(tert-Butylthio)-4-chloroquinoline-3-carbonitrile[5]
This protocol demonstrates the high reactivity and regioselectivity of thiolate nucleophiles.
-
Materials:
-
2,4-Dichloroquinoline-3-carbonitrile
-
tert-Butylthiol
-
A suitable base (e.g., Sodium ethoxide) to generate the thiolate
-
2-Propanol
-
-
Procedure:
-
Prepare the sodium tert-butylthiolate by reacting tert-butylthiol with an equivalent of a strong base like sodium ethoxide in 2-propanol.
-
In a separate flask, dissolve 2,4-dichloroquinoline-3-carbonitrile in 2-propanol.
-
Add the thiolate solution to the dichloroquinoline solution.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile. BenchChem.
- El-Dean, A. M. K., et al. (Date not available). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. BenchChem.
- Manjula, S. N. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. BenchChem.
- da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- S. L., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. NIH.
- Abdel-Ghaffar, A. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
- LibreTexts. (Date not available). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. LibreTexts.
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- St. Paul's Cathedral Mission College. (Date not available). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College.
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Uher, M., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
- Chemistry Steps. (Date not available). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.
- Leah4sci. (2015). Nucleophilic Substitution: Practice Problems. YouTube.
- The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 4. spcmc.ac.in [spcmc.ac.in]
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- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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avoiding over-alkylation in reactions of 2,7-Dichloro-3,8-dimethylquinoline
Introduction: The Challenge of Selective Mono-Alkylation
2,7-Dichloro-3,8-dimethylquinoline is a key heterocyclic scaffold in medicinal chemistry and materials science. A common synthetic transformation is the N-alkylation to produce quinolinium salts, which often serve as precursors for more complex derivatives or as final bioactive compounds.[1][2] However, the nucleophilic nitrogen of the quinoline ring presents a significant challenge: the reaction can be difficult to control, leading to undesired side products or, in related contexts with multiple reactive sites, over-alkylation.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and detailed protocols to achieve high-yield, selective mono-alkylation of 2,7-dichloro-3,8-dimethylquinoline, minimizing byproduct formation.
Troubleshooting & FAQs: Navigating Your N-Alkylation Reaction
This section addresses the most common issues encountered during the N-alkylation of substituted quinolines.
Q1: My reaction is producing a complex mixture, and I suspect over-alkylation or side reactions. What is the primary cause?
A: While true "di-alkylation" on the same nitrogen to form a dication is not feasible, the term "over-alkylation" in this context often refers to a runaway reaction or the formation of undesired byproducts. The primary cause is that the initial N-alkylated quinolinium product can sometimes influence the reaction environment, or reaction conditions may be too harsh, promoting side reactions. More commonly, issues arise from an incorrect choice of base, solvent, or stoichiometry.[3] The key is to control the reaction kinetics to favor the formation of the mono-alkylated product exclusively.
Q2: How does the choice of base impact the selectivity of the reaction?
A: The base is critical, but its role in a direct N-alkylation of a neutral quinoline with an alkyl halide is often misunderstood. Quinoline itself is basic enough to act as a nucleophile. A base is typically added to scavenge the proton in reactions starting from a salt or in more complex multi-step transformations. However, if a strong base is used unnecessarily (e.g., NaH, LDA), it can deprotonate other components or promote elimination side reactions with the alkyl halide, leading to a complex product mixture. For direct alkylation of the quinoline, often no base or a non-nucleophilic, mild "proton sponge" type base is sufficient if an acidic byproduct is formed. In many cases, the reaction proceeds simply by heating the quinoline with the alkylating agent.[1]
Q3: What is the ideal solvent for this reaction?
A: The solvent choice influences reaction rate and selectivity by affecting the solubility of reactants and the stabilization of transition states.[4]
-
High-boiling, polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. They effectively dissolve the quinoline substrate and support the SN2 transition state.
-
Less polar solvents like toluene or DCE can also be used, often requiring higher temperatures.[5] These may be advantageous in suppressing certain side reactions.
-
Ionic liquids have been shown to reduce over-alkylation in primary amines by potentially forming a more sterically hindered complex with the secondary amine product, a principle that can be conceptually applied to controlling reactivity.[6]
Q4: I have low or no conversion to the desired product. What should I do?
A: Low conversion can stem from several factors:
-
Insufficient Temperature: N-alkylation of quinolines can be slow and often requires heating.[4] Gradually increase the reaction temperature and monitor progress by TLC.
-
Poor Leaving Group: The alkylating agent's leaving group is crucial. Iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride, consider converting it to the iodide in situ with a catalytic amount of NaI or KI (Finkelstein reaction).
-
Steric Hindrance: The 8-methyl group on your substrate provides steric shielding around the nitrogen.[7] A bulky alkylating agent (e.g., tert-butyl bromide) will react much slower than a primary one (e.g., methyl iodide). Ensure your electrophile is appropriate for the sterically hindered environment.
Q5: How can I effectively monitor the reaction to stop it at the right time?
A: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[8] The product, a quinolinium salt, is ionic and will have a very different retention factor (Rf) compared to the neutral starting material. Typically, the salt will remain at the baseline (Rf ≈ 0) in common non-polar solvent systems like hexane/ethyl acetate. A more polar eluent (e.g., dichloromethane/methanol) will be needed to move the product spot. Spot the reaction mixture alongside the starting material to track its consumption and the appearance of the new, highly polar product spot.[8]
Core Principles for Selective Mono-Alkylation
Achieving selectivity hinges on understanding and controlling the key parameters that govern the reaction mechanism. The N-alkylation of a quinoline is a classic SN2 reaction where the quinoline nitrogen acts as the nucleophile.
Mechanism Visualization
The diagram below illustrates the desired mono-alkylation pathway. Control is achieved by manipulating reaction conditions to ensure the reaction stops cleanly after the first step.
Caption: S_N2 Mechanism for N-Alkylation of Quinoline.
Controlling Reaction Parameters
Success in avoiding unwanted byproducts lies in the careful optimization of four key variables: Stoichiometry, Base, Solvent, and Temperature.
| Parameter | Guideline for High Selectivity | Rationale & Causality |
| Stoichiometry | Use a slight excess (1.0-1.2 eq.) of the alkylating agent. | Using a large excess of the alkylating agent significantly increases the concentration of the electrophile, which can promote side reactions if the desired product can react further or if impurities are present. A large excess is also detrimental to atom economy.[3] |
| Base | Omit the base or use a non-nucleophilic proton sponge if necessary. | The quinoline nitrogen is sufficiently nucleophilic to initiate the reaction. Adding a strong base can cause undesired elimination reactions of the alkyl halide or other side reactions.[4] |
| Solvent | Use a polar aprotic solvent (e.g., Acetonitrile, DMF). | These solvents effectively solvate the transition state of an SN2 reaction without interfering. Their high boiling points also allow for a wide range of reaction temperatures.[4] |
| Temperature | Start at a moderate temperature (e.g., 60-80 °C) and increase if necessary. | Higher temperatures increase the reaction rate but can also provide the activation energy for undesired pathways. The optimal temperature is the lowest one that provides a reasonable reaction rate.[4] |
Recommended Protocol: Controlled Mono-methylation
This protocol provides a robust starting point for the N-methylation of 2,7-dichloro-3,8-dimethylquinoline using methyl iodide.
Experimental Workflow Diagram
Caption: Workflow for Controlled N-Alkylation.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,7-dichloro-3,8-dimethylquinoline (1.0 eq.).
-
Add dry acetonitrile (approx. 0.2 M concentration).
-
-
Reaction Setup:
-
Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
Stir the mixture until the starting material is fully dissolved.
-
Add methyl iodide (1.1 eq.) dropwise via syringe at room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The starting material should show a higher Rf, while the product quinolinium salt will have an Rf near zero. The reaction is complete upon full consumption of the starting material, typically within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add diethyl ether to the reaction mixture to precipitate the quinolinium salt product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR, expect a downfield shift of the aromatic protons and the appearance of a new singlet corresponding to the N-methyl group.
-
Analytical Troubleshooting
A clear analytical strategy is essential to confirm the outcome of the reaction.
Troubleshooting Flowchart
Caption: Decision Tree for Product Analysis.
References
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
-
UW Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]
-
ResearchGate. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from [Link]
-
PubMed. (2002). Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones. The Journal of Organic Chemistry, 67(26), 9182-5. [Link]
-
ACS Publications. (2002). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 67(26), 9182-9185. [Link]
-
Royal Society of Chemistry. (2021). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Chemical Science, 12(3), 1051-1057. [Link]
-
NIH - National Center for Biotechnology Information. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2695. [Link]
-
MDPI. (2013). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 18(11), 13536-13545. [Link]
-
NIH - National Center for Biotechnology Information. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5488. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
NIH - National Center for Biotechnology Information. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(20), e202201349. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 24(37), 6829–6834. [Link]
-
Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation? Retrieved from [Link]
-
PubMed. (2013). Preparation of quinolinium salts differing in the length of the alkyl side chain. Molecules, 18(11), 13536-45. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Avoiding Over-alkylation. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15727–15743. [Link]
-
ResearchGate. (2019). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Tetrahedron Letters, 44(1), 149-151. [Link]
Sources
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- 2. Preparation of quinolinium salts differing in the length of the alkyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,7-Dichloro-3,8-dimethylquinoline Derivatives
Welcome to the dedicated technical support center for the purification of 2,7-dichloro-3,8-dimethylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these specific heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
The purity of your quinoline derivative is paramount, directly impacting the reliability of downstream biological assays and the viability of drug development pathways. The unique electronic and structural characteristics of dichlorinated, dimethylated quinolines can present specific challenges, from stubborn impurities to unexpected reactivity during purification. This guide addresses these issues head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when working with 2,7-dichloro-3,8-dimethylquinoline derivatives?
A1: Impurities are typically byproducts of the specific synthetic route used. For quinoline syntheses, these can be broadly categorized:
-
Regioisomers: If the synthesis involves cyclization of unsymmetrical precursors, you may form isomers with different substitution patterns.[1]
-
Starting Material Residue: Incomplete reactions can leave unreacted anilines or ketone precursors in your crude product, complicating purification.[1]
-
Polymerization Products: Acid-catalyzed syntheses, like the Skraup or Doebner-von Miller reactions, are notorious for producing tarry, polymeric materials from the polymerization of reactants or intermediates like acrolein.[2][3]
-
Over/Under-Oxidized Products: Syntheses requiring an oxidizing agent can result in partially saturated quinoline derivatives if the oxidation is incomplete.[1]
Q2: My crude product is a dark, tarry oil. What is the best initial purification strategy?
A2: Tarry byproducts are common in many quinoline syntheses, especially the Skraup reaction.[3] A multi-step approach is often necessary.
-
Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (like dichloromethane) and wash with an acidic solution (e.g., 1M HCl). The basic nitrogen on your quinoline derivative will be protonated, forming a water-soluble salt that moves to the aqueous layer. The non-basic, tarry impurities will remain in the organic layer.[2] You can then basify the aqueous layer and extract your product back into an organic solvent.[2]
-
Column Chromatography: After the initial acid-base cleanup, column chromatography is typically the most effective method for separating the desired product from closely related impurities.
Q3: How do I select the best solvent system for column chromatography or recrystallization?
A3: Solvent selection is critical and depends on the polarity of your specific derivative.
-
For Column Chromatography: The best practice is to first perform Thin Layer Chromatography (TLC) analysis using various solvent systems.[4] Aim for a solvent system that provides a Retention Factor (Rf) value of approximately 0.2-0.3 for your target compound. This generally ensures good separation on the column.
-
For Recrystallization: The ideal solvent will dissolve your compound well when hot but poorly when cold.[5] You can test this on a small scale. The dichlorinated, dimethylated quinoline core is relatively nonpolar, so solvents like ethanol, ethyl acetate, or mixtures of hexane/ethyl acetate are good starting points.[6][7]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My compound is streaking or tailing badly during column chromatography on silica gel.
-
Question: I'm running a column with a hexane/ethyl acetate system, but my product is smearing down the column and my TLC spots are tailed. What's happening?
-
Answer & Solution: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel. The basic nitrogen atom on your quinoline ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This causes poor peak shape and difficult separation.[8]
Solutions:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent (typically 0.5-2%).[4] This neutralizes the acidic sites on the silica, preventing the strong interaction with your compound.
-
Switch the Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.[8]
-
Issue 2: My product seems to be decomposing on the column.
-
Question: My recovery from the column is very low, and I'm seeing new, unidentified spots on my TLC analysis of the collected fractions. I suspect the product is not stable on silica gel. What can I do?
-
Answer & Solution: The acidic nature of silica gel can indeed catalyze the decomposition of sensitive compounds.[8]
Solutions:
-
Minimize Contact Time: Use flash chromatography with applied pressure to significantly reduce the time your compound spends on the column.[8]
-
Deactivate the Silica: As with tailing, adding triethylamine can prevent acid-catalyzed decomposition.[8]
-
Alternative Purification: If decomposition is severe, avoid chromatography altogether. Recrystallization is a much milder technique that relies on solubility differences rather than surface interactions and is an excellent alternative if your compound is a solid.[5][7]
-
Issue 3: I can't separate my product from a very similar impurity.
-
Question: I have an impurity with an Rf value that is very close to my product in every solvent system I've tried. How can I improve the separation?
-
Answer & Solution: This requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Change Solvent Selectivity: Instead of just varying the ratio of a two-solvent system (e.g., hexane/ethyl acetate), try a completely different system. For example, switching to a dichloromethane/methanol system can alter the interactions and improve separation.
-
Use Gradient Elution: Start with a less polar solvent system to allow the faster-moving impurity to elute first, then gradually increase the polarity of the mobile phase to elute your more retained product. This can sharpen peaks and improve resolution.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than flash chromatography. Reversed-phase (e.g., C18) columns are often a good choice for these types of aromatic compounds.[4]
-
Issue 4: My recrystallization attempt resulted in an oil, not crystals.
-
Question: I dissolved my crude solid in a hot solvent and let it cool, but it just turned into a sticky oil at the bottom of the flask. What went wrong?
-
Answer & Solution: "Oiling out" is a common problem in recrystallization. It often happens when the solution is too concentrated or cools too quickly, causing the compound to come out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.
Solutions:
-
Re-heat and Dilute: Add a little more solvent to the flask, heat it until the oil redissolves completely, and then allow it to cool much more slowly. Insulating the flask can help.
-
Scratch the Glass: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny amount of pure crystal, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
Try a Different Solvent: The chosen solvent may not be appropriate. Experiment with other solvents or solvent pairs.
-
Visualization of the Purification Workflow
A systematic approach is key to successful purification. The following diagram outlines a general workflow for isolating your 2,7-dichloro-3,8-dimethylquinoline derivative.
Caption: General purification workflow for quinoline derivatives.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
This protocol is designed to purify a basic 2,7-dichloro-3,8-dimethylquinoline derivative that exhibits tailing on silica gel.
-
Solvent System Selection:
-
On a TLC plate, test various ratios of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Once a system that moves your product off the baseline is found, add 1% triethylamine to the solvent mixture.
-
Fine-tune the ratio until your target compound has an Rf of ~0.25. This will be your elution solvent.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the least polar solvent (e.g., pure hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.[8]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your product) to this solution.
-
Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This is your dry-loaded sample.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.[8] Causality: Dry loading prevents the sample from dissolving in the eluent at the top of the column, which would lead to a broad starting band and poor separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your pre-determined solvent system (containing 1% triethylamine).
-
Apply gentle air pressure to maintain a steady, fast flow rate.
-
Collect fractions of a consistent volume in test tubes or vials.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield your purified compound.
-
Protocol 2: Recrystallization
This protocol is suitable for solid derivatives with moderate to high purity.
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the compound is too soluble.
-
If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, you have found a good solvent.[5] Common solvents to try are ethanol, isopropanol, or ethyl acetate.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling.
-
Continue adding the minimum amount of hot solvent required to fully dissolve the solid. Causality: Using excess solvent will reduce your final yield as more product will remain dissolved upon cooling.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration, for example, using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Causality: Using cold solvent prevents your purified crystals from re-dissolving during the wash.
-
-
Drying:
-
Dry the crystals thoroughly, either by air-drying on the filter paper or by placing them in a vacuum oven.
-
Troubleshooting Decision Tree
Use this diagram to quickly diagnose and solve common chromatography issues.
Caption: Decision tree for troubleshooting column chromatography.
Data Summary Table
Table 1: Common Solvents for Chromatography of Quinoline Derivatives
| Solvent | Polarity Index | Typical Use |
| Hexane / Petroleum Ether | 0.1 | Non-polar mobile phase component |
| Toluene | 2.4 | Non-polar component with different selectivity |
| Dichloromethane (DCM) | 3.1 | Medium polarity mobile phase component |
| Diethyl Ether | 4.0 | Polar component, highly volatile |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar mobile phase component |
| Acetone | 5.1 | More polar alternative to EtOAc |
| Acetonitrile | 5.8 | Used in normal and reversed-phase |
| Methanol (MeOH) | 6.6 | Highly polar mobile phase component |
References
- BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
- BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
- BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
- Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline.
- MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc.
- IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. J. Phys.: Conf. Ser.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Duret, P., et al. (2003). Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution. Journal of Chromatography A, 1011(1-2), 55-65.
- BenchChem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
- Wikipedia. (n.d.). Organic chemistry.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, m1796.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Byproducts in the Synthesis of Substituted Quinolines
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Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and mitigating byproduct formation during the synthesis of substituted quinolines. Our focus is to move beyond simple procedural lists and delve into the mechanistic causality behind common synthetic challenges.
Section 1: Frequently Asked Questions (FAQs) - Common Issues in Quinoline Synthesis
This section addresses broad, recurring challenges that researchers face across various named reactions for quinoline synthesis.
Q1: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. What is the primary cause of this?
A1: Tar formation is a frequent and frustrating issue in many quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[1][2] The principal cause is the acid-catalyzed polymerization of highly reactive intermediates.[1][3] For instance, in the Skraup synthesis, glycerol is dehydrated to acrolein, which readily polymerizes under the harsh acidic conditions.[1] Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller synthesis are prone to self-condensation and polymerization.[3]
Troubleshooting Strategy:
-
Moderate Reaction Vigor: In notoriously exothermic reactions like the Skraup synthesis, the use of a moderator such as ferrous sulfate (FeSO₄) or boric acid is critical to control the reaction rate and prevent excessive charring.[1][2][4]
-
Controlled Reagent Addition: Slow, controlled addition of reagents, especially the acid catalyst or the carbonyl compound, can minimize localized high concentrations and reduce the rate of polymerization.[2][3]
-
Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful management of the exothermic phase is crucial.[2]
-
Biphasic Systems: For the Doebner-von Miller reaction, employing a two-phase system can sequester the carbonyl compound in an organic phase, significantly reducing its polymerization in the acidic aqueous phase and improving yields.[1][2]
Q2: I've isolated my product, but spectroscopic analysis (NMR, MS) indicates the presence of unexpected isomers. How can I control regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical starting materials, particularly in the Combes and Friedländer syntheses.[5] In the Combes synthesis, the cyclization of the enamine intermediate derived from an unsymmetrical β-diketone can proceed in two different ways, leading to a mixture of 2,4- and 2,3-substituted quinolines.[6] Similarly, in the Friedländer synthesis, an unsymmetrical ketone can react at either of its α-methylene groups.[7]
Troubleshooting Strategy:
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. In the Friedländer synthesis, specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over another.[7]
-
Substituent Effects: Steric hindrance on the starting materials can direct the cyclization. For example, in the Combes synthesis, increasing the bulk of a substituent on the β-diketone can favor one cyclization pathway.[6][8]
-
Reaction Conditions: Optimizing the solvent and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[9]
Q3: My yield is consistently low, and I have a significant amount of unreacted starting material. What are the likely causes?
A3: Low yields and incomplete reactions can stem from several factors, including insufficient activation, catalyst deactivation, or reversible reaction steps.
Troubleshooting Strategy:
-
Catalyst and Conditions: Ensure the catalyst is active and used in the appropriate amount. For reactions like the Friedländer synthesis, which can be catalyzed by either acid or base, the choice and strength of the catalyst are critical.[7] Milder catalysts like p-toluenesulfonic acid or iodine, sometimes under solvent-free microwave conditions, can improve yields by reducing degradation.[5]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of both starting materials and products.
-
Water Removal: Many quinoline syntheses involve condensation steps that release water. Efficient removal of this water, for example by using a Dean-Stark apparatus or a dehydrating agent, can drive the equilibrium towards product formation.
Section 2: Byproduct Identification in Specific Synthetic Routes
This section provides a detailed breakdown of common byproducts associated with four major quinoline synthesis methods.
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines but is notoriously aggressive.[4][10] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10]
Common Byproducts and Their Origin:
| Byproduct Type | Chemical Origin | Mitigation Strategy |
| Polymeric Tars | Acid-catalyzed polymerization of acrolein (from glycerol dehydration).[1] | Use of moderators (FeSO₄, boric acid) and controlled heating.[1][2] |
| Over-oxidation Products | Harsh oxidizing conditions. | Use of milder oxidizing agents like arsenic acid or careful control of nitrobenzene stoichiometry.[5] |
| Partially Reduced Oxidizing Agent | Incomplete reduction of nitrobenzene. | Ensure reaction goes to completion. The reduced aniline can be reused.[11] |
Workflow for Skraup Synthesis and Byproduct Mitigation:
Caption: Workflow for the Skraup synthesis emphasizing control and purification.
The Doebner-von Miller Synthesis
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[12]
Common Byproducts and Their Origin:
| Byproduct Type | Chemical Origin | Mitigation Strategy |
| Polymeric Materials | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][3] | Use of a two-phase system or slow addition of the carbonyl compound.[1][3] |
| Reduced Intermediates | The intermediate Schiff base can act as an oxidizing agent, leading to its own reduction.[1][13] | Optimize the choice and amount of external oxidizing agent if one is used. |
| Unexpected Isomers | With certain electron-rich anilines, alternative cyclization pathways can occur.[3] | Careful characterization is needed; may require modification of the aniline substrate. |
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones.[6][14]
Common Byproducts and Their Origin:
| Byproduct Type | Chemical Origin | Mitigation Strategy |
| Regioisomers | Use of unsymmetrical β-diketones allows for two different modes of cyclization.[5] | Modify steric bulk on the diketone; optimize catalyst and solvent.[6][8] |
| Incomplete Cyclization Products | Insufficiently strong acid or deactivating groups on the aniline can stall the reaction after enamine formation. | Use a stronger acid catalyst like polyphosphoric acid (PPA).[9] |
The Friedländer Synthesis
This synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[7][15]
Common Byproducts and Their Origin:
| Byproduct Type | Chemical Origin | Mitigation Strategy |
| Aldol Condensation Products | Self-condensation of the ketone starting material, especially under basic conditions.[5][7] | Use a strong, non-nucleophilic base (e.g., LDA) for quantitative enolate formation; control temperature and base addition rate.[8] |
| Regioisomers | Use of an unsymmetrical ketone provides two potential sites for reaction.[7] | Employ specific catalysts (e.g., amine catalysts, ionic liquids) to direct the reaction to one α-position.[7] |
| Incomplete Dehydration Products | The intermediate aldol adduct or dihydroquinoline may not fully eliminate water. | Ensure adequate heating and/or use of a dehydrating acid catalyst. |
Logical Flow for Troubleshooting Friedländer Synthesis:
Caption: Troubleshooting logic for the Friedländer synthesis.
Section 3: Analytical Protocols for Byproduct Identification
Once a synthesis is complete, a robust analytical workflow is essential to identify and quantify any byproducts.
Step-by-Step Protocol for Sample Analysis
-
Initial Work-up and Purification:
-
Perform an appropriate work-up to remove catalysts and solvents. This may involve neutralization, extraction, and washing.[5]
-
A primary purification step, such as flash column chromatography on silica gel, is often necessary to separate the main product from gross impurities.[5][16] Collect all significant fractions for analysis.
-
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[17]
-
¹H NMR: Dissolve 5-10 mg of each purified fraction in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[18] The chemical shifts, integration, and coupling patterns will reveal the structure of the main product and byproducts.
-
¹³C NMR: Provides information on the carbon skeleton of the molecules.[18]
-
2D NMR (COSY, HMQC/HSQC): Used to establish connectivity between protons and carbons, which is invaluable for definitively identifying unknown byproduct structures.[19]
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the components in each fraction.[20] This is crucial for distinguishing between isomers (same molecular weight) and other byproducts (different molecular weights). High-resolution mass spectrometry (HRMS) can provide the elemental formula.
-
-
-
Chromatographic Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile quinoline derivatives. It provides separation of components and their individual mass spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.
-
Interpreting the Data
-
Example: Distinguishing Regioisomers in Combes Synthesis: Two regioisomers will have the same mass but different NMR spectra. The specific pattern of aromatic protons in the ¹H NMR spectrum, particularly their coupling constants, will be distinct for each isomer, allowing for unambiguous identification.
-
Example: Identifying Polymers in Doebner-von Miller Synthesis: The NMR spectrum of a polymeric byproduct will show broad, poorly resolved signals, while the mass spectrum may show a distribution of high molecular weight ions or no clear molecular ion peak at all.
References
- BenchChem. (2025).
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- BenchChem. (2025).
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025). Avoiding common pitfalls in quinoline synthesis.
- Unknown.
-
Wikipedia. Friedländer synthesis. [Link]
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
ACS Publications. (2001). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
-
Quimica Organica. Combes synthesis of quinolines. [Link]
-
Wikipedia. Skraup reaction. [Link]
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Wikipedia. Doebner–Miller reaction. [Link]
-
ResearchGate. (2019). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Wikipedia. Organic chemistry. [Link]
- BenchChem. (2025).
-
Labmonk. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
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Validation & Comparative
A Technical Guide to the Comparative Reactivity of Dichloroquinoline Isomers for Drug Development Professionals
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, the quinoline framework is of paramount importance, forming the basis of numerous pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of dichloroquinoline isomers, with a particular focus on the 2,7-dichloro- and 4,7-dichloro- congeners. Understanding the nuanced differences in their chemical behavior is critical for designing efficient synthetic routes and optimizing reaction conditions for the creation of new chemical entities.
The Decisive Influence of Nitrogen: An Electronic Perspective
The reactivity of chloro-substituted quinolines is fundamentally governed by the electronic properties of the bicyclic system. The nitrogen atom within the quinoline ring is strongly electron-withdrawing, which significantly influences the electron density of the aromatic system. This inductive polarization leads to a considerable fractional positive charge on the carbon atoms at the C2 and C4 positions, rendering them more electrophilic and, consequently, more susceptible to nucleophilic attack.[1] In contrast, the C7 position on the carbocyclic ring is less affected by the nitrogen's electron-withdrawing nature.
This electronic disparity is the primary determinant of the regioselective reactivity observed in dichloroquinoline isomers. The following sections will delve into the experimental evidence that substantiates this principle, comparing the reactivity of the chlorine substituents at the C2, C4, and C7 positions.
Reactivity Profile of 4,7-Dichloroquinoline: A Well-Established Benchmark
4,7-Dichloroquinoline is a widely utilized intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.[2] Its extensive use has led to a thorough characterization of its reactivity, providing a solid baseline for comparison.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the C4 position of 4,7-dichloroquinoline is significantly more reactive than the C7 position.[1] This is a direct consequence of the electronic activation conferred by the adjacent nitrogen atom. Experimental studies consistently show that nucleophiles, such as amines, will preferentially displace the chlorine atom at the C4 position.[1]
Theoretical calculations of bond dissociation energies further support this observation, with the C4-Cl bond being weaker (96.2 kcal/mol) than the C7-Cl bond (97.5 kcal/mol), indicating that the C4 position is the more reactive site for SNAr reactions.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Similar regioselectivity is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Studies comparing the reactivity of 4,7-dichloroquinoline with 7-chloro-4-iodoquinoline have shown that the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst.[3] This enhanced reactivity at C4 allows for selective functionalization, a crucial aspect in the multi-step synthesis of complex molecules.
The Highly Activated C2 Position: Insights from 2,4-Dichloroquinoline
To understand the reactivity of the chlorine at the C2 position, we can draw valuable insights from studies on 2,4-dichloroquinoline. In this isomer, the C2 and C4 positions are both activated by the nitrogen atom. However, experimental evidence suggests that the C2 position is often the more reactive site.
In palladium-catalyzed Sonogashira couplings of 2,4-dichloroquinoline with terminal alkynes, regioselective C2 alkynylation is observed.[4] This preference is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the reaction to the adjacent C2 position.[4] Similarly, in reactions with organozinc reagents, the C2 position of 2,4-dichloroquinoline is found to be more reactive in the presence of a palladium catalyst.[1][5]
Comparative Reactivity of 2,7-Dichloroquinoline Isomers: An Evidence-Based Postulation
Direct comparative experimental data for 2,7-dichloroquinoline is less abundant in the literature than for its 4,7-isomer. However, based on the established principles of quinoline chemistry and the data from related isomers, a reliable prediction of its reactivity can be made.
In 2,7-dichloroquinoline, the chlorine atoms are situated at a highly activated position (C2) and a less activated position (C7). Therefore, it is expected that the C2 position will be significantly more reactive towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The chlorine at the C7 position, being on the carbocyclic ring and further removed from the influence of the nitrogen atom, will be considerably less reactive.
This differential reactivity offers a valuable synthetic handle for the selective functionalization of the 2,7-dichloroquinoline scaffold. Milder reaction conditions can be employed to target the C2 position, leaving the C7 chlorine intact for subsequent transformations under more forcing conditions.
Data Summary and Experimental Protocols
The following tables summarize the comparative reactivity and provide representative experimental protocols for the functionalization of dichloroquinoline isomers.
Table 1: Comparative Reactivity of Chloro-Positions in Dichloroquinolines
| Isomer | Position | Relative Reactivity in SNAr | Relative Reactivity in Cross-Coupling | Rationale |
| 4,7-Dichloroquinoline | C4 | High | High | Strong activation by nitrogen atom |
| C7 | Low | Low | Less electronic influence from nitrogen | |
| 2,4-Dichloroquinoline | C2 | Very High | Very High | Strong activation by nitrogen and directing effect |
| C4 | High | High | Strong activation by nitrogen atom | |
| 2,7-Dichloroquinoline | C2 | High | High | Strong activation by nitrogen atom |
| C7 | Low | Low | Less electronic influence from nitrogen |
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C4 of 4,7-Dichloroquinoline [1]
-
Reaction: N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine Synthesis
-
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
o-phenylenediamine (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve 4,7-dichloroquinoline and o-phenylenediamine in ethanol.
-
Reflux the mixture in an ultrasonic bath for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add chloroform and wash with 1N NaOH.
-
Separate the organic layer, dry, and concentrate to obtain the product.
-
-
Expected Yield: 78-89%
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C4 of 4,7-Dichloroquinoline [3]
-
Reaction: 7-chloro-4-phenylquinoline Synthesis
-
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(OAc)₂ (1 mol%)
-
nBu₄NBr (0.25 eq)
-
Water
-
-
Procedure:
-
Combine 4,7-dichloroquinoline, phenylboronic acid, Pd(OAc)₂, and nBu₄NBr in water.
-
Reflux the mixture under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and extract with an organic solvent.
-
Purify by column chromatography.
-
-
Expected Yield: 78% (with 12% diphenylquinoline byproduct)
Protocol 3: Regioselective Sonogashira Coupling at C2 of 2,4-Dichloroquinoline [4]
-
Reaction: 2-Alkynyl-4-chloroquinoline Synthesis
-
Materials:
-
2,4-dichloroquinoline (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd/C (10 mol%)
-
CuI (20 mol%)
-
Triethylamine
-
Water
-
-
Procedure:
-
Suspend 2,4-dichloroquinoline, terminal alkyne, Pd/C, and CuI in water.
-
Add triethylamine and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Purify by column chromatography.
-
-
Expected Yield: Good to excellent
Visualizing Reactivity and Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Electronic influence of the nitrogen atom on quinoline reactivity.
Caption: General workflow for the sequential functionalization of 2,7-dichloroquinoline.
Conclusion
References
- El-Sayed, T. H., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263.
- Wikipedia. (2023). 4,7-Dichloroquinoline.
- Baruah, J. B., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3478-3481.
- MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 28(6), 2748.
- Friesen, R. W., & Trimble, L. A. (1995). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 73(11), 1937-1944.
- ChemicalBook. (n.d.). Chloroquine synthesis.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Semantic Scholar. (n.d.).
- MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(10), 846-854.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- drmurugesanchemistry. (n.d.). Nucleophilic Substitution Reactions.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Common Organic Chemistry. (n.d.).
- Canadian Science Publishing. (1995).
- Benchchem. (n.d.). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions.
- ResearchGate. (n.d.). (PDF) 4,7-Dichloro-quinoline.
- PubChem. (n.d.). 2,7-Dichloroquinoline.
- StackExchange. (2024).
- PubMed. (2005). Reactivity of 2',7'-dichlorodihydrofluorescein and dihydrorhodamine 123 and their oxidized forms toward carbonate, nitrogen dioxide, and hydroxyl radicals.
- PubChem. (n.d.). 4,7-Dichloroquinoline.
- MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(1), 348.
- SciELO. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32(8).
- ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline.
- ChemicalBook. (2025).
- Wikipedia. (2023). 4,7-Dichloroquinoline.
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Navigating the Bioactive Landscape of Quinolines: A Comparative Analysis of 2,7-Dichloro-3,8-dimethylquinoline and its Congeners
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of 2,7-Dichloro-3,8-dimethylquinoline against other quinoline derivatives, with a focus on anticancer and antimicrobial properties. Due to the limited direct experimental data on 2,7-Dichloro-3,8-dimethylquinoline, this guide synthesizes findings from structurally related compounds to provide a predictive overview and a framework for future research.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1] This fundamental structure is present in numerous natural products and has been extensively modified to create synthetic analogs with a wide array of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[1]
Comparative Biological Activity: Insights from Structurally Related Quinolines
The biological profile of a quinoline derivative is significantly influenced by the nature and position of its substituents. Halogenation, in particular, has been shown to play a crucial role in enhancing the biological activity of many compounds.
Anticancer Potential
Quinoline derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[1][4][5]
Furthermore, 7-chloroquinoline derivatives have been extensively studied. A series of 7-chloroquinoline hydrazones exhibited potent cytotoxic activity against a panel of 60 cancer cell lines, with some compounds showing submicromolar GI50 values.[8] Another study on novel 7-chloroquinoline derivatives demonstrated significant antitumor effects on various cancer cell lines, including colon carcinoma and breast cancer.[9][10] The substitution at other positions, such as the methyl groups at C3 and C8 in our target molecule, would further modulate this activity. The presence of a methyl group can influence lipophilicity and steric interactions with target enzymes.
The anticancer activity of quinolines is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1][4] Some quinoline-based compounds have been shown to target tubulin polymerization, a critical process in cell division.[11]
Mechanisms of Action: A Deeper Look into Quinolines' Anticancer Effects
The cytotoxic effects of many quinoline derivatives are a result of their interference with fundamental cellular processes. One of the well-documented mechanisms is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways.
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[12] Fluoroquinolones, a major class of antibiotics, are a prime example. The introduction of chlorine atoms can also confer potent antimicrobial properties.
Studies on 5,7-dichloroquinoline-8-thiol and its derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[13] A series of novel 7-chloroquinoline derivatives also demonstrated good antibacterial activity against various strains, including E. coli and S. aureus.[6] The specific substitution pattern of 2,7-Dichloro-3,8-dimethylquinoline suggests it may possess interesting antimicrobial properties worth investigating.
Comparative Data Summary
The following table summarizes the reported biological activities of various quinoline derivatives that are structurally related to 2,7-Dichloro-3,8-dimethylquinoline. This data is intended to provide a comparative baseline for assessing the potential of the target compound.
| Compound/Derivative Class | Biological Activity | Cell Line/Organism | IC50/MIC/GI50 (µM) | Reference |
| 7-Chloroquinoline Hydrazones | Anticancer | Leukemia (SR) | 0.12 | [8] |
| 7-Chloroquinoline Derivative (Compound 9) | Anticancer | Colon Carcinoma (HCT-116) | 21.41 | [9][10] |
| 7-Chloroquinoline Derivative (Compound 3) | Anticancer | Breast Cancer (MCF-7) | 14.68 | [14] |
| Quinoline-based Dihydrazone (Compound 3b) | Anticancer | Breast Cancer (MCF-7) | 7.016 | [15] |
| 2,7-dichloroquinoline-3-carboxamide (6) | Antibacterial | E. coli | - (Zone of inhibition: 11.00 mm) | [6] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | Antibacterial | E. coli | - (Zone of inhibition: 12.00 mm) | [6] |
| 5,7-dichloroquinoline-8-thiol | Antimicrobial | Various Bacteria & Fungi | Not specified | [13] |
Experimental Protocols
To facilitate further research into the biological activity of 2,7-Dichloro-3,8-dimethylquinoline and other novel quinoline derivatives, the following are detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Preparation: Prepare a stock solution of 2,7-Dichloro-3,8-dimethylquinoline in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[19][21]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 2,7-Dichloro-3,8-dimethylquinoline in an appropriate solvent. Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[22]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[20][21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[19]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2,7-Dichloro-3,8-dimethylquinoline is currently lacking, a comparative analysis of structurally similar quinoline derivatives strongly suggests its potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The presence of two chlorine atoms and two methyl groups on the quinoline core provides a unique substitution pattern that warrants further investigation.
Researchers are encouraged to synthesize 2,7-Dichloro-3,8-dimethylquinoline and evaluate its efficacy using the standardized protocols outlined in this guide. Such studies will not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships of substituted quinolines, ultimately aiding in the design of more potent and selective therapeutic agents.
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Navigating the Bioactive Landscape of Dichloro-Dimethylquinoline Derivatives: A Comparative Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a cornerstone for the development of a multitude of therapeutic agents. Its versatile framework has given rise to a vast array of derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the nuanced world of substituted quinolines, with a particular focus on elucidating the structure-activity relationships (SAR) of dichloro-dimethylquinoline derivatives. While direct and extensive SAR studies on the precise 2,7-dichloro-3,8-dimethylquinoline scaffold are not abundantly available in the current literature, this guide will provide a comparative analysis by examining structurally related analogs. By synthesizing insights from studies on various dichloro-, dimethyl-, and other substituted quinolines, we can infer the likely contributions of different functional groups to the biological activity of this specific chemical space.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and opportunities for diverse functionalization. This inherent versatility has allowed for the fine-tuning of its physicochemical and pharmacological properties, leading to the discovery of numerous clinically significant drugs.[4] The introduction of substituents such as halogens (e.g., chlorine) and alkyl groups (e.g., methyl) at various positions on the quinoline core can dramatically influence its biological profile, affecting aspects like potency, selectivity, and metabolic stability.
Synthetic Strategies: Building the Dichloro-Dimethylquinoline Framework
The synthesis of substituted quinolines is a well-established field, with several named reactions providing access to a wide range of derivatives. A common and effective method for the synthesis of dichlorinated quinoline derivatives is the Vilsmeier-Haack reaction.[5]
Representative Synthetic Protocol: Synthesis of 2,4-Dichloro-7,8-dimethylquinoline
A relevant synthetic example that provides insight into the construction of a dichloro-dimethylquinoline scaffold is the one-pot synthesis of 2,4-dichloro-7,8-dimethylquinoline. This procedure, while not for the exact 2,7-dichloro-3,8-dimethyl isomer, illustrates the general principles involved.
Experimental Protocol:
-
Reaction Setup: A mixture of 2,3-dimethylaniline (1 equivalent) and malonic acid (1 equivalent) is prepared in an excess of phosphorus oxychloride (POCl₃), which serves as both a reagent and a solvent.
-
Reflux: The reaction mixture is heated to reflux with constant stirring for approximately 5 hours. The POCl₃ facilitates both the cyclization and chlorination steps.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
Basification: The acidic mixture is then neutralized by the slow addition of a 5 M sodium hydroxide (NaOH) solution until it becomes alkaline.
-
Isolation: The resulting crude product precipitates as a solid and is collected by filtration.
-
Purification: The crude solid is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system, to yield the pure 2,4-dichloro-7,8-dimethylquinoline.
This synthetic approach highlights the feasibility of generating dichlorinated quinoline cores, which can then be further modified to explore the structure-activity landscape.
Caption: General workflow for the synthesis of a dichloro-dimethylquinoline derivative.
Comparative Structure-Activity Relationship Analysis
Due to the limited direct data on 2,7-dichloro-3,8-dimethylquinoline, this section will draw comparisons from studies on other substituted quinolines to build a putative SAR profile. We will explore the influence of substituent positioning and nature on anticancer and antimicrobial activities.
Anticancer Activity: Insights from Related Scaffolds
The anticancer potential of quinoline derivatives is well-documented, with many compounds acting as kinase inhibitors or DNA intercalating agents.[6][7]
A study on a series of 7-substituted-4-aminoquinoline derivatives revealed key SAR insights that can be extrapolated.[7] The presence of a large, bulky alkoxy substituent at the 7-position was found to be beneficial for antiproliferative activity.[7] This suggests that the chloro group at the 7-position of our target scaffold could play a significant role in its potential anticancer effects, possibly through hydrophobic interactions within a biological target's binding pocket.
Furthermore, the nature of the substituent at the 4-position was also shown to be critical, with amino side chains facilitating antiproliferative activity.[7] While our target molecule has a methyl group at the 3-position and a chloro at the 2-position, this highlights the importance of substitutions on the pyridine ring of the quinoline nucleus for anticancer efficacy.
In another study, lanthanide(III) complexes with 5,7-dichloro-2-methyl-8-quinolinol showed high in vitro antitumor activity.[6] This underscores the importance of the dichloro substitution pattern on the benzene ring portion of the quinoline for cytotoxic effects. The presence of two chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating cell membrane penetration.
Table 1: Comparative Anticancer Activity of Substituted Quinolines
| Compound/Analog | Substituents | Biological Activity (IC50) | Cell Line | Reference |
| Analog A | 7-(4-fluorobenzyloxy)-4-(2-(dimethylamino)ethylamino)quinoline | < 1.0 µM | Various human tumor cell lines | [7] |
| Analog B | [Pm(dmbpy)(5,7-dichloro-2-methyl-8-quinolinol)₂NO₃] | 1.00 ± 0.25 nM | NCI-H460 (lung cancer) | [6] |
| Analog C | 2-arylquinoline derivative | 8.3 µM (selective cytotoxicity) | HeLa (cervical cancer) | [8] |
This table presents data from structurally related compounds to infer potential activity.
Caption: Inferred structure-activity relationships for anticancer activity.
Antimicrobial Activity: The Role of Halogenation and Lipophilicity
Quinolines have a long history as antimicrobial agents. The presence of chlorine atoms on the quinoline ring is often associated with enhanced antimicrobial properties. Studies on 5,7-dichloro-8-hydroxy-quinoline derivatives have demonstrated their antibacterial and antifungal activity.[9] The dichloro substitution pattern is crucial for this activity, likely by increasing the lipophilicity of the compounds and facilitating their interaction with microbial cell membranes or intracellular targets.
A study on 7,8-dimethylquinoline derivatives reported moderate antibacterial activity against Escherichia coli and Staphylococcus aureus.[5] This suggests that the dimethyl substitution pattern on the benzene ring can also contribute to antimicrobial effects.
Combining these observations, it is plausible that the 2,7-dichloro-3,8-dimethylquinoline scaffold would exhibit significant antimicrobial activity. The two chlorine atoms would likely be the primary drivers of this activity, while the methyl groups could modulate the potency and spectrum of action.
Table 2: Comparative Antimicrobial Activity of Substituted Quinolines
| Compound/Analog | Substituents | Activity | Organism(s) | Reference |
| Analog D | 5,7-dichloro-8-hydroxy-quinoline derivatives | Active | Bacteria and Fungi | [9] |
| Analog E | Schiff's bases of 7,8-dimethylquinolin-2-ol | Moderately active | E. coli, S. aureus | [5] |
| HT61 | A quinoline derivative | Effective against biofilms | S. aureus | [1] |
This table presents data from structurally related compounds to infer potential activity.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel 2,7-dichloro-3,8-dimethylquinoline derivatives, standardized in vitro assays are essential.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,7-dichloro-3,8-dimethylquinoline derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacterial or fungal strain) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While a comprehensive SAR for 2,7-dichloro-3,8-dimethylquinoline derivatives remains to be fully elucidated, by drawing parallels with structurally similar compounds, we can formulate a working hypothesis. The dichloro substitution is likely a key determinant for both anticancer and antimicrobial activities, enhancing the lipophilicity and electronic properties of the scaffold. The dimethyl substituents are expected to fine-tune these activities by influencing steric interactions and metabolic stability.
Future research should focus on the systematic synthesis of a library of 2,7-dichloro-3,8-dimethylquinoline analogs with variations at other positions of the quinoline ring. The biological evaluation of these compounds against a panel of cancer cell lines and microbial strains will be crucial to establish a definitive SAR. Such studies will undoubtedly pave the way for the development of novel and potent therapeutic agents based on this promising scaffold.
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Qin, Q. P., et al. (2019). High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. Journal of Inorganic Biochemistry, 194, 158-168. [Link]
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Desai, N. C., & Trivedi, P. B. (2012). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals, 10(2), 1-6. [Link]
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Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465. [Link]
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Carissimi, M., et al. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499. [Link]
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A Comparative Guide: 2,7-Dichloro-3,8-dimethylquinoline as a Modifiable Scaffold for Novel Therapeutic Development
Introduction: The Quest for Novelty in a World of Privileged Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals.[1] Among these, certain core structures, often termed "privileged scaffolds," appear repeatedly in clinically successful drugs due to their ability to interact with a wide range of biological targets.[2] The quinoline nucleus—a fusion of a benzene and a pyridine ring—is a quintessential example of such a scaffold, found in drugs ranging from the historic antimalarial quinine to modern targeted anticancer agents.[3][4]
However, the very success of these scaffolds can lead to intellectual property saturation and well-trodden paths in drug discovery. The challenge for today's researchers is to innovate upon these established cores, creating novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles. This guide introduces 2,7-dichloro-3,8-dimethylquinoline , a specific, substituted quinoline, not as a standalone drug candidate, but as an illustrative example of how strategic substitutions on a privileged core can create a compelling alternative to other common heterocyclic systems. We will deconstruct its structure, compare its implied properties to established scaffolds like quinazolines and indoles, and provide the experimental framework for its synthesis and evaluation.
The Quinoline Core: A Foundation of Versatility
The quinoline scaffold is a weak tertiary base that is sparingly soluble in cold water but readily soluble in many organic solvents.[3] Its fused aromatic system allows it to participate in a multitude of non-covalent interactions with biological macromolecules, including π-π stacking and hydrogen bonding. This versatility is reflected in the broad spectrum of biological activities demonstrated by its derivatives, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][5]
The true power of the quinoline system lies in its amenability to functionalization at multiple positions, where each substitution can drastically alter its biological and physicochemical profile.
Deconstructing 2,7-Dichloro-3,8-dimethylquinoline: A Structure-Activity Relationship (SAR) Perspective
While specific experimental data for 2,7-dichloro-3,8-dimethylquinoline is not extensively published, we can infer its potential properties by dissecting its substituent pattern based on established quinoline SAR principles.
-
The 7-Chloro Group: The presence of a chlorine atom at the C7 position is a hallmark of many highly active 4-aminoquinoline antimalarials, most notably chloroquine.[6] This electron-withdrawing group is considered essential for the antimalarial activity of that class, likely influencing the pKa of the quinoline nitrogen and its ability to accumulate in the parasite's acidic food vacuole.[6] In other contexts, this substitution can modulate lipophilicity and metabolic stability.
-
The 2-Chloro Group: Substitution at the C2 position significantly impacts biological activity. While many anticancer quinolines feature aryl groups at this position to enhance cytotoxicity[7][8], a chloro-substituent offers a reactive handle for further synthetic elaboration via nucleophilic substitution, allowing for the generation of diverse compound libraries.
-
The 3- and 8-Methyl Groups: The introduction of methyl groups introduces both steric and electronic effects. In the context of 4-aminoquinoline antimalarials, a methyl group at C3 has been shown to reduce activity, while an additional methyl group at C8 can abolish it entirely.[9] This highlights a critical consideration: while substitutions provide opportunities for optimization, they can also introduce negative constraints. The specific combination of a C3 and C8 methyl group in our target molecule suggests a departure from the traditional antimalarial pharmacophore, potentially directing its activity towards other target classes, such as kinases or other enzymes where these groups might fit into specific hydrophobic pockets.
This SAR analysis underscores a key principle: the biological activity of a quinoline derivative is not merely the sum of its parts, but a complex interplay of the electronic and steric properties of its substituents.
Comparative Analysis with Alternative Heterocyclic Scaffolds
The decision to pursue a specific scaffold is a critical juncture in any drug discovery program. Below, we compare the quinoline scaffold, exemplified by our target molecule, with other prominent heterocyclic systems.
| Feature | Quinoline Scaffold (e.g., 2,7-dichloro-3,8-dimethylquinoline) | Quinazoline Scaffold | Indolo[2,3-b]quinoline Scaffold |
| Core Structure | Benzene ring fused to a pyridine ring. | Benzene ring fused to a pyrimidine ring. | Indole ring fused to a quinoline ring. |
| Primary MOA | Highly diverse: Kinase inhibition, topoisomerase inhibition, DNA intercalation, disruption of tubulin polymerization.[10][11] | Predominantly protein kinase inhibition, especially targeting EGFR.[10] | DNA intercalation, topoisomerase inhibition, PI3K/AKT/mTOR pathway inhibition.[12] |
| Key Therapeutic Areas | Leukemia, solid tumors, malaria, bacterial infections.[10][13] | Non-small cell lung cancer, pancreatic cancer, breast cancer.[10] | Colorectal cancer, breast cancer, liver cancer.[12] |
| Development Focus | Broad-spectrum activity through diverse mechanisms; adaptable for targeted therapy. | Highly targeted therapy, often for cancers driven by specific kinase mutations.[10] | Potent cytotoxicity, often explored for multi-drug resistant cancers. |
| Synthetic Accessibility | High; numerous established methods (e.g., Skraup, Doebner, Friedländer).[3][14] | High; well-established synthetic routes. | More complex multi-step syntheses. |
The quinoline scaffold offers a unique balance of synthetic tractability and mechanistic diversity. While the quinazoline core has been exceptionally successful in generating highly selective kinase inhibitors[10], the quinoline framework provides a broader canvas for exploring a wider range of anticancer mechanisms. The indoloquinoline scaffold, while synthetically more challenging, offers potent cytotoxicity, making it a compelling choice for aggressive or resistant cancers.[12]
Quantitative Comparison of Representative Scaffolds
To provide a tangible comparison, the following table summarizes the cytotoxic activity (IC₅₀) of representative drugs from each scaffold class against various cancer cell lines.
| Compound | Scaffold Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bosutinib | Quinoline | K562 (Leukemia) | 0.02 - 0.1 | [10] |
| Gefitinib | Quinazoline | A549 (Lung) | >10 | [10] |
| Erlotinib | Quinazoline | H358 (Lung) | 0.05 | [10] |
| MMNC | Indoloquinoline | HCT116 (Colorectal) | 0.33 | [12] |
| MMNC | Caco-2 (Colorectal) | 0.51 | [12] |
*MMNC: 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, a neocryptolepine derivative.[12]
This data illustrates the high potency that can be achieved with these scaffolds, with the specific activity profile being highly dependent on the full molecular structure rather than just the core.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing a novel scaffold like 2,7-dichloro-3,8-dimethylquinoline follows a logical progression.
Caption: Drug discovery workflow for a novel quinoline scaffold.
Experimental Protocols
To ground this guide in practical application, we provide validated, step-by-step methodologies for the synthesis and evaluation of a substituted quinoline.
Protocol 1: Synthesis of 2,4-Dichloro-7,8-dimethylquinoline
This protocol is adapted from established methods for synthesizing dichlorinated quinolines and serves as a reliable template.[15] The causality behind this choice rests on its one-pot nature and use of common reagents.
Materials:
-
2,3-Dimethylaniline (10 mmol)
-
Malonic acid (10 mmol)
-
Phosphorus oxychloride (POCl₃) (30 mL)
-
Crushed ice
-
5 M Sodium hydroxide (NaOH)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dimethylaniline (10 mmol) and malonic acid (10 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (30 mL) to the mixture. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reflux: Heat the mixture to reflux using a heating mantle and stir for 5 hours. The reaction progression is driven by the high temperature, with POCl₃ serving as both a dehydrating and chlorinating agent.
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃.
-
Basification: Make the aqueous mixture alkaline (pH > 8) by the slow addition of 5 M NaOH. This neutralizes the acid and precipitates the crude product.
-
Isolation: Collect the crude brown solid by vacuum filtration and wash it with water.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:EtOAc (95:5) mobile phase to yield the pure 2,4-dichloro-7,8-dimethylquinoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its trustworthiness comes from its widespread use and well-understood mechanism.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in complete medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Visualizing Mechanistic Hypotheses
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/AKT/mTOR pathway is a frequent target.[12][16]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
2,7-Dichloro-3,8-dimethylquinoline serves as a powerful case study. It demonstrates that even within a "privileged" scaffold class, unique substitution patterns can create novel chemical entities with distinct, predictable, and testable properties. The quinoline core offers a robust and synthetically accessible starting point, while the specific functionalization at the C2, C3, C7, and C8 positions provides a unique fingerprint that differentiates it from established quinoline drugs and other heterocyclic systems like quinazolines.
For researchers and drug developers, the path forward involves synthesizing this and related analogs, evaluating them in a panel of diverse biological assays, and using the resulting data to build a comprehensive SAR model. This iterative process of design, synthesis, and testing is the engine of modern drug discovery, and scaffolds like 2,7-dichloro-3,8-dimethylquinoline represent the fuel that drives it forward.
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A Senior Application Scientist's Guide to the In Vitro Screening of 2,7-Dichloro-3,8-dimethylquinoline Derivatives: A Comparative Framework
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for extensive synthetic modification, enabling the fine-tuning of biological activity.[3] Substitutions with halogens, like chlorine, and alkyl groups, such as methyl, can significantly alter a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[4] This guide focuses on a specific, novel class—2,7-dichloro-3,8-dimethylquinoline derivatives—and provides a comprehensive, technically grounded framework for their initial in vitro screening and evaluation.
While extensive data on this precise substitution pattern is emerging, the principles of screening are well-established. This document serves as a comparative guide, outlining a logical, multi-tiered screening cascade. We will compare the hypothetical performance of our lead quinoline derivatives against established standards in anticancer and antimicrobial assays, providing detailed, field-proven protocols and the scientific rationale behind each experimental choice. Our objective is to equip researchers and drug development professionals with a robust strategy to efficiently characterize this promising new chemical entity.
Part 1: Primary Anticancer Screening – A Comparative Workflow
Quinoline derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[5][6] Therefore, a primary screen to assess general cytotoxicity against a panel of human cancer cell lines is the logical first step. The National Cancer Institute's NCI-60 panel, a set of 60 diverse human tumor cell lines, represents the gold standard for such initial screening, offering a wealth of comparative data.[7][8][9][10]
Comparative Screening Workflow
The initial phase is designed to identify cytotoxic activity and establish a preliminary therapeutic window. This involves a primary cytotoxicity assay against both cancerous and non-cancerous cell lines to gauge selectivity.
Caption: High-throughput primary anticancer screening workflow.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the quinoline derivatives.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2,7-dichloro-3,8-dimethylquinoline derivative and a standard comparator, Doxorubicin, in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be optimized but 48 hours is a standard starting point.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Data Analysis
The efficacy of a novel compound is best understood in the context of a known standard. Doxorubicin is a widely used chemotherapeutic agent and serves as an excellent positive control.
Table 1: Hypothetical IC50 Values (µM) from Primary Cytotoxicity Screen
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI) for MCF-7 (HEK293 IC50 / MCF-7 IC50) |
| Quinoline Derivative A | 8.5 | 12.2 | > 50 | > 5.9 |
| Quinoline Derivative B | 25.1 | 30.5 | > 50 | > 2.0 |
| Doxorubicin (Standard) | 2.50[16] | > 20[16] | > 20[16] | > 8.0 |
Note: Doxorubicin IC50 values are cited from literature for comparative purposes.[16][17][18][19][20] A higher Selectivity Index indicates greater preferential cytotoxicity towards cancer cells.
Part 2: Mechanistic Elucidation – Probing the Mode of Cell Death
Following the confirmation of cytotoxic activity, the next critical step is to determine the mechanism of cell death. A key differentiator for anticancer agents is their ability to induce apoptosis (programmed cell death) over necrosis.[21] Apoptosis is a controlled, non-inflammatory process, making it a highly desirable therapeutic outcome.[22]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells. The assay relies on two key components:
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane during early apoptosis.[23]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Methodology:
-
Cell Treatment: Treat cells (e.g., MCF-7) with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).[24]
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation (5 min at 300 x g).[25]
-
Washing: Wash cells once with cold 1X PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Interpreting the Results
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare).
Key Signaling Pathway: Intrinsic Apoptosis
Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[26][27] A common mechanism is the induction of mitochondrial stress, leading to the activation of the intrinsic apoptosis pathway. Staurosporine, a potent protein kinase inhibitor, is a well-established inducer of this pathway via caspase activation.[22][28][29][30]
Caption: The intrinsic apoptosis signaling pathway.
Part 3: Alternative Screening – Antimicrobial Activity
The quinoline scaffold is also famous for its antimicrobial properties, with fluoroquinolones being a prominent class of antibiotics.[31][32][33] Therefore, screening for antimicrobial activity presents a valuable parallel path for hit identification.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (the MIC).[34][35][36][37]
Objective: To determine the MIC of the quinoline derivatives against representative Gram-positive and Gram-negative bacteria.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[35]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in Mueller-Hinton Broth (MHB).[35][38]
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[34][36]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.[35]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[35][37]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[36]
Comparative Data Analysis
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic and serves as an appropriate standard for comparison.
Table 2: Hypothetical MIC Values (µg/mL) from Antimicrobial Screen
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Quinoline Derivative A | 4 | 16 |
| Quinoline Derivative B | 32 | > 64 |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.015 - 0.12 |
Note: Ciprofloxacin MIC ranges are based on typical susceptibility data.
Conclusion and Future Directions
This guide outlines a foundational, three-pronged approach for the initial in vitro characterization of 2,7-dichloro-3,8-dimethylquinoline derivatives. By systematically evaluating cytotoxicity, determining the mode of cell death, and exploring alternative therapeutic avenues like antimicrobial activity, researchers can build a comprehensive preliminary profile of these novel compounds.
Positive results from this screening cascade—specifically, high anticancer potency with a favorable selectivity index and confirmed induction of apoptosis—would strongly justify advancing the lead compounds. Subsequent steps should include secondary screening against broader cancer cell panels, target deconvolution studies to identify specific molecular targets (e.g., kinases, topoisomerases), and initial ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicology) profiling to assess their drug-like properties. This structured, comparative approach ensures that resources are focused on the most promising candidates, accelerating the journey from initial hit to potential clinical lead.
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A Guide to Comparative Molecular Docking of Dichloro-Dimethylquinoline Isomers for Kinase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of dichloro-dimethylquinoline isomers. We will delve into the strategic rationale, a detailed experimental workflow, and the interpretation of results, grounded in scientific integrity and supported by authoritative data.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Subtle changes in the substitution pattern on the quinoline ring, such as the position of chloro and methyl groups, can dramatically alter a compound's interaction with its biological target. This guide uses the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target, as a case study to demonstrate how molecular docking can be employed to predict and rationalize the binding affinities of different isomers, thereby guiding synthetic efforts in drug discovery.[5][6]
Part 1: The Strategic Framework - Target Selection and Rationale
The success of any docking study hinges on the selection of a biologically relevant and structurally well-characterized target. Quinoline and quinazoline cores are prevalent in many approved kinase inhibitors, making EGFR an excellent choice for this comparative study.[5][6][7] EGFR is a receptor tyrosine kinase whose signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[8][9][10] Its dysregulation is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC).[5][11]
For this guide, we will focus on the ATP-binding site of the EGFR kinase domain (PDB ID: 2GS2), a structure that is readily available and has been extensively studied. By comparing how different dichloro-dimethylquinoline isomers fit into this well-defined pocket, we can generate hypotheses about which substitution patterns are most likely to lead to potent inhibition.
Part 2: The Experimental Blueprint - A Validated Docking Workflow
A robust and reproducible docking protocol is essential for generating meaningful comparative data. The following workflow, which utilizes widely accepted tools like AutoDock Vina, provides a self-validating system for assessing ligand binding.[12][13]
Mandatory Visualization 1: Molecular Docking Workflow
Caption: A validated workflow for comparative molecular docking studies.
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking by adding charges and hydrogen atoms.[14][15][16]
-
Obtain Structure: Download the PDB file for the EGFR kinase domain (e.g., PDB ID: 2GS2).
-
Clean Structure: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools).[17] Remove all water molecules, co-crystallized ligands, and any protein chains not relevant to the study.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is crucial for calculating electrostatic interactions.[18]
-
Save as PDBQT: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.
Experimental Protocol: Ligand Preparation
For this study, we will compare three hypothetical isomers:
-
Isomer A: 4,7-dichloro-2,8-dimethylquinoline
-
Isomer B: 2,4-dichloro-6,7-dimethylquinoline[19]
-
Isomer C: 2,6-dichloro-5,7-dimethylquinoline[20]
Each isomer must be converted into a 3D structure and prepared for docking.[21][22][23]
-
Generate 2D Structures: Draw each isomer using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structures into 3D conformations and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Charges & Torsion: Load each 3D structure into AutoDock Tools. Compute Gasteiger charges and define the rotatable bonds (torsions). The number of rotatable bonds directly impacts the conformational flexibility explored during docking.[18]
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
Experimental Protocol: Docking Simulation with AutoDock Vina
This protocol outlines a site-specific docking run.[13][24]
-
Define the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses. Center the grid box on the co-crystallized ligand from the original PDB file to ensure you are targeting the ATP-binding site. A typical size is 24x24x24 Ångströms, which is large enough to accommodate the ligands.
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the probability of finding the optimal binding pose but requires more time. For comparative studies, using a consistent, higher exhaustiveness is recommended for reproducibility.[12]
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --log isomer_A_log.txt
-
Repeat: Repeat steps 2 and 4 for each isomer (B and C).
Part 3: Interpreting the Data - A Comparative Analysis
The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates for the top-ranked binding poses.[25][26] A more negative binding affinity suggests a more stable protein-ligand complex.[27]
Data Presentation: Comparative Docking Results
| Isomer | Structure | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Isomer A | 4,7-dichloro-2,8-dimethylquinoline | -9.2 | 1.1 | Met793 | Leu718, Val726, Ala743, Leu844 |
| Isomer B | 2,4-dichloro-6,7-dimethylquinoline | -8.5 | 1.5 | Thr790 | Leu718, Cys797, Leu844 |
| Isomer C | 2,6-dichloro-5,7-dimethylquinoline | -7.8 | 2.3 | Gln791 | Val726, Ala743, Pro794 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Structural Analysis and Causality
-
Binding Affinity: Isomer A shows the strongest predicted binding affinity (-9.2 kcal/mol). This suggests that the 4,7-dichloro and 2,8-dimethyl substitution pattern may be optimal for fitting into the EGFR kinase pocket among the tested isomers.
-
Root Mean Square Deviation (RMSD): The RMSD measures the deviation of the docked pose from a reference conformation (often the top-ranked pose).[28] Lower RMSD values (typically <2.0 Å) among the top poses indicate a more reliable and well-defined binding mode.[27][29] Isomer A's low RMSD suggests a stable and consistent binding prediction.
-
Key Interactions: The true power of docking lies in visualizing the interactions.
-
Isomer A: The quinoline nitrogen likely forms a crucial hydrogen bond with the backbone of Met793 in the hinge region, a canonical interaction for many EGFR inhibitors. The 4-chloro group could be extending into a hydrophobic pocket, while the 7-chloro group interacts favorably with the solvent-exposed region.
-
Isomer B: The shift of the chloro groups to the 2 and 4 positions may lead to a slightly different orientation. While it still forms a hydrogen bond, the overall hydrophobic interactions might be less optimal than in Isomer A, resulting in a weaker binding affinity.
-
Isomer C: The substitution pattern of Isomer C may introduce steric clashes or fail to place the key functional groups in optimal positions for strong interactions, leading to the lowest predicted affinity and higher RMSD.
-
This detailed structural analysis, which explains why the isomers have different predicted affinities, is the core deliverable of a comparative docking study. It provides actionable intelligence for medicinal chemists to prioritize which isomers to synthesize and test experimentally.
Mandatory Visualization 2: EGFR Signaling Pathway Context
Caption: The EGFR signaling cascade and the point of inhibition.
This diagram places the molecular docking results into a broader biological context. By inhibiting the EGFR kinase domain, our lead compound (Isomer A) is predicted to block the downstream RAS-RAF-MEK-ERK signaling pathway, thereby preventing the cellular responses that drive tumor growth.[30][31]
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to comparing the potential efficacy of chemical isomers using molecular docking. By combining a validated computational workflow with a deep understanding of the target's biology, researchers can efficiently screen and prioritize compounds for synthesis and experimental validation. The comparative analysis of dichloro-dimethylquinoline isomers against the EGFR kinase domain demonstrates how subtle positional changes can significantly impact predicted binding affinity and interaction profiles. This methodology serves as a powerful tool in the iterative cycle of modern drug design, accelerating the journey from initial concept to a viable therapeutic candidate.
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A Comparative Guide to the Anticancer Efficacy of Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a comparative analysis of the efficacy of various quinoline-based compounds in preclinical anticancer assays. Authored from the perspective of a Senior Application Scientist, this document synthesizes experimental data with mechanistic insights to offer a practical resource for researchers in the field.
The Quinoline Scaffold: A Versatile Tool in Oncology
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1] This core structure serves as a versatile template for the design of novel therapeutic agents. The significance of quinoline derivatives in oncology is underscored by their diverse mechanisms of action, which include inducing apoptosis, arresting the cell cycle, and inhibiting crucial signaling pathways involved in tumor progression.[1][3] Several quinoline-based drugs have already been approved for clinical use, and many more are currently undergoing clinical trials, highlighting the therapeutic potential of this class of compounds.[4]
Unraveling the Mechanisms of Action
The anticancer effects of quinoline derivatives are multifaceted, targeting various cellular processes to inhibit cancer cell growth and survival.[1][3]
Key Anticancer Mechanisms:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[1][3]
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.[1][3]
-
Inhibition of Signaling Pathways: Quinoline derivatives have been shown to inhibit key signaling pathways essential for tumor growth and survival, such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.[5][6]
-
Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors, interfering with DNA replication and transcription in cancer cells.[2][6]
-
Tubulin Polymerization Inhibition: Certain quinoline compounds can disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[2][4]
Below is a diagram illustrating a simplified overview of the EGFR signaling pathway, a common target of quinoline-based anticancer agents.
Caption: Simplified EGFR signaling pathway and its inhibition by quinoline-based compounds.
Comparative Efficacy of Quinoline Derivatives: An In Vitro Perspective
The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of different compounds.[7][8] A lower IC50 value indicates a more potent compound.[8]
The following table summarizes the IC50 values of several representative quinoline derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 58 | Colon Cancer | Colon | 0.875 | - | - |
| Leukemia | Blood | 0.904 | - | - | |
| Melanoma | Skin | 0.926 | - | - | |
| Compound 59 | HepG-2 | Liver | 3.3 | - | - |
| MCF-7 | Breast | 14.2 | - | - | |
| Compound 63 | Caco-2 | Colon | 5.0 | Doxorubicin | - |
| Compound 64 | Caco-2 | Colon | 2.5 | Doxorubicin | - |
| 10-nitro-6-phenyl-6H-chromeno[4,3-b]quinoline | A549 | Lung | - | - | - |
| MCF-7 | Breast | - | - | - | |
| B16F10 | Skin | - | - | - | |
| 5-Bromo-6,8-dimethoxy-quinoline | HT29 | Colon | - | 5-Fluorouracil, Cisplatin | - |
| A549 | Lung | - | 5-Fluorouracil, Cisplatin | - | |
| Hep3B | Liver | - | 5-Fluorouracil, Cisplatin | - | |
| HeLa | Cervical | - | 5-Fluorouracil, Cisplatin | - | |
| MCF-7 | Breast | - | 5-Fluorouracil, Cisplatin | - |
Note: Specific IC50 values for some compounds were not available in the provided search results. The table reflects the reported activity against the listed cell lines.[4][6][9]
Experimental Protocols for Anticancer Assays
The reliable evaluation of anticancer compounds necessitates the use of standardized and validated experimental protocols. This section provides detailed methodologies for three fundamental assays used to characterize the anticancer efficacy of quinoline derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-based compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][15]
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16][17]
Protocol:
-
Cell Treatment: Treat cells with the quinoline compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[18] Add Annexin V-FITC and propidium iodide to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[18] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Propidium Iodide Staining for Cell Cycle Analysis
This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping.[19] The cells can be stored at -20°C for several weeks.[19]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.[19]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[20]
-
Incubation: Incubate the cells for at least 30 minutes at 4°C.[19]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines a typical experimental workflow for evaluating the anticancer efficacy of a novel quinoline-based compound.
Caption: A typical workflow for the in vitro evaluation of quinoline-based anticancer compounds.
Conclusion and Future Directions
Quinoline-based compounds represent a promising class of molecules in the development of novel anticancer therapies. Their diverse mechanisms of action and demonstrated efficacy against a range of cancer cell lines make them attractive candidates for further investigation. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and execute robust preclinical studies. Future research should focus on optimizing the structure-activity relationships of quinoline derivatives to enhance their potency and selectivity, as well as on exploring their efficacy in in vivo models to translate these promising in vitro findings into clinically viable treatments.
References
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- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Accessed January 22, 2026.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Advances.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry.
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- MTT assay protocol. (n.d.). Abcam. Accessed January 22, 2026.
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of classical and modern synthetic routes to substituted quinolines, offering field-proven insights and experimental data to aid researchers in selecting the optimal path for their target molecules.
Classical Approaches: The Bedrock of Quinoline Synthesis
For over a century, a set of named reactions has formed the foundation of quinoline synthesis.[3] These methods, while powerful, often come with significant drawbacks, including harsh reaction conditions and limited functional group tolerance.[3][4]
The Skraup Synthesis: A Classic Route to Unsubstituted Quinolines
The Skraup synthesis, first reported in 1880, is a vigorous reaction that condenses an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[5][6]
Expertise & Experience: Understanding the Exothermicity
The primary challenge of the Skraup synthesis is its notoriously violent exothermic nature.[6] This arises from the rapid dehydration of glycerol to acrolein, which then undergoes a series of exothermic condensation and cyclization steps.[7] The choice of a moderator, such as ferrous sulfate or boric acid, is crucial to control the reaction rate and prevent explosive polymerization.[6][8] While effective for simple quinolines, the harsh acidic conditions and high temperatures severely limit the substrate scope, particularly for anilines bearing acid-sensitive functional groups. Modern modifications have explored microwave irradiation to shorten reaction times and improve yields, though the fundamental limitations often remain.[4][9]
Experimental Workflow: Skraup Synthesis
Caption: Generalized workflow for the Skraup quinoline synthesis.
The Doebner-von Miller Reaction: A Versatile Extension
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[8][10]
Expertise & Experience: Navigating Mechanistic Complexities
The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study.[10] It is generally accepted to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[7] The choice of acid catalyst (Brønsted or Lewis) can significantly influence the reaction efficiency and yield.[8] For instance, Lewis acids like SnCl₄ or Sc(OTf)₃ can promote the reaction under milder conditions compared to strong protic acids.[8][11] Green chemistry approaches have also been explored, such as using water as a solvent or employing environmentally benign oxidants like H₂O₂.[4][5]
Generalized Protocol: Doebner-von Miller Synthesis
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline (1.0 equiv.), the α,β-unsaturated aldehyde or ketone (1.2 equiv.), and the chosen solvent.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid, 0.1-1.0 equiv.) to the stirred mixture.
-
Reaction: Heat the mixture to reflux for the required time (typically several hours), monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into a basic aqueous solution (e.g., NaHCO₃ or NaOH).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a highly convergent and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[1][12] This reaction can be catalyzed by acids or bases.[13]
Expertise & Experience: Controlling Regioselectivity
A key challenge in the Friedländer synthesis arises when using unsymmetrical ketones, which can lead to the formation of regioisomeric products.[12][14][15] The regioselectivity is largely governed by the relative stability of the possible enolate or enamine intermediates.[15] The choice of catalyst and reaction conditions can be strategically employed to favor the formation of a specific isomer. For example, using a cyclic secondary amine catalyst like pyrrolidine can promote the formation of the kinetic enamine, leading to high regioselectivity.[15]
Mechanism of the Friedländer Synthesis
Caption: Two plausible mechanisms for the Friedländer synthesis.[13]
Modern Methods: Advancing Efficiency and Scope
While classical methods are still in use, modern synthetic chemistry has introduced milder and more versatile approaches, including transition-metal catalysis and microwave-assisted reactions.[11][16]
Transition-Metal Catalyzed Syntheses
Transition metals, such as palladium, copper, and cobalt, have enabled the development of novel quinoline syntheses that proceed under milder conditions and with greater functional group tolerance.[16][17] These methods often involve C-H activation, carbonylation, and cyclization cascades.[17] For instance, cobalt-catalyzed one-pot synthesis from anilines and ketones with paraformaldehyde offers a broad substrate scope with good to excellent yields.[17]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the synthesis of quinolines.[9][18] By rapidly heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improve yields.[4][9][19][20] This technique has been successfully applied to several classical syntheses, including the Skraup, Friedländer, and Gould-Jacobs reactions, often under solvent-free conditions, which aligns with the principles of green chemistry.[1][4][21][22]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for a substituted quinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
| Method | Starting Materials | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, High Temp. | Simple starting materials | Harsh conditions, low yield, violent reaction | 40-60%[11] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst, Heat | Greater product diversity | Harsh conditions, potential for side reactions | 40-70%[11] |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base catalyst, Heat | High convergence, good yields | Regioselectivity issues with unsymmetrical ketones | 70-95%[2][23] |
| Combes | Aniline, 1,3-Diketone | Acid catalyst, Heat | Access to 2,4-disubstituted quinolines | Requires specific diketone starting materials | Moderate to Good |
| Gould-Jacobs | Aniline, Malonic Ester Derivative | Heat, Cyclization | Access to 4-hydroxyquinolines | High temperatures required for cyclization | Good |
| Transition-Metal Catalyzed | Anilines, Ketones/Aldehydes, etc. | Metal catalyst (e.g., Co, Pd, Cu), Mild Temp. | High functional group tolerance, broad scope | Catalyst cost and removal | Good to Excellent[17] |
| Microwave-Assisted | Various (as per classical methods) | Microwave irradiation, often solvent-free | Rapid reaction times, improved yields, green | Requires specialized equipment | 40-90%[9] |
Conclusion
The synthesis of substituted quinolines is a well-established field with a rich history of named reactions. While classical methods like the Skraup and Friedländer syntheses remain relevant, they are often hampered by harsh conditions and limited scope. Modern approaches, particularly those employing transition-metal catalysis and microwave assistance, offer significant advantages in terms of efficiency, versatility, and environmental impact. The selection of an appropriate synthetic route requires a careful consideration of the target molecule's structure and the inherent advantages and limitations of each method. This guide provides a framework for researchers to make informed decisions in their quest to synthesize novel quinoline derivatives for a wide range of applications.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. (n.d.). [Link]
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Kaur, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Daly, A. M., & Maguire, A. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. [Link]
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Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
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Patteux, C., et al. (2015). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. [Link]
-
Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. SciSpace. [Link]
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Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]
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Unknown. (n.d.). Combes Quinoline Synthesis. [Link]
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Hasaninejad, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. ResearchGate. [Link]
-
Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Semantic Scholar. [Link]
-
Unknown. (n.d.). Microwave-assisted Synthesis of Quinolines. ResearchGate. [Link]
-
Unknown. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 2,7-Dichloro-3,8-dimethylquinoline
For Immediate Reference: Operational Safety Synopsis
| Hazard Identification | Personal Protective Equipment (PPE) | Spill Management | Disposal Protocol |
| Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. May cause respiratory irritation. | Nitrile or butyl rubber gloves, chemical safety goggles, face shield, and a lab coat are mandatory. All handling of the solid or solutions must occur within a certified chemical fume hood. | Evacuate the immediate area. Wear full PPE. Cover the spill with an inert absorbent material. Collect into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. | All waste containing this compound is to be treated as hazardous. Segregate from other waste streams. Store in a designated, sealed, and clearly labeled container. Arrange for pickup and disposal by a licensed environmental waste management company. |
The Imperative of Proper Disposal: Understanding the Hazard Profile
2,7-Dichloro-3,8-dimethylquinoline is a halogenated aromatic heterocyclic compound. Its chemical structure, characterized by a quinoline core with chlorine and methyl substitutions, confers upon it specific reactivity and toxicological properties that demand meticulous handling and disposal. The presence of chlorine atoms, in particular, contributes to its persistence in the environment and the potential for the formation of toxic byproducts upon incomplete combustion.
The primary hazards associated with this compound are acute toxicity and irritation. It is classified as harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant irritation to the eyes, skin, and respiratory system.[1] Therefore, the foundational principle of its management in a laboratory setting is the strict avoidance of exposure and environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2,7-Dichloro-3,8-dimethylquinoline in any form, it is crucial to be outfitted with the appropriate personal protective equipment. This is not merely a procedural formality but a critical barrier against chemical exposure.
-
Hand Protection: Chemically resistant gloves are essential. Materials such as nitrile or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, such as when preparing solutions or during a spill, a face shield should be worn in conjunction with goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of 2,7-Dichloro-3,8-dimethylquinoline, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the affected area and inform your laboratory supervisor or safety officer.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don Full PPE: Before attempting any cleanup, don the full complement of PPE as described above.
-
Contain the Spill: For solid spills, carefully cover the material with an inert absorbent, such as vermiculite or sand. For liquid spills, use a chemical absorbent pad or material, working from the outside of the spill inwards.
-
Collect the Waste: Gently sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Avoid generating dust.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol or acetone, if compatible with the surface), followed by a thorough cleaning with soap and water. All materials used for decontamination must also be placed in the hazardous waste container.
-
Properly Dispose of Contaminated PPE: Remove and dispose of all contaminated PPE as hazardous waste.
The Disposal Workflow: A Procedural Breakdown
The guiding principle for the disposal of 2,7-Dichloro-3,8-dimethylquinoline is that it must be treated as hazardous waste.[2] On-site chemical neutralization by laboratory personnel is not recommended due to the potential for incomplete reactions and the generation of equally or more hazardous byproducts. The appropriate disposal route is through a licensed environmental waste management company.
Waste Segregation and Collection
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for 2,7-Dichloro-3,8-dimethylquinoline and any materials contaminated with it. This includes residual solid compound, empty containers, contaminated gloves, absorbent materials, and any other disposable items that have come into contact with the chemical.
-
Container Integrity: Use a container that is chemically resistant, leak-proof, and has a secure lid. Ensure the container is in good condition and suitable for the type of waste (solid or liquid).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2,7-Dichloro-3,8-dimethylquinoline," and any other information required by your institution and local regulations.
Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Incompatible Materials: Ensure the waste is not stored in proximity to incompatible materials, particularly strong oxidizing agents.[2]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.
Arranging for Professional Disposal
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies. They will provide guidance on the specific requirements for waste pickup.
-
Provide Complete Information: Be prepared to provide the waste disposal company with the full chemical name, quantity of waste, and any other relevant safety information.
-
Regulatory Compliance: The disposal of chlorinated aromatic compounds is regulated. In the United States, the Environmental Protection Agency (EPA) sets forth regulations under the Resource Conservation and Recovery Act (RCRA). While a specific waste code for this exact compound may not be listed, it would likely fall under a generic code for halogenated organic compounds. The waste disposal company will be responsible for assigning the correct EPA hazardous waste code (e.g., from the F-list for non-specific sources or the K-list for specific sources) and ensuring the final disposal method complies with all federal, state, and local regulations.[3][4][5][6][7]
Approved Disposal Methodologies
The most common and environmentally sound method for the final disposal of chlorinated organic compounds is high-temperature incineration .[8][9] This process involves the combustion of the waste at temperatures high enough (typically above 1100°C) and with sufficient residence time to ensure complete destruction of the organic molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride.[10] The resulting acid gases are then scrubbed and neutralized before being released.
It is imperative that this incineration is performed in a specialized hazardous waste incinerator that is permitted to handle such materials and is equipped with the necessary pollution control systems.[9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2,7-Dichloro-3,8-dimethylquinoline.
Caption: Decision workflow for the safe disposal of 2,7-Dichloro-3,8-dimethylquinoline.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Proper Disposal of 3,6-Dichloro-8-(dichloromethyl)
- Chemical label 2,7-dichloro-3,8-dimethylquinoline.
- SAFETY D
- Application Notes and Protocols for Handling and Storage of Chlorin
- EPA HAZARDOUS WASTE CODES.
- Disposal Methods for Chlorinated Arom
- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. FAO AGRIS.
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing) DOI:10.1039/CS9952400423.
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- 7 - SAFETY D
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- Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
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- Impact of Active Chlorines and OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Semantic Scholar.
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- Safety D
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
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- Biomedical Waste Management - Chandigarh. GMCH.
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- Disposal Methods. Flinn Scientific.
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Mastering the Safe Handling of 2,7-Dichloro-3,8-dimethylquinoline: A Guide for Laboratory Professionals
For researchers engaged in the pioneering fields of drug development and chemical synthesis, the ability to handle specialized compounds with confidence and precision is paramount. 2,7-Dichloro-3,8-dimethylquinoline, a substituted quinoline, presents unique handling challenges that necessitate a robust understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Understanding the Hazard Profile of Dichloro-dimethylquinolines
Substituted quinolines, as a class, are known for their biological activity, which also underpins their potential health hazards. While specific toxicological data for 2,7-Dichloro-3,8-dimethylquinoline is not extensively documented in readily available safety data sheets (SDS), the known hazards of structurally similar compounds, such as 4,7-Dichloroquinoline, provide a strong basis for a cautious approach.
Key Hazard Considerations:
-
Skin and Eye Irritation: Dichloro-substituted aromatic compounds are frequently categorized as skin and eye irritants.[1][2][3][4] Prolonged contact can lead to inflammation, redness, and discomfort. The powdered solid form of similar chemicals increases the risk of airborne dust, which can easily come into contact with skin and eyes.[1]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[2][4]
-
Potential for Systemic Effects: While acute toxicity information is limited, repeated exposure to quinoline and its derivatives could lead to absorption through the skin, posing a significant health hazard.[5] Animal studies on quinoline have indicated a potential cancer risk.[6]
-
Environmental Hazards: Some chlorinated quinolines are toxic to aquatic life with long-lasting effects.
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE should be guided by a risk assessment that considers the quantity of the compound being handled, the nature of the procedure, and the potential for spills or aerosolization.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is required. | Provides a barrier against skin contact.[5][7] Double-gloving offers an additional layer of protection in case of a tear or puncture in the outer glove. Gloves should be changed every 30 minutes or immediately if contaminated.[7] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[2][3][4][5][7][8] Standard eyeglasses are not sufficient. |
| Respiratory Protection | A NIOSH-approved respirator, such as an N95, or a half or full-face respirator. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[7][9] |
| Body Protection | A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back.[7] For larger quantities or procedures with a higher risk of spills, consider coveralls.[7] | Prevents contamination of personal clothing and skin.[7][9][10] Gowns used in hazardous areas should not be worn elsewhere.[7] |
| Hair and Foot Protection | Disposable hair and shoe covers. | Minimizes the risk of cross-contamination from hazardous residues.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Experiment Preparation and Handling
-
Designated Work Area: All work with 2,7-Dichloro-3,8-dimethylquinoline should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize exposure to dust and vapors.
-
Gather All Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
Experimental Workflow: Safe Handling in Practice
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.
-
Clean Up: Carefully sweep the contained material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling of any hazardous chemical.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, and weighing papers, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 2,7-Dichloro-3,8-dimethylquinoline should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant.[1][3][11]
The principles of chemical safety are not just about following rules; they are about understanding the "why" behind each action. By integrating this deeper understanding into your laboratory practices, you can foster a culture of safety and ensure the integrity of your research.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
